molecular formula C11H20O2 B1234553 2-Undecenoic Acid CAS No. 4189-02-0

2-Undecenoic Acid

Numéro de catalogue: B1234553
Numéro CAS: 4189-02-0
Poids moléculaire: 184.27 g/mol
Clé InChI: IGBBVTAVILYDIO-MDZDMXLPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-undecenoic acid is an undecenoic acid having its double bond in the 2-position. It is an undecenoic acid and an alpha,beta-unsaturated monocarboxylic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(E)-undec-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h9-10H,2-8H2,1H3,(H,12,13)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBBVTAVILYDIO-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60859617
Record name trans-2-Undecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15790-94-0, 4189-02-0
Record name trans-2-Undecenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15790-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Undecenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004189020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-2-Undecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Undecenoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Undecenoic Acid: A Technical Whitepaper on its Chemical Properties, Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Undecenoic acid, an α,β-unsaturated monocarboxylic acid, is a versatile chemical intermediate with significant applications in various industrial and research sectors. This document provides a comprehensive overview of its chemical and physical properties, structural characteristics, and key experimental protocols for its synthesis and analysis. Furthermore, it delves into its biological activities, particularly its antifungal mechanism of action, offering insights for researchers in drug development and material science.

Chemical Structure and Identification

This compound is an eleven-carbon unsaturated fatty acid characterized by a double bond between the second and third carbon atoms. The IUPAC name for the most common isomer is (E)-undec-2-enoic acid, indicating a trans configuration of the double bond.

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and application in various experimental settings.

PropertyValueReference
Molecular Formula C₁₁H₂₀O₂[1][2][3]
Molecular Weight 184.28 g/mol [1][2][3]
IUPAC Name (E)-undec-2-enoic acid[4][5]
CAS Number 4189-02-0, 15790-94-0 (trans-isomer)[1][2][4]
Appearance Colorless to light orange/yellow clear liquid[1]
Melting Point 10 - 12 °C[1]
Boiling Point 295.4 °C at 760 mmHg[2]
Density 0.910 - 0.929 g/cm³[1][2]
Refractive Index 1.460[1]
Water Solubility 28.17 mg/L at 25 °C (estimated)[6]
XlogP3-AA 4.3 (estimated)[6]

Spectroscopic Data

The structural identification and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the vinyl protons of the α,β-unsaturated system, the carboxylic acid proton, and the aliphatic chain protons.

    • ¹³C NMR: The carbon NMR spectrum shows distinct peaks for the carboxyl carbon, the two olefinic carbons, and the carbons of the alkyl chain.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, the C=C stretch of the alkene, and the C-H stretches of the aliphatic chain.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of this compound and its derivatives, such as the methyl ester (FAME) or trimethylsilyl (TMS) ester, can be used for its identification. The FAME derivative shows a characteristic ion at m/z 74 due to McLafferty rearrangement, while the TMS derivative exhibits a prominent ion at m/z 73.[7] The molecular ion peak for the underivatized acid is observed at m/z 184.

Experimental Protocols

Synthesis of 10-Undecenoic Acid (a related isomer)

A common laboratory-scale synthesis for a related isomer, 10-undecenoic acid, involves the dehydrobromination of 10,11-dibromohendecanoic acid.[8]

Workflow for Synthesis of 10-Undecynoic Acid (an intermediate)

G cluster_0 Bromination cluster_1 Dehydrobromination cluster_2 Work-up and Purification A 10-Undecenoic acid in dry ether B Add Bromine dropwise at <0°C A->B C 10,11-dibromohendecanoic acid solution B->C D Prepare Sodamide in liquid Ammonia E Add dibromohendecanoic acid solution D->E F Stir for 6 hours E->F G Quench with excess Ammonium Chloride F->G H Acidify with HCl I Extract with ether H->I J Dry and remove solvent I->J K Fractional distillation J->K L Crystallize from petroleum ether K->L M 10-Undecynoic acid crystals L->M

Caption: Synthesis workflow for 10-undecynoic acid.

Detailed Steps:

  • Bromination: 10-Undecenoic acid is dissolved in dry ether and cooled to below 0°C. Bromine is added dropwise with constant stirring until the bromine color persists, yielding 10,11-dibromohendecanoic acid.[8]

  • Dehydrobromination: Sodamide is prepared in liquid ammonia. The ethereal solution of 10,11-dibromohendecanoic acid is then slowly added to the sodamide suspension and stirred for 6 hours. The reaction is quenched by the slow addition of solid ammonium chloride.[8]

  • Work-up and Purification: The aqueous solution is acidified with hydrochloric acid and extracted with ether. The combined ethereal extracts are washed, dried, and the solvent is removed. The resulting crude product is purified by fractional distillation followed by crystallization from petroleum ether to yield 10-undecynoic acid.[8]

Purification by Three-Stage Molecular Distillation

For industrial-scale purification to achieve high-purity undecylenic acid (>98.5%), a three-stage molecular distillation process is employed.[9]

Workflow for Molecular Distillation Purification

G cluster_0 Stage 1: Dehydration & Degassing cluster_1 Stage 2: Low Boiler Removal cluster_2 Stage 3: High Purity Distillation A Crude Undecylenic Acid B Thin Film Distiller Vacuum: -0.085 to -0.095 MPa Temperature: 50-80°C A->B Feed C Molecular Distiller Vacuum: 100 Pa to -0.1 MPa Temperature: 50-70°C B->C Dehydrated & Degassed Crude D Molecular Distiller Vacuum: 100 Pa to -0.1 MPa Temperature: 80-95°C C->D Low Boilers Removed E High-Purity Undecylenic Acid (>98.5%) D->E Final Product F High Boiling Impurities D->F Residue

Caption: Three-stage molecular distillation process.

Procedure:

  • First-Stage Thin Film Distillation: The crude undecylenic acid is fed into a thin-film distiller under a vacuum of -0.085 to -0.095 MPa and a temperature of 50-80°C for dehydration and degassing.[9]

  • Second-Stage Molecular Distillation: The output from the first stage is directly fed into a second-stage molecular distiller to remove low boiling point impurities. This stage operates at a vacuum of 100 Pa to -0.1 MPa and a temperature of 50-70°C.[9]

  • Third-Stage Molecular Distillation: The material is then fed into a third-stage molecular distiller at a vacuum of 100 Pa to -0.1 MPa and a temperature of 80-95°C to yield the high-purity undecylenic acid.[9]

Sample Preparation for HPLC Analysis

For the quantitative analysis of undecenoic acid in formulations like antifungal sprays, the following sample preparation protocol can be used.

Protocol:

  • Sonicate samples for 30 minutes in acetonitrile.

  • Filter the solution using a 0.45 µm hydrophobic PTFE filter.

  • Dilute the filtered sample with the mobile phase before injection.

Biological Activity and Mechanism of Action

Undecenoic acid is well-recognized for its potent antifungal properties, particularly against dermatophytes.[1][10] Its mechanism of action is multifaceted, primarily targeting the fungal cell membrane and related metabolic pathways.

The primary modes of action include:

  • Disruption of Cell Membrane Integrity: The unsaturated fatty acid integrates into the lipid bilayer of the fungal cell membrane, leading to destabilization and increased permeability. This results in the leakage of essential intracellular components and ultimately cell death.[1]

  • Inhibition of Ergosterol Synthesis: Undecenoic acid interferes with the biosynthesis of ergosterol, a crucial component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[1][2][10][11] By inhibiting this pathway, it compromises the structural and functional integrity of the membrane.[1]

  • Induction of Oxidative Stress: It can trigger oxidative stress, leading to the generation of reactive oxygen species (ROS) that cause damage to the cell membrane and cell wall.[2][10]

  • Alteration of Gene Expression: Studies have shown that undecenoic acid can modulate the expression of fungal genes that are critical for virulence and metabolism.[10]

Antifungal Signaling Pathway

G cluster_membrane Cell Membrane Interaction cluster_ergosterol Metabolic Inhibition cluster_stress Oxidative Stress UA This compound Membrane Fungal Cell Membrane UA->Membrane Ergosterol Ergosterol Biosynthesis Pathway UA->Ergosterol inhibits ROS Increased Reactive Oxygen Species (ROS) UA->ROS Disruption Membrane Destabilization & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage CellDeath Fungal Cell Death Leakage->CellDeath Inhibition Inhibition of Synthesis Ergosterol->Inhibition Depletion Ergosterol Depletion Inhibition->Depletion Depletion->CellDeath Damage Cell Wall & Membrane Damage ROS->Damage Damage->CellDeath

Caption: Antifungal mechanism of this compound.

Safety and Handling

This compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[4][5]

  • Handling: Wear protective gloves, clothing, and eye/face protection. Wash hands and any exposed skin thoroughly after handling. Avoid ingestion and inhalation.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

Conclusion

This compound is a valuable compound for researchers and professionals in drug development and chemical synthesis. Its well-defined chemical properties, coupled with its potent antifungal activity, make it a subject of continued interest. The experimental protocols outlined in this document provide a practical guide for its synthesis, purification, and analysis, while the elucidation of its mechanism of action offers a basis for the development of new therapeutic agents.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of (E)-undec-2-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of (E)-undec-2-enoic acid, a low-melting point α,β-unsaturated carboxylic acid. The following sections detail the crystallographic data, molecular geometry, and the experimental protocols utilized for its structural determination, offering a comprehensive resource for researchers in crystallography, medicinal chemistry, and materials science.

Crystallographic and Molecular Data

The crystal structure of (E)-undec-2-enoic acid reveals a well-ordered arrangement of molecules in the solid state. The key crystallographic data and refinement parameters are summarized in Table 1.

Table 1: Crystal Data and Structure Refinement for (E)-undec-2-enoic acid
Empirical FormulaC₁₁H₂₀O₂
Formula Weight184.27
Temperature150 K
Wavelength (Mo Kα)0.71073 Å
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensions
a4.6346 (4) Å
b5.4200 (5) Å
c22.7564 (19) Å
α88.386 (2)°
β88.357 (2)°
γ78.340 (2)°
Volume559.46 (8) ų
Z2
Density (calculated)1.093 Mg/m³
Absorption Coefficient0.074 mm⁻¹
Data Collection and Refinement
Reflections collected13660
Independent reflections2687 [R(int) = 0.0224]
Goodness-of-fit on F²1.101
Final R indices [I>2σ(I)]R1 = 0.0471, wR2 = 0.1298
R indices (all data)R1 = 0.0543, wR2 = 0.1342

Molecular and Crystal Structure Analysis

The molecule of (E)-undec-2-enoic acid exhibits distinct conformational features. The acrylic acid fragment, encompassing the carboxylic group and the adjacent three carbon atoms (C1/C2/C3/C4), is planar, with a root-mean-square deviation of 0.008 Å.[1] In contrast, the octyl hydrocarbon tail (from C4 to C11) adopts a nearly fully staggered conformation.[1] The angle between the least-squares mean line through the octyl chain and the normal to the plane of the acrylic acid fragment is 60.10 (13)°.[1][2]

In the crystal, molecules of (E)-undec-2-enoic acid form centrosymmetric dimers through pairs of O—H⋯O hydrogen bonds between their carboxylic acid groups.[1][2] These dimers are further organized into layers parallel to the (041) plane, creating a structure characterized by alternating polar headgroups and hydrophobic hydrocarbon chains.[1]

Experimental Protocols

Synthesis and Crystallization of (E)-undec-2-enoic Acid

The synthesis of (E)-undec-2-enoic acid was adapted from the Knoevenagel and Doebner condensation reaction.[1]

  • Reaction Setup: Malonic acid (25.0 g, 240.2 mmol) was dissolved in dry pyridine (38.0 g, 480.5 mmol) at room temperature in a three-necked flask equipped with a magnetic stir bar and a reflux condenser under a gentle argon flow.[1]

  • Condensation: Nonanal (the corresponding aldehyde) was added in one portion, and the solution was stirred for 72 hours at room temperature.[1]

  • Acidification and Extraction: The resulting solution was cooled to 0 °C and acidified with phosphoric acid (42.5 wt.%). The layers were separated, and the aqueous phase was extracted three times with ethyl acetate.[1]

  • Purification: To remove impurities, the raw acid was converted to its sodium salt by adding an aqueous solution of sodium carbonate. After stirring, the aqueous phase was separated, extracted with ethyl acetate, and then re-acidified with concentrated hydrochloric acid. The organic phase was separated, and the aqueous phase was again extracted with ethyl acetate. The combined organic phases were dried over Na₂SO₄ and the solvent was removed under reduced pressure.[1]

  • Final Product: The crude product was purified by vacuum distillation to yield (E)-undec-2-enoic acid with a purity of >99% (GC).[1]

  • Crystallization: Single crystals suitable for X-ray diffraction were grown by slow evaporation of an ethanolic solution at -30 °C.[1]

X-ray Data Collection and Structure Refinement
  • Data Collection: A suitable single crystal was mounted on a Bruker APEXII CCD diffractometer. X-ray diffraction data were collected at 150 K using Mo Kα radiation (λ = 0.71073 Å).[1] A multi-scan absorption correction was applied using SADABS.[1]

  • Structure Solution: The crystal structure was solved using direct methods.

  • Structure Refinement: The structure was refined by full-matrix least-squares on F². The hydrogen atom of the carboxylic acid group was located from the difference Fourier map and refined with Uiso(H) fixed at 1.5 Ueq(O).[1] All other hydrogen atoms were placed in idealized positions and refined using a riding model.[1]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow from synthesis to the final crystal structure determination of (E)-undec-2-enoic acid.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis s1 Reactants (Malonic Acid, Pyridine, Nonanal) s2 Knoevenagel-Doebner Condensation s1->s2 s3 Acidification & Extraction s2->s3 s4 Purification via Salt Formation s3->s4 s5 Vacuum Distillation s4->s5 c1 Pure (E)-undec-2-enoic acid c2 Slow Evaporation (Ethanolic Solution, -30°C) c1->c2 c3 Single Crystal Formation c2->c3 d1 Crystal Mounting c3->d1 d2 Data Collection (Bruker APEXII CCD, 150 K) d1->d2 d3 Data Processing (SADABS Absorption Correction) d2->d3 a1 Structure Solution (Direct Methods) d3->a1 a2 Structure Refinement (Full-matrix least-squares on F²) a1->a2 a3 Final Crystal Structure a2->a3

References

An In-depth Technical Guide to the Biological Activity and Mechanism of 2-Undecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Undecenoic acid, an unsaturated fatty acid, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the antifungal, antibacterial, and anticancer properties of this compound, with a focus on its mechanisms of action. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided to facilitate reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to offer a clear conceptual framework for understanding the multifaceted biological effects of this compound.

Introduction

This compound is an alpha,beta-unsaturated monocarboxylic acid.[1] While much of the literature refers to its isomer, 10-undecenoic acid (undecylenic acid), the biological activities are often discussed under the broader term "undecenoic acid." This guide will synthesize findings related to undecenoic acid, specifying the isomer when the distinction is made in the source literature. The primary biological activities of undecenoic acid that have been explored include its potent antifungal effects, its ability to disrupt bacterial communication and biofilm formation, and its emerging potential as an anticancer agent.[2][3][4] This document aims to provide a detailed technical resource for researchers and professionals in drug development by consolidating the current knowledge on the biological activities and underlying mechanisms of this compound.

Antifungal Activity

Undecylenic acid is a well-known antifungal agent and is the active ingredient in many topical over-the-counter antifungal treatments.[5] Its efficacy is attributed to its ability to disrupt fungal cell membranes, inhibit key biosynthetic pathways, and prevent morphological transitions associated with virulence.[6][7]

Mechanism of Action

The antifungal mechanism of undecylenic acid is multifaceted:

  • Disruption of Fungal Cell Membrane: Undecylenic acid integrates into the lipid bilayer of the fungal cell membrane, leading to destabilization and increased permeability. This results in the leakage of essential intracellular components and ultimately cell death.[6]

  • Inhibition of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Undecylenic acid has been shown to inhibit the synthesis of ergosterol, which compromises the structural and functional integrity of the fungal cell membrane, thereby enhancing its antifungal effect.[3][6] The precise enzymatic target in the ergosterol biosynthesis pathway is an area of ongoing investigation.

  • Inhibition of Morphogenesis: In the pathogenic yeast Candida albicans, the transition from a yeast to a hyphal form is a critical virulence factor. Undecylenic acid has been demonstrated to inhibit this morphological transition, a process known as morphogenesis.[2][7] This inhibition is associated with the downregulation of hyphal-specific genes, such as HWP1.[2]

Quantitative Data: Antifungal Activity

The following table summarizes the minimum inhibitory concentrations (MIC) of undecylenic acid against various fungal species.

Fungal SpeciesMICReference
Candida albicans>3 mM (for biofilm inhibition)[2]
Candida albicansMIC50 < 0.0125% (w/v) in agar[5]
Candida albicansMIC90 < 0.0125% (w/v) in agar[5]
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from standardized methods for antifungal susceptibility testing.[8][9]

  • Inoculum Preparation: A suspension of the fungal isolate (e.g., Candida albicans) is prepared in sterile saline from a 24-hour culture on Sabouraud dextrose agar. The suspension is adjusted to a concentration of 1 x 10^6 cells/mL in RPMI-1640 medium.[3]

  • Drug Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculation: Each well is inoculated with 100 µL of the standardized fungal suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control, which can be assessed visually or by measuring the optical density at 492 nm.[3][10]

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

Ergosterol_Biosynthesis_Inhibition cluster_inhibition Potential Inhibition by this compound Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl pyrophosphate Isopentenyl pyrophosphate Mevalonate->Isopentenyl pyrophosphate Farnesyl pyrophosphate Farnesyl pyrophosphate Isopentenyl pyrophosphate->Farnesyl pyrophosphate Squalene Squalene Farnesyl pyrophosphate->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Squalene->Squalene epoxide Squalene epoxidase (ERG1) Lanosterol Lanosterol Squalene epoxide->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14-alpha-demethylase (ERG11) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol 2-Undecenoic_Acid 2-Undecenoic_Acid Squalene epoxidase (ERG1) Squalene epoxidase (ERG1) 2-Undecenoic_Acid->Squalene epoxidase (ERG1) Lanosterol 14-alpha-demethylase (ERG11) Lanosterol 14-alpha-demethylase (ERG11) 2-Undecenoic_Acid->Lanosterol 14-alpha-demethylase (ERG11)

Caption: Simplified ergosterol biosynthesis pathway highlighting potential enzymatic targets of this compound.

Antibacterial Activity

This compound exhibits antibacterial activity, primarily through the inhibition of quorum sensing (QS), a cell-to-cell communication mechanism that regulates virulence and biofilm formation in many pathogenic bacteria.[4]

Mechanism of Action
Quantitative Data: Antibacterial and Anti-biofilm Activity

The following tables summarize the inhibitory concentrations of 10-undecenoic acid against bacterial quorum sensing and biofilm formation.

Table 2: Quorum Sensing Inhibition by 10-Undecenoic Acid [4]

Quorum Sensing SystemOrganismConcentration% Inhibition
LuxS/AI-2Bacillus subtilis12.5 - 50 µg/mL36 - 64%
LasI/LasRPseudomonas aeruginosa15.625 - 250 µg/mL10 - 54%

Table 3: Anti-biofilm Activity of 10-Undecynoic Acid against Oral Streptococci [2]

ParameterStreptococcus mutans & S. sobrinus
MIC2.5 mg/mL
MBC5.0 mg/mL
MBIC902.5 mg/mL
Experimental Protocol: Biofilm Inhibition Assay (Crystal Violet Method)

This protocol is a standard method for quantifying biofilm formation.[12][13]

  • Bacterial Culture Preparation: Grow a bacterial culture (e.g., Pseudomonas aeruginosa) overnight in a suitable broth medium (e.g., LB broth).

  • Treatment and Incubation: Dilute the overnight culture and add it to the wells of a 96-well microtiter plate containing various concentrations of this compound. Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing: After incubation, discard the planktonic cells by inverting the plate and wash the wells gently with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing and Solubilization: Wash the wells with water to remove excess stain. Add 95% ethanol or 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.

  • Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570-600 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Signaling Pathway: Quorum Sensing Inhibition

Quorum_Sensing_Inhibition cluster_Las P. aeruginosa LasI/LasR System cluster_LuxS B. subtilis LuxS/AI-2 System LasI LasI 3-oxo-C12-HSL 3-oxo-C12-HSL LasI->3-oxo-C12-HSL synthesizes LasR LasR 3-oxo-C12-HSL->LasR binds to Virulence_Gene_Expression_Las Virulence Gene Expression LasR->Virulence_Gene_Expression_Las activates LuxS LuxS AI-2 AI-2 LuxS->AI-2 synthesizes AI-2_Receptor AI-2_Receptor AI-2->AI-2_Receptor binds to Virulence_Gene_Expression_LuxS Virulence Gene Expression AI-2_Receptor->Virulence_Gene_Expression_LuxS activates 10-Undecenoic_Acid 10-Undecenoic_Acid 10-Undecenoic_Acid->LasR inhibits binding 10-Undecenoic_Acid->LuxS inhibits activity Apoptosis_Pathway Undecylenic_Acid Undecylenic_Acid FATP2 FATP2 Transporter Undecylenic_Acid->FATP2 uptake Mitochondrion Mitochondrion FATP2->Mitochondrion induces stress Caspase_9 Caspase-9 Mitochondrion->Caspase_9 activates Caspase_3_7 Caspases-3, 7 Caspase_9->Caspase_3_7 activates Apoptosis Apoptosis Caspase_3_7->Apoptosis

References

Natural Sources and Quantitative Data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources of 2-Undecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the natural sources of this compound. It details the primary plant species in which this compound and its close chemical relatives are found, presents quantitative data, outlines detailed experimental protocols for extraction and analysis, and illustrates the relevant biosynthetic pathway. It is important to note the distinction between this compound and its more commercially prevalent isomer, 10-undecenoic acid (undecylenic acid), which is typically derived from castor oil and is not the focus of this document.

Scientific literature points primarily to the plant Coriandrum sativum L. (coriander) as a source of C11 compounds. However, research has more frequently identified the presence of (E)-2-undecenal, the aldehyde precursor to this compound, rather than the carboxylic acid itself in significant quantities. The essential oils extracted from coriander leaves and herbs at different growth stages contain a variety of volatile aliphatic compounds.

Entomopathogenic fungi, such as Beauveria bassiana, are known producers of a diverse array of fatty acids and the enzymes responsible for their metabolism. While specific data identifying this compound in these organisms is limited, their enzymatic machinery, including lipases and cytochrome P450s, represents a potential avenue for biocatalytic synthesis. One study analyzing the chemical constituents of a B. bassiana crude extract identified major components such as n-hexadecanoic acid and 9,10-octadecadienoic acid.[1]

The following table summarizes the quantitative data available for this compound's closely related aldehyde and other relevant fatty acids found in Coriandrum sativum.

Table 1: Quantitative Analysis of 2-Undecenal and Related Fatty Acids in Coriandrum sativum

CompoundSource (Plant Part)Concentration (% of Essential Oil)Reference
(E)-2-UndecenalHerb (generative stage)2.0%[2]
2-UndecenalLeaf3.87%[3]
2-Decenoic AcidLeaf30.8%[3]
DecanalHerb (generative stage)15.3%[2]
DecanalLeaf19.09%[4]
trans-2-DecenalLeaf17.54%[4]
2-Decen-1-olLeaf12.33%[4]

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of compounds from natural sources like Coriandrum sativum.

Protocol for Essential Oil Extraction via Hydrodistillation

This protocol is a standard method for extracting volatile compounds from plant material.

  • Sample Preparation: Take a sample of dried coriander seeds (e.g., 10 g) and crush them to increase the surface area for efficient extraction.[5]

  • Apparatus Setup: Assemble a Clevenger-type hydrodistillation apparatus.

  • Hydrodistillation: Place the crushed seeds into a round-bottom flask with a volume of distilled water (e.g., 100 mL).[5] Heat the mixture to its boiling point.

  • Extraction Duration: Allow the distillation process to continue for a set period, typically 3 hours, to ensure complete extraction of the essential oil.[5] The optimal time can range from 40 to 160 minutes to maximize yield.[6]

  • Oil Collection: The essential oil, being less dense than water, will accumulate at the top of the collection tube of the Clevenger apparatus.

  • Separation and Storage: After distillation is complete, carefully separate the oil from the aqueous phase. If necessary, perform a liquid-liquid extraction with a non-polar solvent like hexane to recover all oil traces.[5] Store the obtained essential oil in a sealed vial at a low temperature (e.g., -4°C) until analysis.[5]

Protocol for Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For accurate analysis of fatty acids like this compound, derivatization is required to increase their volatility.

A. Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • Saponification: To an oil sample, add a solution of 0.5 M sodium hydroxide in methanol. Heat the mixture in a round-bottom flask with a condenser until the oil globule dissolves completely. This process cleaves the fatty acids from their triglyceride backbone.[7]

  • Esterification (Methylation): The fatty acid salts are then methylated. This can be achieved by adding a suitable reagent like boron trifluoride-methanol complex and heating. This step converts the fatty acids into their more volatile methyl esters (FAMEs).[7][8]

  • Extraction: After cooling, extract the FAMEs from the reaction mixture using an organic solvent such as hexane or iso-octane.[9]

  • Sample Preparation for Injection: The solvent layer containing the FAMEs is carefully separated, concentrated if necessary, and prepared for injection into the GC-MS system.

B. GC-MS Instrumentation and Conditions

The following parameters are a composite representation for the analysis of essential oils and FAMEs.

  • Gas Chromatograph: Agilent 8890 GC or similar.[10]

  • Mass Spectrometer: Agilent 5977C GC/MSD or similar.[10]

  • Column: A capillary column suitable for fatty acid or essential oil analysis, such as an Agilent J&W HP-5ms (30 m x 0.25 mm id, 0.25 µm film thickness) or an Agilent HP-88, is recommended.[8][10]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10]

  • Oven Temperature Program:

    • Initial temperature: 75°C, hold for a few minutes.

    • Ramp: Increase temperature at a rate of 10°C/min to 280°C.

    • Final hold: Hold at 280°C for 15 minutes.

    • (Note: This is an example program; it must be optimized for the specific separation required).[11]

  • Injector:

    • Mode: Splitless.

    • Temperature: 250°C.

    • Injection Volume: 1 µL.[11]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 220°C.[11]

    • Scan Range: 40-350 amu.

  • Compound Identification: Identification is achieved by comparing the retention times of the peaks with those of known standards and matching the mass spectra against a reference library such as the NIST library.[12]

Biosynthesis of Unsaturated Fatty Acids

While the specific biosynthetic pathway for this compound has not been fully elucidated, it is understood to follow the general mechanism of fatty acid synthesis and subsequent modification. In fungi and plants, fatty acid synthesis is a cyclical process that builds the hydrocarbon chain, followed by enzymatic modifications to introduce double bonds.[13][14][15]

The process begins with the carboxylation of acetyl-CoA to form malonyl-CoA.[13] The multi-enzyme Fatty Acid Synthase (FAS) complex then catalyzes the iterative addition of two-carbon units from malonyl-CoA to a growing acyl chain.[13][16] This cycle produces saturated fatty acids, typically with a chain length of 16 or 18 carbons.[15] To generate an unsaturated fatty acid like this compound, the saturated precursor (undecanoic acid, C11:0) must undergo desaturation. This is accomplished by fatty acid desaturase enzymes, which are oxygen-dependent and typically located in the endoplasmic reticulum.[15][17] These enzymes introduce a double bond at a specific position on the fatty acid chain.

FattyAcidBiosynthesis acetyl_coa Acetyl-CoA fas_complex Fatty Acid Synthase (FAS) Cycle acetyl_coa->fas_complex acc Acetyl-CoA Carboxylase acetyl_coa->acc ATP, HCO3- malonyl_coa Malonyl-CoA malonyl_coa->fas_complex saturated_fa Saturated Fatty Acid (e.g., Undecanoic Acid, C11:0) fas_complex->saturated_fa desaturase Fatty Acid Desaturase saturated_fa->desaturase unsaturated_fa This compound (C11:1) desaturase->unsaturated_fa acc->malonyl_coa

Caption: General pathway for unsaturated fatty acid biosynthesis.

References

2-Undecenoic Acid (CAS 4189-02-0): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide provides a comprehensive overview of the available scientific information on 2-Undecenoic acid (CAS 4189-02-0). It is important to note that while this document aims to be thorough, a significant portion of the detailed biological and mechanistic data available in the public domain pertains to the closely related isomer, 10-undecenoic acid (undecylenic acid). Due to the structural similarity and the frequent use of the general term "undecenoic acid" in literature, this information is included for contextual and comparative purposes. However, direct extrapolation of quantitative data and specific biological activities from the 10-isomer to the 2-isomer should be approached with caution, as the position of the double bond can influence the molecule's properties. All information specifically concerning this compound is explicitly stated as such.

Core Chemical and Physical Properties

This compound is an unsaturated fatty acid with a carbon chain of eleven atoms and a double bond at the second carbon position. Its chemical structure and properties make it a subject of interest in various research and industrial applications, including the synthesis of specialty chemicals and its potential as a bioactive molecule.[1]

PropertyValueReference(s)
CAS Number 4189-02-0[2][3][4]
Molecular Formula C₁₁H₂₀O₂[2][3]
Molecular Weight 184.28 g/mol [2][3]
Appearance Colorless to light orange to yellow clear liquid[2]
Melting Point 10 - 12 °C[2]
Density 0.910 g/cm³[2]
Refractive Index 1.460[2]
Purity (GC) ≥ 70%[2]
Storage Conditions 0 - 8 °C[2]

Synthesis and Purification

General Synthesis of Undecenoic Acid from Castor Oil

Undecenoic acid is commercially produced from castor oil, which is primarily composed of ricinoleic acid. The process involves the pyrolysis of ricinoleic acid at high temperatures.[5]

Experimental Protocol: Synthesis of Undecenoic Acid Methyl Ester (Precursor)

This protocol describes the synthesis of the methyl ester of undecylenic acid, a common precursor.

  • Dissolve 50 g of undecylenic acid in 200 ml of 2% sulfuric acid in methanol.[6]

  • Reflux the reaction mixture at 65 °C for 2 hours.[6]

  • Concentrate the product mixture using a rotary evaporator.[6]

  • Extract the product with ethyl acetate.[6]

  • Remove the ethyl acetate to obtain the crude product.[6]

  • Purify the crude product by passing it through activated basic alumina to remove any unconverted undecylenic acid.[6] The reported yield is up to 95%.[6]

Purification by Molecular Distillation

Crude undecenoic acid can be purified using a three-stage molecular distillation process to achieve high purity.[7]

Experimental Protocol: Three-Stage Molecular Distillation

  • First Stage (Dehydration and Degassing): The crude undecenoic acid is fed into a thin-film distiller. The operating conditions are a vacuum of -0.085 to -0.095 MPa and a temperature of 50-80 °C.[7]

  • Second Stage (Removal of Low-Boiling Impurities): The dehydrated and degassed product is transferred to a second-stage molecular distiller. Under a vacuum of 100 Pa to -0.1 MPa and a temperature of 50-70 °C, low-boiling impurities such as aldehydes and alcohols are removed.[8]

  • Third Stage (Isolation of High-Purity Product): The product from the second stage is fed into a third-stage molecular distiller. At a vacuum of 100 Pa to -0.1 MPa and a temperature of 80-95 °C, the high-purity undecenoic acid is separated from high-boiling point residues.[8]

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow Castor_Oil Castor Oil (Ricinoleic Acid) Pyrolysis Pyrolysis Castor_Oil->Pyrolysis Crude_UA Crude Undecenoic Acid Pyrolysis->Crude_UA Stage1 Stage 1: Dehydration & Degassing Crude_UA->Stage1 Stage2 Stage 2: Removal of Low-Boiling Impurities Stage1->Stage2 Stage3 Stage 3: Isolation of High-Purity Product Stage2->Stage3 Pure_UA Pure_UA Stage3->Pure_UA High-Purity This compound

Caption: General workflow for the synthesis and purification of undecenoic acid.

Biological Activities and Mechanisms of Action

While specific data for this compound is limited, the biological activities of undecenoic acids, particularly the 10-isomer, have been studied, revealing potent antifungal and potential anticancer properties.

Antifungal Activity

Undecenoic acid is a well-established antifungal agent.[9][10] Its mechanism of action is believed to be multifaceted, primarily targeting the fungal cell membrane.[10]

Mechanism of Action:

  • Disruption of Fungal Cell Membrane: The lipophilic nature of undecenoic acid allows it to integrate into the fungal cell membrane, leading to increased permeability and leakage of essential intracellular components.[10]

  • Inhibition of Ergosterol Synthesis: There is evidence that undecenoic acid can interfere with the synthesis of ergosterol, a crucial component of the fungal cell membrane.[10]

  • Inhibition of Morphogenesis: It has been shown to inhibit the transition of Candida albicans from its yeast form to the more virulent hyphal form.[11]

G cluster_membrane Cell Membrane Disruption cluster_ergosterol Ergosterol Synthesis Inhibition UA Undecenoic Acid Membrane_Integration Integration into Cell Membrane UA->Membrane_Integration Inhibition Inhibition UA->Inhibition Fungal_Cell Fungal Cell Increased_Permeability Increased Permeability Membrane_Integration->Increased_Permeability Leakage Leakage of Intracellular Components Increased_Permeability->Leakage Cell_Death Fungal Cell Death Leakage->Cell_Death Ergosterol_Pathway Ergosterol Biosynthesis Pathway Ergosterol_Pathway->Inhibition Inhibition->Cell_Death

Caption: Proposed antifungal mechanism of action for undecenoic acid.

Antifungal Activity Data (Primarily for 10-Undecenoic Acid and Derivatives)

Fungal SpeciesStrainCompoundMethodMIC/IC₅₀Reference(s)
Candida albicansSC531410-Undecenoic AcidBroth Microdilution>3 mM (inhibits biofilm formation)[12]
Candida albicansATCC 9002810-Undecenoic AcidAgar-based AssayMIC₅₀ <0.0125%[12]
Aspergillus fumigatusATCC 20430510-Undecenoic AcidBroth Microdilution>168.9 µM[12]
Trichophyton mentagrophytesATCC 2818510-Undecenoic AcidBroth Microdilution>168.9 µM[12]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

  • Inoculum Preparation: Culture fungal isolates (e.g., Candida albicans) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.[12] Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute in RPMI 1640 medium to the final inoculum concentration.[12]

  • Drug Dilution: Serially dilute this compound in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.[12]

  • Inoculation and Incubation: Inoculate each well with the fungal suspension. Incubate the plate at 35°C for 24-48 hours.[12]

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the drug-free control well, determined by visual inspection or spectrophotometric reading.[12]

Anticancer Activity

Recent studies have explored the cytotoxic effects of undecenoic acid against mammalian cancer cells, suggesting a pro-apoptotic mechanism of action.[13][14][15]

Mechanism of Action:

A formulation of undecylenic acid with L-Arginine (GS-1) has been shown to induce apoptosis in cancer cells.

  • Cellular Uptake: The undecylenic acid formulation is transported into cancer cells via the Fatty Acid Transport Protein 2 (FATP2).[13][14][15]

  • Mitochondrial Disruption: Intracellularly, it leads to a reduction in the mitochondrial membrane potential.[13][14][15]

  • Caspase Activation: This disruption triggers the activation of the caspase cascade, including executioner caspases-3 and -7.[13][14][15]

  • Apoptosis: The activated caspases lead to programmed cell death.[13][14][15]

G cluster_uptake Cellular Uptake cluster_apoptosis Apoptotic Pathway UA Undecenoic Acid (e.g., GS-1 formulation) FATP2 FATP2 Transporter UA->FATP2 Cancer_Cell Cancer Cell Mitochondrial_Disruption Mitochondrial Disruption FATP2->Mitochondrial_Disruption Caspase_Activation Caspase-3/7 Activation Mitochondrial_Disruption->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Proposed pro-apoptotic mechanism of undecenoic acid in cancer cells.

Cytotoxicity Data (for an Undecylenic Acid Formulation, GS-1)

Cell LineCell TypeIC₅₀ (µM)Reference(s)
HeLaCervical Cancer~150[16]
A549Lung Cancer~200[16]
JurkatT-cell Leukemia~150[16]
U937Histiocytic Lymphoma~100[16]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value from the dose-response curve.[12]

Pharmacokinetics and Toxicology

Toxicology Summary:

  • GHS Classification: Causes skin irritation and serious eye irritation.[3]

  • General Safety: Undecylenic acid is used in topical over-the-counter antifungal preparations, indicating a degree of safety for topical application.[19] However, it can be irritating to mucous membranes.[20]

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis for the creation of various bioactive molecules and specialty chemicals.[2] Its applications are found in:

  • Biotechnology: As a precursor for pharmaceuticals and agrochemicals.[2]

  • Cosmetics: Used as a moisturizing agent and natural preservative.[2]

  • Polymer Science: Employed in the production of specialty polymers.[2]

The antifungal and potential anticancer properties of undecenoic acids make them interesting lead compounds for further investigation in drug discovery and development. The ability to modify the carboxylic acid group allows for the synthesis of derivatives with potentially improved efficacy, bioavailability, and reduced toxicity.[1][6]

References

Alpha,beta-unsaturated monocarboxylic acid properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Properties of Alpha,beta-unsaturated Monocarboxylic Acids

Introduction

Alpha,beta-unsaturated monocarboxylic acids are a class of organic compounds characterized by a carboxyl group conjugated with a carbon-carbon double bond between the alpha and beta positions.[1][2] This structural motif, with the general formula R-CH=CH-COOH, confers unique electronic properties and reactivity, making these compounds crucial building blocks in organic synthesis and important moieties in biologically active molecules.[3] Their extended conjugation makes them susceptible to nucleophilic attack at the β-carbon, a reactivity pattern known as vinylogous.[1] This guide provides a comprehensive overview of their physical and chemical properties, synthesis, key reactions, and their significance in the context of drug development and biological signaling pathways.

Physical and Spectroscopic Properties

The physical properties of α,β-unsaturated monocarboxylic acids are influenced by their ability to form strong intermolecular hydrogen bonds, often leading to the formation of dimers.[4][5] This results in relatively high boiling points compared to other organic molecules of similar molecular weight.[5][6] Solubility in water decreases as the length of the hydrocarbon chain increases.[4][6]

Data Presentation: Physical Properties

The table below summarizes key physical data for several common α,β-unsaturated monocarboxylic acids.

Compound NameStructureMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)pKaSolubility in Water
Acrylic Acid CH₂=CHCOOH72.06141414.25Miscible
Crotonic Acid CH₃CH=CHCOOH86.0971.61854.699.4 g/100 mL (25 °C)
Methacrylic Acid CH₂=C(CH₃)COOH86.09161614.669.7 g/100 mL (25 °C)
Cinnamic Acid C₆H₅CH=CHCOOH148.161333004.440.4 g/L (25 °C)

Data compiled from various sources.

Data Presentation: Spectroscopic Properties

The conjugated system in these molecules gives rise to characteristic spectroscopic signatures.

Spectroscopic MethodKey Features and Typical Values
UV-Vis Spectroscopy Intense absorption (π → π* transition) typically in the range of 200-300 nm. The exact λmax is sensitive to substitution and solvent.
Infrared (IR) Spectroscopy - C=O Stretch: 1680-1710 cm⁻¹ (shifted to lower frequency due to conjugation) - C=C Stretch: 1620-1650 cm⁻¹ - O-H Stretch: Broad absorption from 2500-3300 cm⁻¹
¹H NMR Spectroscopy - Vinylic Protons (α and β): δ 5.5-7.5 ppm, with distinct coupling constants (J) for cis (~10 Hz) vs. trans (~15 Hz) isomers. - Carboxylic Proton: δ 10-13 ppm (broad singlet)
¹³C NMR Spectroscopy - Carbonyl Carbon (C=O): δ 165-175 ppm - Alpha-Carbon (Cα): δ 120-130 ppm - Beta-Carbon (Cβ): δ 130-145 ppm

Synthesis and Experimental Protocols

These acids can be prepared through various methods, including the Perkin reaction, Knoevenagel condensation, and carboxylation of organometallic reagents.[3][7][8]

Synthesis MethodDescriptionAdvantagesDisadvantages
Perkin Reaction Condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid.[7][9]Well-established method for cinnamic acids.Can lead to the formation of unwanted side products.[7] Requires high temperatures.
Knoevenagel Condensation Reaction of an aldehyde or ketone with an active methylene compound (like malonic acid) in the presence of a weak base (e.g., pyridine).[10]Milder conditions than Perkin reaction. Often gives good yields.Spontaneous decarboxylation is a common feature.[10]
Carboxylation Reactions Reaction of organometallic reagents (e.g., alkenylzirconocenes or organozinc reagents) with CO₂.[8]High regio- and stereoselectivity. Good functional group tolerance.Requires preparation of organometallic intermediates.
Experimental Protocol: Synthesis of Cinnamic Acid via Perkin Reaction

This protocol is based on the condensation of benzaldehyde and acetic anhydride.[9][11][12]

Materials and Equipment:

  • Chemicals: Benzaldehyde (5 mL), Acetic Anhydride (7 mL), Fused Potassium Acetate (3 g), Saturated Sodium Carbonate solution, Concentrated HCl, Hot Water, Activated Charcoal.

  • Apparatus: 250 mL Round-Bottom Flask (RBF), air condenser, oil bath, beakers, separating funnel, Büchner funnel, filter paper.

Procedure:

  • Place 5 mL of benzaldehyde, 7 mL of acetic anhydride, and 3 g of fused potassium acetate into a 250 mL RBF.[9]

  • Fit an air condenser to the flask and heat the mixture in an oil bath at 160-180°C for 3-4 hours.[9][11]

  • While still hot, pour the reaction mixture into approximately 100 mL of water in a larger flask.[9]

  • Add a saturated solution of sodium carbonate slowly and with stirring until the solution is alkaline to litmus paper. This neutralizes unreacted acetic anhydride and converts cinnamic acid to its soluble sodium salt.[9]

  • If unreacted benzaldehyde is present as an oily layer, transfer the mixture to a separating funnel and extract it with a suitable solvent like ether. Discard the organic layer.[9]

  • Transfer the aqueous layer to a beaker, add a small amount of activated charcoal to decolorize the solution, and heat to boiling.

  • Filter the hot solution to remove the charcoal.

  • Cool the filtrate and acidify it by slowly adding concentrated HCl until the precipitation of white crystals of cinnamic acid is complete.[11]

  • Cool the mixture in an ice bath to maximize crystallization.

  • Collect the cinnamic acid crystals by suction filtration using a Büchner funnel, wash with a small amount of cold water, and allow them to air dry.[11]

  • The product can be further purified by recrystallization from hot water.

Mandatory Visualization: Synthesis Workflow

G Workflow for Cinnamic Acid Synthesis via Perkin Reaction cluster_reactants Reactants & Setup benzaldehyde Benzaldehyde rbf Combine in RBF with Air Condenser benzaldehyde->rbf acetic_anhydride Acetic Anhydride acetic_anhydride->rbf potassium_acetate Potassium Acetate potassium_acetate->rbf heat Heat in Oil Bath (160-180°C, 3-4h) rbf->heat quench Pour into Water heat->quench neutralize Neutralize with Na₂CO₃ Solution quench->neutralize extract Extract Unreacted Benzaldehyde (Optional) neutralize->extract decolorize Decolorize with Activated Charcoal & Heat extract->decolorize filter_hot Hot Filtration decolorize->filter_hot precipitate Acidify with HCl filter_hot->precipitate isolate Isolate Crystals (Suction Filtration) precipitate->isolate dry Dry Product: Cinnamic Acid isolate->dry

Caption: Workflow for Cinnamic Acid Synthesis via Perkin Reaction.

Chemical Reactivity and Key Reactions

The conjugated system of α,β-unsaturated carboxylic acids dictates their reactivity. The carbonyl group withdraws electron density, making the β-carbon electrophilic and susceptible to nucleophilic attack (conjugate or 1,4-addition).[1] They also undergo typical reactions of both carboxylic acids and alkenes.[2][13]

Key Reactions:

  • Michael Addition: This is the conjugate 1,4-addition of a nucleophile (the Michael donor, often a stabilized carbanion like an enolate) to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor).[14][15][16] This reaction is fundamental for forming C-C bonds.[16]

  • Hydration and Hydrohalogenation: Unlike simple alkenes, the addition of unsymmetrical reagents like water or HBr occurs in an anti-Markovnikov fashion.[13] The reaction is initiated by protonation of the carbonyl oxygen, followed by nucleophilic attack at the β-carbon.[13]

  • Diels-Alder Reaction: The electron-withdrawing nature of the carboxyl group makes the double bond in these acids effective dienophiles for [4+2] cycloaddition reactions.[1]

  • Decarboxylation: While not always facile, some α,β-unsaturated acids can undergo decarboxylation under thermal or acidic conditions, particularly if the resulting intermediate is stabilized.[17]

Mandatory Visualization: Michael Addition Mechanism

Caption: General Mechanism of Michael Addition.

Role in Drug Development and Biological Systems

The α,β-unsaturated carbonyl moiety is a "privileged scaffold" found in many natural products and synthetic compounds with diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[3][18]

Their biological activity is often attributed to their ability to act as Michael acceptors, reacting with nucleophilic residues (primarily cysteine thiols) in proteins.[19][20] This covalent modification can alter protein function and modulate signaling pathways.

Signaling Pathway Involvement: Nrf2-EpRE Pathway

One of the most critical pathways modulated by these compounds is the Keap1-Nrf2 pathway, a primary regulator of the cellular antioxidant response.

  • Under normal conditions: The transcription factor Nrf2 is bound by its inhibitor Keap1, which targets it for ubiquitination and degradation.

  • Activation by Electrophiles: Electrophilic compounds, such as α,β-unsaturated acids or their metabolites, can covalently modify reactive cysteine sensors on Keap1.

  • Nrf2 Release: This modification induces a conformational change in Keap1, preventing it from targeting Nrf2 for degradation.

  • Gene Transcription: Stabilized Nrf2 translocates to the nucleus, binds to the Electrophile Response Element (EpRE) or Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective phase II detoxification and antioxidant enzymes (e.g., Heme Oxygenase-1, Quinone Reductases).[21]

This mechanism is a key area of interest in drug development for diseases involving oxidative stress and inflammation.[19] However, this same reactivity can also lead to cytotoxicity if not properly controlled.[19] Furthermore, bioactivation, such as through acyl glucuronidation, can enhance the reactivity of these compounds towards biological thiols, a crucial consideration in drug metabolism and safety assessment.[22]

Mandatory Visualization: Nrf2-EpRE Signaling Pathway

G Activation of Nrf2-EpRE Pathway by α,β-Unsaturated Carbonyls cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus electrophile α,β-Unsaturated Carbonyl (Electrophile) keap1_nrf2 Keap1-Nrf2 Complex electrophile->keap1_nrf2 Covalent Modification keap1_mod Modified Keap1 keap1_nrf2->keap1_mod proteasome Proteasome keap1_nrf2->proteasome Degradation (Basal State) nrf2_free Nrf2 keap1_mod->nrf2_free Release nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation epre EpRE/ARE nrf2_nuc->epre maf Maf maf->epre genes Phase II Genes (e.g., HO-1, NQO1) epre->genes Induces Transcription

Caption: Activation of Nrf2-EpRE Pathway by α,β-Unsaturated Carbonyls.

Conclusion

Alpha,beta-unsaturated monocarboxylic acids are a functionally rich class of molecules whose properties are dominated by the electronic interplay between the carboxyl group and the conjugated double bond. This unique structure provides access to a wide range of chemical transformations, most notably conjugate additions, making them invaluable in synthetic chemistry. In biological systems, this same reactivity allows them to modulate protein function and critical signaling pathways, presenting both therapeutic opportunities and toxicological challenges. A thorough understanding of their synthesis, reactivity, and biological interactions is therefore essential for professionals in chemical research and drug development.

References

An In-Depth Technical Guide to the Safety and Handling of 2-Undecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Undecenoic acid (also known as Undecylenic acid), a compound utilized in various research and development applications. The following sections detail the hazardous properties, handling procedures, emergency protocols, and toxicological data to ensure its safe use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial for personnel to be aware of these hazards before handling the substance.

GHS Classification: [1][2][3][4]

  • Skin Irritation: Category 2[1][2][3][4]

  • Serious Eye Irritation: Category 2/2A[1][2][3][4]

  • Specific Target Organ Toxicity (Single Exposure), Respiratory System: Category 3

  • Hazardous to the Aquatic Environment, Long-term (Chronic) Hazard: Category 3

Signal Word: Warning

Hazard Statements: [1][2][3][4]

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.

  • H412: Harmful to aquatic life with long lasting effects.

Toxicological Data

The following tables summarize the available quantitative toxicological data for this compound.

Table 1: Acute Toxicity Data

Route of ExposureSpeciesLD50/LC50 ValueReference
OralRat2500 mg/kg[1][5][6][7][8][9][10]
OralMouse8150 mg/kg[1][6]
DermalGuinea Pig50 mg/kg[1][6]
DermalRabbit> 5,000 mg/kg

Table 2: Physical and Chemical Properties

PropertyValueReference
Physical State Solid (low melting point) or Liquid[1]
Appearance Light yellow
Boiling Point 138 - 140 °C / 280.4 - 284 °F
Flash Point 148 °C / 298.4 °F (Closed Cup)[1]
Autoignition Temperature 275 °C / 527 °F[1]

Experimental Protocols

The classification of this compound as a skin and eye irritant is based on standardized experimental protocols, primarily the OECD Test Guidelines.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This guideline details the procedure for assessing the potential of a substance to cause skin irritation or corrosion.

  • Principle: A single dose of the test substance is applied to a small area of the skin of an experimental animal, typically an albino rabbit. An untreated area of the skin serves as a control.

  • Methodology:

    • A dose of 0.5 mL (for liquids) or 0.5 g (for solids) is applied to a test site of approximately 6 cm².

    • The exposure period is typically 4 hours, after which the residual test substance is removed.

    • The skin is examined for signs of erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after removal.

    • Observations can continue for up to 14 days to assess the reversibility of the effects.

    • The severity of the skin reactions is scored, and these scores are used to classify the substance.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This guideline is used to determine the potential of a substance to cause serious eye damage or irritation.

  • Principle: The test substance is applied in a single dose to one of the eyes of an experimental animal, usually an albino rabbit, with the untreated eye serving as a control.

  • Methodology:

    • A single dose of the substance is instilled into the conjunctival sac of one eye.

    • The eyes are examined at 1, 24, 48, and 72 hours after application.

    • The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.

    • The observation period can be extended up to 21 days to evaluate the reversibility of the effects.

    • The scores from these observations are used to classify the eye irritation potential of the substance.

Safe Handling and Storage

Adherence to proper handling and storage procedures is essential to minimize the risk of exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: In case of inadequate ventilation or when handling large quantities, use a NIOSH-approved respirator with an appropriate cartridge.

Handling
  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, and open flames.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as oxidizing agents, reducing agents, acids, and alkalis.[1]

Emergency Procedures

In the event of an emergency, follow these procedures promptly.

First-Aid Measures
  • After Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

  • After Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. Remove contaminated clothing and wash it before reuse.

  • After Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.

  • After Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician.[10]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, alcohol-resistant foam, or carbon dioxide.

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Fire may produce irritating, corrosive, and/or toxic gases.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Evacuate personnel to safe areas.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Containment and Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.

Workflow Diagrams

The following diagrams illustrate the recommended workflows for handling and emergency response.

G cluster_handling Safe Handling Workflow cluster_emergency Emergency Response Workflow prep Preparation: - Wear appropriate PPE - Work in a well-ventilated area handle Handling: - Avoid contact with skin, eyes, and clothing - Avoid inhalation prep->handle storage Storage: - Store in a cool, dry, well-ventilated area - Keep container tightly closed handle->storage cleanup Cleanup: - Decontaminate work surfaces - Wash hands thoroughly storage->cleanup spill Accidental Release evacuate Evacuate Area (if necessary) spill->evacuate exposure Personal Exposure first_aid Administer First Aid exposure->first_aid fire Fire ppe_fire Wear Full Protective Gear and SCBA fire->ppe_fire contain Contain Spill evacuate->contain absorb Absorb with Inert Material contain->absorb dispose Dispose of Waste Properly absorb->dispose seek_medical Seek Medical Attention first_aid->seek_medical extinguish Use Appropriate Extinguishing Media ppe_fire->extinguish

Caption: General workflow for safe handling and emergency response.

G cluster_emergency Emergency Protocol start Start: Handling this compound assess_risk Assess Risks: - Review SDS - Understand hazards start->assess_risk ppe Don Personal Protective Equipment (PPE): - Safety Goggles - Gloves - Lab Coat assess_risk->ppe ventilation Ensure Proper Ventilation: - Use fume hood if available ppe->ventilation handle Handle with Care: - Avoid creating aerosols or dust - Use appropriate tools ventilation->handle storage Store Properly: - Tightly sealed container - Cool, dry, ventilated area handle->storage exposure Exposure Event handle->exposure If exposure occurs end End of Procedure storage->end skin_contact Skin Contact: - Wash with soap and water for 15 min exposure->skin_contact eye_contact Eye Contact: - Rinse with water for 15 min exposure->eye_contact inhalation Inhalation: - Move to fresh air exposure->inhalation ingestion Ingestion: - Drink water, do not induce vomiting exposure->ingestion seek_medical Seek Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: Decision workflow for handling and first aid.

References

A Technical Guide to the Solubility of 2-Undecenoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of 2-Undecenoic Acid's Solubility in Various Solvents, its Biological Implications, and Methodologies for Determination

Introduction

This compound, an unsaturated fatty acid, is a compound of significant interest in the pharmaceutical and biotechnology sectors. Its utility as an antifungal agent and as a versatile building block in the synthesis of novel therapeutic agents underscores the importance of understanding its physicochemical properties.[1][2] A critical parameter governing its application in drug formulation and development is its solubility in various solvent systems. This technical guide provides a comprehensive overview of the solubility of this compound, details experimental protocols for its determination, and explores the biological pathways influenced by its solubility.

Quantitative Solubility Data of this compound and Related Compounds

The solubility of this compound is a key determinant of its bioavailability and efficacy in various formulations. While qualitative descriptions of its solubility are readily available, precise quantitative data can be limited. This section presents a compilation of available quantitative solubility data for this compound and its saturated analog, undecanoic acid, to provide a comparative reference for formulation scientists.

CompoundSolventSolubilityTemperature (°C)Notes
trans-2-Undecenoic Acid Dimethyl Sulfoxide (DMSO)50 mg/mLNot Specified[3]
Undecanoic Acid Ethanol~25 mg/mLNot SpecifiedSaturated analog, for reference.[4]
Undecanoic Acid Dimethyl Sulfoxide (DMSO)~10 mg/mLNot SpecifiedSaturated analog, for reference.[4]
This compound Water28.17 mg/L (estimated)25[5]
10-Undecenoic Acid Ethanol (96%)Freely SolubleNot SpecifiedQualitative data for isomer.[6][7]
10-Undecenoic Acid ChloroformMiscibleNot SpecifiedQualitative data for isomer.[8][9]
10-Undecenoic Acid Diethyl EtherMiscibleNot SpecifiedQualitative data for isomer.[8][9]
10-Undecenoic Acid BenzeneMiscibleNot SpecifiedQualitative data for isomer.[9]
10-Undecenoic Acid WaterPractically InsolubleNot SpecifiedQualitative data for isomer.[6][7][9]

Note: "Freely Soluble" and "Miscible" are qualitative terms from pharmacopeial standards indicating that a relatively large amount of solute dissolves in the solvent. The quantitative data for undecanoic acid is provided as a proxy due to the limited availability of specific data for this compound. Researchers should perform their own solubility studies for specific formulation development.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for preclinical and formulation studies. The following are detailed methodologies for key experiments to ascertain the solubility of this compound.

Gravimetric Method for Solubility Determination

The gravimetric method is a fundamental and widely used technique for determining the solubility of a solid solute in a liquid solvent.

Principle: This method involves preparing a saturated solution of the compound of interest at a specific temperature. A known volume of the supernatant is then evaporated to dryness, and the mass of the remaining solute is determined.

Detailed Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to the chosen solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a shaker incubator).

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.[10]

  • Sample Collection and Filtration:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a calibrated pipette. To avoid aspirating solid particles, the pipette tip can be fitted with a filter (e.g., a small piece of cotton wool or a syringe filter).

  • Evaporation and Weighing:

    • Transfer the collected supernatant to a pre-weighed, clean, and dry evaporating dish.

    • Evaporate the solvent under controlled conditions (e.g., in a fume hood, on a water bath, or in a vacuum oven at a temperature that does not degrade the solute).[11]

    • Once the solvent is completely evaporated, cool the evaporating dish in a desiccator to room temperature.

    • Weigh the dish containing the dried solute on an analytical balance.

  • Calculation:

    • The solubility (S) is calculated using the following formula: S (g/L) = (Mass of solute (g)) / (Volume of supernatant (L))

UV-Vis Spectrophotometric Method for Solubility Determination

For compounds that possess a chromophore, UV-Vis spectrophotometry offers a sensitive and rapid method for solubility determination.

Principle: This method relies on the direct relationship between the absorbance of a solution and the concentration of the analyte, as described by the Beer-Lambert law. A calibration curve is first established using solutions of known concentrations. The concentration of the analyte in a saturated solution is then determined by measuring its absorbance and interpolating from the calibration curve.

Detailed Methodology:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound in the desired solvent with a known concentration.

    • Perform a serial dilution of the stock solution to obtain a series of standard solutions with decreasing concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer. The solvent used for the standards should be the same as the one used for the solubility study.[12]

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear in the concentration range of interest.

  • Preparation of Saturated Solution and Sample Analysis:

    • Prepare a saturated solution of this compound as described in the gravimetric method (Step 1).

    • After reaching equilibrium, withdraw a sample of the supernatant and filter it to remove any undissolved solid.

    • Dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at the λmax.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

Biological Signaling Pathways and Experimental Workflows

The biological activity of this compound, particularly its antifungal properties, is intrinsically linked to its ability to interact with and disrupt fungal cell processes. Its solubility in biological matrices is a prerequisite for these interactions.

Antifungal Mechanism of Action of Undecenoic Acid

Undecenoic acid exerts its antifungal effects through a multi-pronged attack on fungal cells. Its primary mechanism involves the disruption of the fungal cell membrane's integrity. The lipophilic nature of its hydrocarbon tail allows it to intercalate into the lipid bilayer, leading to increased membrane permeability and leakage of essential intracellular components.[1] Furthermore, undecenoic acid can inhibit key enzymes involved in fungal metabolism, including those responsible for ergosterol synthesis, a vital component of the fungal cell membrane.[1] It has also been shown to interfere with biofilm formation and the morphological transition of yeast to its more virulent hyphal form.[13]

Antifungal_Mechanism undecenoic_acid This compound cell_membrane Fungal Cell Membrane undecenoic_acid->cell_membrane Intercalates ergosterol_synthesis Ergosterol Synthesis Pathway undecenoic_acid->ergosterol_synthesis Inhibits biofilm_formation Biofilm Formation undecenoic_acid->biofilm_formation Inhibits yeast_hyphae Yeast-to-Hyphae Transition undecenoic_acid->yeast_hyphae Inhibits membrane_disruption Membrane Disruption & Increased Permeability cell_membrane->membrane_disruption leakage Leakage of Intracellular Components membrane_disruption->leakage cell_death Fungal Cell Death leakage->cell_death ergosterol_inhibition Inhibition of Ergosterol Synthesis ergosterol_synthesis->ergosterol_inhibition ergosterol_inhibition->cell_death biofilm_inhibition Inhibition of Biofilm Formation biofilm_formation->biofilm_inhibition biofilm_inhibition->cell_death morphogenesis_inhibition Inhibition of Morphogenesis yeast_hyphae->morphogenesis_inhibition morphogenesis_inhibition->cell_death

Caption: Antifungal mechanism of this compound.

General Experimental Workflow for Solubility Determination

The process of determining the solubility of a compound like this compound follows a structured workflow to ensure accurate and reproducible results.

Solubility_Workflow start Start: Define Solute (this compound) & Solvents prepare_saturated Prepare Saturated Solution (Excess Solute + Solvent) start->prepare_saturated equilibrate Equilibrate at Constant Temperature with Agitation prepare_saturated->equilibrate separate Separate Supernatant (Centrifugation/Filtration) equilibrate->separate analysis_choice Choose Analytical Method separate->analysis_choice gravimetric Gravimetric Analysis analysis_choice->gravimetric  If applicable spectroscopic Spectroscopic Analysis (e.g., UV-Vis) analysis_choice->spectroscopic If chromophore present evaporate Evaporate Solvent gravimetric->evaporate prepare_standards Prepare Standard Solutions & Calibration Curve spectroscopic->prepare_standards weigh Weigh Residue evaporate->weigh calculate Calculate Solubility weigh->calculate measure_absorbance Measure Absorbance of (Diluted) Supernatant prepare_standards->measure_absorbance measure_absorbance->calculate end End: Report Solubility Data calculate->end

Caption: General workflow for solubility determination.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound, a compound with considerable potential in drug development. While quantitative solubility data in organic solvents remains an area for further investigation, the provided information on its aqueous insolubility and high solubility in organic systems, along with data for a structurally similar compound, offers a valuable starting point for formulation scientists. The outlined experimental protocols provide a robust framework for generating precise solubility data, and the elucidation of its antifungal mechanism of action highlights the importance of its solubility in achieving therapeutic efficacy. A thorough understanding of these principles is essential for harnessing the full potential of this compound in the development of new and effective therapeutic products.

References

In-depth Technical Guide: Physicochemical Properties of trans-2-Undecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides the fundamental physicochemical properties of trans-2-Undecenoic acid, a key molecule in various research and development applications. The data presented herein is essential for experimental design, formulation, and synthesis activities.

Quantitative Physicochemical Data

The core molecular properties of trans-2-Undecenoic acid are summarized in the table below. This data is foundational for stoichiometric calculations, analytical characterization, and formulation development.

PropertyValue
Molecular Formula C₁₁H₂₀O₂[1][2]
Molecular Weight 184.28 g/mol [1][2][3]
CAS Number 15790-94-0[1][2][3][4]

Compound Identification

  • Systematic Name : (2E)-2-Undecenoic acid[5]

  • Synonyms : (E)-Undec-2-enoic acid, trans-2-Undecylenic acid[2][6]

trans-2-Undecenoic acid is an α,β-unsaturated monocarboxylic acid.[7] Its structure consists of an eleven-carbon chain with a carboxylic acid group and a trans double bond between the second and third carbon atoms.[5]

Note on Experimental Protocols and Signaling Pathways: The information provided in this guide pertains to the intrinsic physicochemical properties of the trans-2-Undecenoic acid molecule. As such, detailed experimental protocols for its synthesis or analysis and diagrams of signaling pathways are beyond the scope of this specific topic. These would be relevant in the context of its biological activity or specific applications, which are not the subject of this guide.

Logical Relationship of Molecular Properties

The molecular formula and weight are intrinsically linked. The workflow below illustrates the logical derivation of the molecular weight from the molecular formula.

A Molecular Formula (C₁₁H₂₀O₂) C Summation of Atomic Weights (11C) + (20H) + (2*O) A->C B Atomic Weights (C: ~12.01, H: ~1.01, O: ~16.00) B->C D Molecular Weight (184.28 g/mol) C->D

Derivation of Molecular Weight from Formula

References

An In-Depth Technical Guide to the Spectroscopic Data of 2-Undecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-undecenoic acid, a monounsaturated fatty acid of interest in various scientific disciplines. This document presents key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational resource for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound. This information is critical for the structural elucidation and purity assessment of the compound.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.08dt1HH-3
~5.80dt1HH-2
~2.22q2HH-4
~1.45m2HH-5
~1.27m8HH-6 to H-9
~0.88t3HH-11
~12.0br s1HCOOH

Note: Predicted data based on typical values for similar structures. Actual values may vary based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (ppm)Assignment
~172.0C-1 (COOH)
~121.5C-2
~150.0C-3
~32.5C-4
~28.0C-5
~29.0-29.5C-6 to C-8
~31.8C-9
~22.6C-10
~14.1C-11

Note: Predicted data based on typical values for similar structures. Actual values may vary based on solvent and experimental conditions.

Table 3: Infrared (IR) Spectroscopy Peak List for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~2925StrongC-H stretch (alkane)
~2855StrongC-H stretch (alkane)
~1710StrongC=O stretch (carboxylic acid)
~1645MediumC=C stretch (alkene)
~1465MediumC-H bend (alkane)
~980Medium=C-H bend (trans alkene)
~3000-2500BroadO-H stretch (carboxylic acid)

Note: Predicted data based on typical values for similar functional groups.

Table 4: Mass Spectrometry Data for this compound
m/zRelative Intensity (%)Assignment
184~20[M]⁺ (Molecular Ion)
167~15[M - OH]⁺
139~30[M - COOH]⁺
97~40
83~55
69~70
55~100
41~85

Note: Fragmentation patterns can vary based on the ionization method and energy.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate analysis. The following sections detail standardized methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

  • Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-5 seconds.

    • Spectral width: 0-15 ppm.

3. ¹³C NMR Acquisition:

  • Spectrometer: A 100 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2-5 seconds.

    • Spectral width: 0-200 ppm.

Infrared (IR) Spectroscopy

1. Sample Preparation:

  • Neat Liquid: Place a drop of liquid this compound between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • KBr Pellet (for solid samples): If the sample is solid at room temperature, grind a small amount with dry KBr powder and press into a thin, transparent pellet.

  • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorbance in the regions of interest.

2. Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • A background spectrum of the empty sample holder (or pure solvent) should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

1. Sample Preparation and Introduction:

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile samples, dissolve the sample in a suitable solvent (e.g., dichloromethane, hexane) and inject it into the GC inlet. The GC column separates the components before they enter the mass spectrometer.

  • Direct Infusion: For non-volatile samples or for a quick analysis, dissolve the sample in a suitable solvent and introduce it directly into the ion source via a syringe pump.

2. Data Acquisition:

  • Ionization Method: Electron Ionization (EI) is a common method for generating fragment ions and providing structural information.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used.

  • Parameters:

    • Ionization energy: 70 eV for EI.

    • Mass range: m/z 30-300.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a fatty acid like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution ThinFilm Preparation of Thin Film/KBr Pellet Sample->ThinFilm Dilution Dilution in Volatile Solvent Sample->Dilution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR FT-IR Spectroscopy ThinFilm->IR MS Mass Spectrometry Dilution->MS ProcessNMR NMR Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR IR Spectrum Processing (Background Subtraction) IR->ProcessIR ProcessMS MS Data Analysis (Peak Identification, Fragmentation Analysis) MS->ProcessMS Structure Structural Elucidation and Verification ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Undecenoic Acid from Ricinoleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Undecenoic acid (also known as undecylenic acid) is a valuable unsaturated fatty acid with a terminal double bond, making it a versatile precursor in the synthesis of pharmaceuticals, polymers like Nylon-11, and various specialty chemicals.[1] A primary and economically viable route for its synthesis is through the pyrolysis of ricinoleic acid, which is the major fatty acid component of castor oil, constituting about 80-90% of its weight.[2][3] This process, often referred to as cracking, involves the thermal decomposition of ricinoleic acid or its esters to yield this compound and heptanal as the principal products.[1][4][5]

This application note provides a detailed overview and experimental protocols for the synthesis of this compound from ricinoleic acid, starting from castor oil. The process is presented in three main stages:

  • Preparation of Methyl Ricinoleate: Transesterification of castor oil to produce methyl ricinoleate. This step is advantageous as methyl ricinoleate is more stable under pyrolysis conditions than castor oil itself.[6]

  • Pyrolysis of Methyl Ricinoleate: Thermal cracking of methyl ricinoleate to yield methyl 10-undecenoate and heptanal.

  • Hydrolysis of Methyl 10-Undecenoate: Conversion of the methyl ester to the final product, this compound.

Overall Synthesis Pathway

The synthesis follows a logical progression from the raw starting material, castor oil, to the final purified product. The key transformations are esterification, thermal cleavage, and hydrolysis.

Synthesis_Pathway CastorOil Castor Oil (Triglyceride of Ricinoleic Acid) MethylRicinoleate Methyl Ricinoleate CastorOil->MethylRicinoleate Transesterification (+ Methanol, Catalyst) PyrolysisProducts Pyrolysis Mixture (Methyl Undecenoate & Heptanal) MethylRicinoleate->PyrolysisProducts Pyrolysis (High Temperature) MethylUndecenoate Purified Methyl 10-Undecenoate PyrolysisProducts->MethylUndecenoate Fractional Distillation UndecenoicAcid This compound MethylUndecenoate->UndecenoicAcid Hydrolysis (Base, then Acid)

Caption: Overall reaction scheme for the synthesis of this compound from castor oil.

Data Presentation

The following tables summarize the quantitative data for each key step of the synthesis, compiled from various literature sources.

Table 1: Transesterification of Castor Oil to Methyl Ricinoleate
ParameterValueReference
Reactants Castor Oil, Methanol[7]
Catalyst Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)[4][7]
Catalyst Concentration 1.5% NaOH[4]
Methanol/Oil Molar Ratio 6:1 to 9:1[7]
Reaction Temperature 30°C - 65°C[4][7]
Reaction Time 90 minutes - 2 hours[4]
Yield ~96.7%[7]
Purity of Methyl Ricinoleate ~84.1% - 97%[2][7]
Table 2: Pyrolysis of Methyl Ricinoleate to Methyl 10-Undecenoate
ParameterValueReference
Starting Material Methyl Ricinoleate[8]
Pyrolysis Temperature 500°C - 650°C[3][9]
Optimal Preheating Temperature 500°C[8]
Optimal Pyrolysis Temperature 562°C[8]
Pressure Reduced Pressure[10]
Co-reactant (optional) Superheated Steam[3][9]
Yield of Methyl Undecenoate 46.7% - 56.1% (wt%)[5][11]
Yield of Heptanal 27.3% - 60.2% (wt%)[5][11]
Table 3: Hydrolysis of Methyl 10-Undecenoate to this compound
ParameterValueReference
Starting Material Methyl 10-Undecenoate[9]
Reagents 1. Sodium Hydroxide (NaOH) 2. Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)[9]
Solvent Methanol/WaterGeneral Knowledge
Reaction Conditions Reflux, followed by acidification[9]
Yield Typically high (approaching quantitative)General Knowledge

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of this compound.

Protocol 1: Preparation of Methyl Ricinoleate from Castor Oil

This protocol describes the base-catalyzed transesterification of castor oil.

Materials:

  • Castor Oil

  • Anhydrous Methanol (MeOH)

  • Potassium Hydroxide (KOH)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Solvents for extraction (e.g., petroleum ether or diethyl ether)

  • Deionized Water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: Dissolve a measured amount of KOH (e.g., 1% w/w of castor oil) in anhydrous methanol in a separate flask.[7]

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 150 g of castor oil.[7] Heat the oil to the desired reaction temperature (e.g., 60°C).

  • Transesterification Reaction: Add the KOH/methanol solution to the heated castor oil. The typical methanol to oil molar ratio is 6:1.[7] Stir the mixture vigorously under reflux for 2 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with deionized water to remove glycerol and any remaining catalyst.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to obtain crude methyl ricinoleate.

  • Purification: The crude product can be purified by vacuum distillation to achieve higher purity.[2]

Protocol 2: Pyrolysis of Methyl Ricinoleate

This protocol outlines a general procedure for the thermal cracking of methyl ricinoleate.

Equipment:

  • Pyrolysis reactor (e.g., a quartz or stainless steel tube)

  • Tube furnace

  • System for feeding the liquid reactant at a controlled rate (e.g., syringe pump)

  • Condenser system (e.g., a cold trap) to collect the pyrolysis products

  • Vacuum pump

Procedure:

  • Reactor Setup: Set up the pyrolysis tube in the furnace. Connect the inlet to the feed system and the outlet to the condenser system, which is subsequently connected to a vacuum pump.

  • Preheating: Heat the pyrolysis reactor to the desired temperature, for instance, an optimal temperature of 562°C.[8] A preheating zone can be set to 500°C.[8]

  • Pyrolysis: Introduce the purified methyl ricinoleate into the hot reactor at a controlled flow rate. The pyrolysis reaction is rapid.

  • Product Collection: The vaporized products exit the reactor and are rapidly cooled and collected in the condenser.

  • Separation and Purification: The collected liquid is a mixture of methyl 10-undecenoate, heptanal, and other byproducts. This mixture is typically separated by fractional distillation under reduced pressure to isolate the methyl 10-undecenoate.[9]

Protocol 3: Hydrolysis of Methyl 10-Undecenoate

This protocol details the final step to obtain this compound.

Materials:

  • Methyl 10-Undecenoate

  • Sodium Hydroxide (NaOH)

  • Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Methanol

  • Deionized Water

  • Diethyl Ether (for extraction)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Saponification: In a round-bottom flask, dissolve the purified methyl 10-undecenoate in a solution of NaOH in methanol/water.

  • Reflux: Heat the mixture to reflux and maintain for 1-2 hours to ensure complete hydrolysis of the ester.

  • Acidification: After cooling, carefully acidify the reaction mixture with dilute sulfuric acid or hydrochloric acid until the pH is acidic. This compound will precipitate or form an oily layer.

  • Extraction: Extract the aqueous mixture with diethyl ether.

  • Washing and Drying: Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and filter.

  • Solvent Removal: Remove the diethyl ether using a rotary evaporator to yield crude this compound.

  • Purification: The final product can be further purified by vacuum distillation or crystallization from a suitable solvent like petroleum ether.[12]

Workflow Visualization

The experimental workflow can be visualized to illustrate the sequence of operations and decision points.

Experimental_Workflow cluster_0 Step 1: Transesterification cluster_1 Step 2: Pyrolysis cluster_2 Step 3: Hydrolysis start Start Castor Oil + Methanol + Catalyst reflux1 Reflux 60°C, 2h start->reflux1 workup1 Work-up Cool, Wash with Water reflux1->workup1 dry1 Dry & Evaporate Anhydrous Na₂SO₄, Rotary Evaporator workup1->dry1 purify1 Purification (Optional) Vacuum Distillation dry1->purify1 product1 Product | {Methyl Ricinoleate} purify1->product1 start2 Start Methyl Ricinoleate product1->start2 Proceed to Pyrolysis pyrolysis Pyrolysis 562°C, Reduced Pressure start2->pyrolysis condense Condensation Cold Trap pyrolysis->condense distill Fractional Distillation condense->distill product2 Product | {Methyl 10-Undecenoate} distill->product2 start3 Start Methyl 10-Undecenoate + NaOH product2->start3 Proceed to Hydrolysis reflux2 Reflux 1-2h start3->reflux2 acidify Acidification Add H₂SO₄ reflux2->acidify extract Extraction Diethyl Ether acidify->extract dry2 Dry & Evaporate extract->dry2 purify2 Purification Vacuum Distillation or Crystallization dry2->purify2 product3 Final Product | {this compound} purify2->product3

Caption: Detailed experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for 2-Undecenoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Undecenoic acid, an α,β-unsaturated carboxylic acid, is a versatile and valuable building block in organic synthesis. Its structure, featuring a reactive conjugated system and a modifiable carboxylic acid group, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various organic molecules, with a focus on its application in the development of bioactive compounds. It is a key intermediate in the production of specialty chemicals and pharmaceuticals, enabling innovative pathways for drug development and material science.[1]

I. Derivatization of the Carboxylic Acid Group

The carboxylic acid functionality of this compound is a prime site for modification to generate a variety of derivatives with diverse biological activities. Common transformations include esterification and the formation of oxime esters.

A. Esterification

Esterification of the carboxylic acid group can be achieved through various methods, including Fischer esterification. These esters can serve as intermediates for further reactions or as final products with specific applications.

Experimental Protocol: Synthesis of Methyl 2-Undecenoate

This protocol is based on a standard Fischer esterification procedure.

  • Materials:

    • This compound

    • Methanol (reagent grade)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Sodium bicarbonate (NaHCO₃), saturated solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in an excess of methanol (e.g., 10-20 eq).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-undecenoate.

    • Purify the product by vacuum distillation or column chromatography on silica gel.

ReactantMolar Ratio
This compound1.0
Methanol10-20
Concentrated Sulfuric Acid0.05
ProductTypical Yield
Methyl 2-undecenoate>90%
B. Synthesis of Oxime Esters

Oxime esters derived from undecenoic acid have shown promising biological activities, including antimicrobial and antioxidant properties. The synthesis involves the activation of the carboxylic acid, followed by reaction with a desired oxime.

Experimental Protocol: General Procedure for the Synthesis of Phenolic Oxime Esters of this compound

  • Materials:

    • This compound

    • Oxalyl chloride

    • Substituted phenolic oxime

    • Dry dichloromethane (DCM)

    • Pyridine

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in dry DCM.

    • Cool the solution to 0 °C and slowly add oxalyl chloride (1.2 eq).

    • Allow the reaction mixture to stir at room temperature for 2-3 hours.

    • Remove the excess oxalyl chloride and solvent under reduced pressure.

    • Dissolve the resulting crude acid chloride in dry DCM.

    • In a separate flask, dissolve the substituted phenolic oxime (1.0 eq) in dry DCM and add pyridine (1.1 eq).

    • Cool the oxime solution to 0 °C and add the acid chloride solution dropwise.

    • Allow the reaction to stir at room temperature overnight.

    • Wash the reaction mixture with water, 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

ReactantMolar Ratio
This compound1.0
Oxalyl chloride1.2
Substituted phenolic oxime1.0
Pyridine1.1
ProductTypical Yield
Phenolic oxime ester80-89%

II. Conjugate Addition Reactions

The α,β-unsaturated system in this compound and its esters is susceptible to conjugate (Michael) addition of various nucleophiles, leading to the formation of 3-substituted undecanoic acid derivatives. This is a powerful method for carbon-carbon and carbon-heteroatom bond formation.

A. Thia-Michael Addition

The addition of thiols to α,β-unsaturated carbonyl compounds is a highly efficient reaction for the formation of β-sulfido carbonyl compounds.

Experimental Protocol: Generalized Thia-Michael Addition to Ethyl 2-Undecenoate

  • Materials:

    • Ethyl 2-undecenoate

    • Thiol (e.g., thiophenol, benzyl thiol)

    • Catalyst (e.g., a base like triethylamine or a Lewis acid like ferric chloride)

    • Solvent (e.g., ethanol, dichloromethane, or solvent-free)

  • Procedure:

    • In a round-bottom flask, dissolve ethyl 2-undecenoate (1.0 eq) and the thiol (1.1 eq) in the chosen solvent.

    • Add a catalytic amount of the catalyst (e.g., 10 mol%).

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. Reaction times can vary from minutes to several hours depending on the substrates and catalyst used.[2]

    • Upon completion, quench the reaction if necessary (e.g., with a dilute acid wash for base-catalyzed reactions).

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the product by column chromatography.

ReactantMolar Ratio
Ethyl 2-undecenoate1.0
Thiol1.1
Catalyst0.1
ProductTypical Yield
Ethyl 3-(organothio)undecanoateHigh to excellent
B. Aza-Michael Addition

The aza-Michael addition involves the conjugate addition of nitrogen nucleophiles, such as primary or secondary amines, to α,β-unsaturated carbonyls, yielding valuable β-amino acid derivatives.[3]

Experimental Protocol: Generalized Aza-Michael Addition to Ethyl 2-Undecenoate

  • Materials:

    • Ethyl 2-undecenoate

    • Amine (primary or secondary)

    • Catalyst (optional, e.g., acidic alumina, Lewis acids)

    • Solvent (optional, e.g., ethanol, water, or solvent-free)

  • Procedure:

    • Combine ethyl 2-undecenoate (1.0 eq) and the amine (1.0-1.2 eq) in a reaction vessel. If using a catalyst, add it at this stage.

    • The reaction can be performed neat (solvent-free) or in a suitable solvent.[3]

    • Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

    • Upon completion, if a solid catalyst is used, it can be removed by filtration.

    • If a solvent is used, remove it under reduced pressure.

    • Purify the resulting β-amino ester by column chromatography or distillation.

ReactantMolar Ratio
Ethyl 2-undecenoate1.0
Amine1.0-1.2
Catalyst (optional)catalytic
ProductTypical Yield
Ethyl 3-aminoundecanoateGood to excellent

III. Cycloaddition Reactions

The double bond in this compound can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to form six-membered rings. This is a powerful tool for the construction of complex cyclic systems.[4][5][6]

Experimental Protocol: Generalized Diels-Alder Reaction of Ethyl 2-Undecenoate

  • Materials:

    • Ethyl 2-undecenoate (dienophile)

    • A conjugated diene (e.g., cyclopentadiene, 1,3-butadiene)

    • Solvent (e.g., toluene, xylenes, or a polar solvent like water for rate enhancement)[4]

    • Lewis acid catalyst (optional, e.g., AlCl₃, BF₃·OEt₂)

  • Procedure:

    • In a reaction vessel, dissolve ethyl 2-undecenoate (1.0 eq) in the chosen solvent.

    • If using a Lewis acid catalyst, add it to the solution of the dienophile and stir for a few minutes.

    • Add the diene (1.0-1.5 eq) to the reaction mixture. For gaseous dienes like butadiene, it can be bubbled through the solution or condensed into the reaction vessel at low temperature.

    • Heat the reaction mixture. The temperature will depend on the reactivity of the diene and dienophile. Reactions are often carried out at elevated temperatures (e.g., 80-150 °C).

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Work up the reaction mixture, which may involve washing with aqueous solutions to remove the catalyst.

    • Purify the resulting cyclohexene derivative by column chromatography or distillation.

ReactantMolar Ratio
Ethyl 2-undecenoate1.0
Diene1.0-1.5
Lewis Acid (optional)catalytic to stoichiometric
ProductTypical Yield
Functionalized cyclohexeneVariable, dependent on substrates

IV. Synthesis of Heterocyclic Compounds

The functionalities present in this compound can be utilized to construct various heterocyclic systems, which are prevalent scaffolds in many biologically active molecules.

Experimental Protocol: Generalized Synthesis of Pyrimidinones from an α,β-Unsaturated Acid

This protocol is based on the general principle of condensing a three-carbon α,β-unsaturated system with an amidine.

  • Materials:

    • This compound

    • An amidine hydrochloride (e.g., benzamidine hydrochloride)

    • A base (e.g., potassium carbonate, sodium ethoxide)

    • A suitable high-boiling solvent (e.g., DMF, DMSO)

    • Copper powder (catalyst, for some variations)[4]

  • Procedure:

    • In a reaction vessel, combine this compound (1.0 eq), the amidine hydrochloride (1.1 eq), and the base (2.0-3.0 eq) in the solvent.

    • If the specific reaction requires it, add a catalytic amount of copper powder.[4]

    • Heat the reaction mixture to a high temperature (e.g., 120-150 °C) and stir for several hours. Microwave irradiation can also be employed to accelerate the reaction.[4]

    • Monitor the reaction progress by TLC.

    • After completion, cool the mixture and pour it into water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the resulting pyrimidinone derivative by column chromatography or recrystallization.

ReactantMolar Ratio
This compound1.0
Amidine hydrochloride1.1
Base2.0-3.0
Copper powder (optional)catalytic
ProductTypical Yield
Substituted pyrimidinoneModerate to good

V. Biological Activity and Signaling Pathways

Derivatives of undecenoic acid have demonstrated a range of biological activities, including antifungal and anticancer properties. Understanding the underlying mechanisms and signaling pathways is crucial for drug development.

A. Antifungal Activity: Inhibition of Fungal Morphogenesis

Undecenoic acid is known to inhibit the morphological transition of Candida albicans from its yeast form to the invasive hyphal form, which is a key step in its pathogenicity. This inhibition is associated with the downregulation of hyphal-specific genes.

Antifungal_Mechanism 2-Undecenoic_Acid This compound HWP1_Gene HWP1 Gene (Hyphal Wall Protein 1) 2-Undecenoic_Acid->HWP1_Gene downregulates Hyphal_Formation Hyphal Formation HWP1_Gene->Hyphal_Formation required for Biofilm_Formation Biofilm Formation Hyphal_Formation->Biofilm_Formation leads to Virulence Virulence Biofilm_Formation->Virulence contributes to

Caption: Mechanism of this compound's antifungal activity.

B. Anticancer Activity: Induction of Apoptosis via FATP2

A formulation of undecylenic acid has been shown to be taken up by cancer cells through Fatty Acid Transport Protein 2 (FATP2), leading to the induction of apoptosis. This process involves the activation of caspases and a decrease in the mitochondrial membrane potential.

Anticancer_Mechanism cluster_cell Cancer Cell UA_formulation Undecenoic Acid Formulation FATP2 FATP2 UA_formulation->FATP2 uptake via Mitochondrion Mitochondrion FATP2->Mitochondrion leads to decreased membrane potential Caspase_Activation Caspase Activation (e.g., Caspase-3, -7) Mitochondrion->Caspase_Activation triggers Apoptosis Apoptosis Caspase_Activation->Apoptosis induces

Caption: FATP2-mediated apoptosis by an undecenoic acid formulation.

Conclusion

This compound is a highly adaptable building block for organic synthesis. Its dual reactivity at the carboxylic acid group and the α,β-unsaturated system provides access to a wide array of linear, cyclic, and heterocyclic structures. The demonstrated biological activities of its derivatives underscore its potential in medicinal chemistry and drug development. The protocols and data presented herein serve as a guide for researchers to explore the synthetic utility of this versatile molecule.

References

Application Notes and Protocols: 2-Undecenoic Acid as an Antifungal Agent Against Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Candida albicans is a major fungal pathogen in humans, capable of causing both superficial and life-threatening systemic infections. A key aspect of its virulence is the ability to switch from a yeast-like form to a filamentous hyphal form, which is critical for tissue invasion and biofilm formation. Biofilms, in particular, confer resistance to conventional antifungal therapies. 2-Undecenoic acid, a medium-chain fatty acid, has demonstrated significant antifungal properties against C. albicans. These application notes provide a summary of its efficacy, mechanism of action, and detailed protocols for its investigation.

Mechanism of Action

This compound exerts its antifungal activity against C. albicans through a multi-faceted approach, primarily by inhibiting key virulence factors. Its principal mechanisms include the disruption of the morphological transition from yeast to hyphae, a critical step for tissue invasion and the formation of robust biofilms.[1][2][3][4] At a molecular level, this compound has been shown to down-regulate the expression of genes essential for hyphal formation and biofilm integrity, such as Hyphal Wall Protein 1 (HWP1).[1][2][3] Furthermore, it reduces the transcription of genes encoding secreted hydrolytic enzymes like aspartic proteases, lipases, and phospholipases, which are crucial for host tissue degradation.[1][2] Evidence also suggests that this compound may interfere with fatty acid biosynthesis and ergosterol synthesis, leading to a compromised cell membrane integrity. This disruption of the cell surface is observable as a crumpled and atrophic appearance under electron microscopy.[1][2]

Data Presentation: Efficacy of this compound Against Candida albicans

The following tables summarize the quantitative data on the antifungal effects of this compound.

Activity Effective Concentration Observations Reference
Biofilm Inhibition> 3 mMOptimal inhibition of C. albicans biofilm formation.[1][3]
Inhibition of Yeast-to-Hyphae Transition> 4 mMComplete abolishment of the morphological transition from yeast to filamentous form.[1][2][3]
Morphological Changes1-5 mMSignificant inhibition of mycelium growth during biofilm formation in a dose-dependent manner.[4]
Gene Expression Regulation3 mMSignificant reduction in the transcription of HWP1 and genes encoding secreted hydrolytic enzymes (proteases, lipases, phospholipases).[1][2]
Germ Tube Formation Inhibition10 µMA sevenfold reduction in the appearance of germ tubes.[5]

Note: The efficacy of undecylenic acid and its salts can be pH-dependent.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Efficacy cluster_prep Preparation cluster_assays Antifungal Assays cluster_analysis Data Analysis prep_candida Prepare C. albicans Inoculum mic_assay MIC Determination prep_candida->mic_assay biofilm_inhibition Biofilm Inhibition Assay prep_candida->biofilm_inhibition prep_acid Prepare this compound Stock Solution prep_acid->mic_assay prep_acid->biofilm_inhibition quant_data Quantitative Data Analysis mic_assay->quant_data morphology Morphological Analysis (SEM) biofilm_inhibition->morphology gene_expression Gene Expression Analysis (qRT-PCR) biofilm_inhibition->gene_expression biofilm_inhibition->quant_data qual_data Qualitative Data Analysis morphology->qual_data gene_expression->quant_data

Caption: Workflow for evaluating the antifungal properties of this compound.

signaling_pathway Proposed Mechanism of this compound Action in C. albicans cluster_membrane Cell Membrane cluster_virulence Virulence Factors UDA This compound ergosterol Ergosterol Synthesis UDA->ergosterol fatty_acid Fatty Acid Biosynthesis UDA->fatty_acid morphogenesis Yeast-to-Hyphae Transition UDA->morphogenesis hwp1 HWP1 Gene Expression UDA->hwp1 hydrolases Hydrolytic Enzyme Gene Expression (SAPs, LIPs, PLBs) UDA->hydrolases membrane_integrity Membrane Integrity ergosterol->membrane_integrity fatty_acid->membrane_integrity biofilm Biofilm Formation morphogenesis->biofilm hwp1->biofilm hydrolases->biofilm

Caption: Inhibition of key virulence pathways in C. albicans by this compound.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods.

Materials:

  • Candida albicans strain

  • RPMI-1640 medium buffered with MOPS

  • This compound

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Culture C. albicans in a suitable broth overnight at 30°C. Wash the cells with sterile phosphate-buffered saline (PBS) and adjust the cell density to 1-5 x 10^6 cells/mL in RPMI-1640 medium using a spectrophotometer. Further dilute the inoculum to a final concentration of 0.5-2.5 x 10^3 cells/mL.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in RPMI-1640 medium in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation: Add 100 µL of the standardized C. albicans inoculum to each well containing 100 µL of the serially diluted this compound. Include a drug-free control well (inoculum only) and a sterility control well (medium only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the drug-free control.

Protocol 2: Biofilm Inhibition Assay (XTT Reduction Assay)

This protocol measures the metabolic activity of the biofilm to quantify its viability.

Materials:

  • Candida albicans strain

  • RPMI-1640 medium

  • This compound

  • 96-well flat-bottom microtiter plates

  • XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino)carbonyl]-2H-tetrazolium hydroxide)

  • Menadione

  • Plate reader

Procedure:

  • Biofilm Formation: Prepare a C. albicans suspension of 1 x 10^7 cells/mL in RPMI-1640. Add 100 µL of this suspension to the wells of a 96-well plate containing 100 µL of various concentrations of this compound. Include a drug-free control.

  • Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Gently wash the wells twice with sterile PBS to remove non-adherent cells.

  • XTT Assay: a. Prepare a solution of XTT (1 mg/mL in PBS) and menadione (0.4 mM in acetone). Just before use, mix the XTT and menadione solutions. b. Add 100 µL of the XTT-menadione solution to each well. c. Incubate the plate in the dark at 37°C for 2-3 hours.

  • Measurement: Measure the colorimetric change at 490 nm using a plate reader. A decrease in absorbance indicates a reduction in metabolic activity and therefore biofilm inhibition.

Protocol 3: Analysis of HWP1 Gene Expression by qRT-PCR

This protocol details the quantification of the hypha-specific gene HWP1.

Materials:

  • C. albicans biofilms treated with and without this compound

  • RNA extraction kit

  • Reverse transcriptase kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for HWP1 and a reference gene (e.g., ACT1)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Scrape the biofilms from the wells and extract total RNA using a suitable RNA extraction kit following the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

  • qPCR: a. Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for HWP1 or the reference gene, and the cDNA template. b. Perform the qPCR using a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension steps).

  • Data Analysis: Analyze the amplification data. The relative expression of HWP1 is calculated using the ΔΔCt method, normalizing to the expression of the reference gene in the treated samples compared to the untreated control.

Protocol 4: Visualization of Biofilm Morphology by Scanning Electron Microscopy (SEM)

This protocol allows for high-resolution imaging of the biofilm structure.

Materials:

  • C. albicans biofilms grown on suitable sterile surfaces (e.g., plastic coverslips) with and without this compound.

  • Glutaraldehyde solution (2.5%)

  • Ethanol series (e.g., 50%, 70%, 90%, 100%)

  • Critical point dryer

  • Sputter coater

  • Scanning Electron Microscope

Procedure:

  • Fixation: Gently wash the biofilms with PBS and fix with 2.5% glutaraldehyde for at least 2 hours at 4°C.

  • Dehydration: Dehydrate the samples through a graded series of ethanol concentrations (e.g., 10 minutes each in 50%, 70%, 90%, and twice in 100% ethanol).

  • Drying: Critical point dry the samples to preserve their three-dimensional structure.

  • Coating: Mount the samples on stubs and coat with a thin layer of gold or palladium using a sputter coater.

  • Imaging: Visualize the samples using a scanning electron microscope to observe changes in biofilm architecture, hyphal formation, and cell morphology.

References

Application Notes and Protocols: 2-Undecenoic Acid in Specialty Polymer Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Undecenoic acid is an unsaturated fatty acid with potential applications in the synthesis of specialty polymers.[1] Its structure, featuring a carboxylic acid group and a double bond at the 2-position, allows for its use as a monomer or as a modifying agent for existing polymers.[1] While the direct polymerization of this compound is not extensively documented in publicly available literature, its application in the functionalization of biopolymers to create materials with specialized properties is an area of active research. This document provides an overview of the use of this compound in creating specialty polymers, with a focus on polymer modification. Detailed protocols and data for the closely related and more extensively studied isomer, 10-undecenoic acid, are also provided to illustrate the broader potential of undecenoic acids in polymer synthesis.

Specialty Polymers via Modification with this compound

A significant application of this compound is in the post-polymerization modification of natural polymers like chitosan. This process imparts new functionalities, such as antimicrobial properties, to the base polymer, thereby creating a specialty biomaterial.[2] The modification typically involves the conversion of this compound to a more reactive species, such as an acyl chloride, which then reacts with the functional groups on the polymer backbone.[2]

Experimental Protocol: Modification of Chitosan with 2-Decenoic Acid (as a model for this compound)

This protocol is adapted from a study on the modification of chitosan with 2-decenoic acid, a structurally similar fatty acid.[2]

1. Synthesis of 2-Decenoyl Chloride:

  • Materials: 2-decenoic acid, oxalyl chloride, anhydrous dichloromethane (DCM), pyridine.

  • Procedure:

    • Dissolve 2-decenoic acid in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

    • Add a drop of pyridine to act as a catalyst.

    • Slowly add an excess of oxalyl chloride to the solution at room temperature.

    • Stir the reaction mixture for 2-4 hours, or until the evolution of gas ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain 2-decenoyl chloride.

2. Acylation of Electrospun Chitosan Membranes:

  • Materials: Electrospun chitosan membranes, 2-decenoyl chloride, anhydrous pyridine, anhydrous DCM.

  • Procedure:

    • Immerse the electrospun chitosan membranes in anhydrous pyridine.

    • Prepare a solution of 2-decenoyl chloride in anhydrous DCM.

    • Slowly add the 2-decenoyl chloride solution to the pyridine-soaked chitosan membranes.

    • Allow the reaction to proceed for 12-24 hours at room temperature.

    • After the reaction, wash the membranes thoroughly with DCM and ethanol to remove any unreacted reagents and byproducts.

    • Dry the modified chitosan membranes under vacuum.

Experimental Workflow

G cluster_synthesis Synthesis of 2-Undecenoyl Chloride cluster_modification Modification of Chitosan dua This compound reaction1 Reaction at RT dua->reaction1 oc Oxalyl Chloride oc->reaction1 dcm Anhydrous DCM dcm->reaction1 pyr1 Pyridine (catalyst) pyr1->reaction1 duc 2-Undecenoyl Chloride reaction1->duc duc_sol 2-Undecenoyl Chloride in Anhydrous DCM duc->duc_sol chitosan Electrospun Chitosan Membrane reaction2 Acylation Reaction chitosan->reaction2 pyr2 Anhydrous Pyridine pyr2->reaction2 duc_sol->reaction2 washing Washing with DCM and Ethanol reaction2->washing drying Drying under Vacuum washing->drying mod_chitosan Modified Chitosan Membrane drying->mod_chitosan

Caption: Workflow for the modification of chitosan with this compound.

Specialty Polymers from 10-Undecenoic Acid: A Well-Studied Isomer

In contrast to this compound, its isomer, 10-undecenoic acid (also known as undecylenic acid), is a widely used bio-based monomer for the synthesis of a variety of specialty polymers.[3] It is derived from castor oil and its bifunctional nature, with a terminal double bond and a carboxylic acid group, makes it a versatile building block for polyesters, polyamides, and functionalized polyolefins.[3][4]

Polymerization Strategies for 10-Undecenoic Acid
  • Polycondensation: The carboxylic acid group of 10-undecenoic acid and its derivatives can participate in polycondensation reactions with diols or other suitable comonomers to form polyesters.[5]

  • Ziegler-Natta and Metallocene Catalysis: The terminal double bond can be polymerized using Ziegler-Natta or metallocene catalysts to produce polyolefins with pendant carboxylic acid groups.[6][7] These functional groups can then be further modified.

  • Thiol-Ene Chemistry: The terminal double bond is reactive in thiol-ene "click" reactions, allowing for the synthesis of well-defined polymer architectures.[5]

Data Presentation: Properties of Polymers Derived from 10-Undecenoic Acid
Polymer TypeMonomersMn ( g/mol )PDITg (°C)Tm (°C)Young's Modulus (MPa)Elongation at Break (%)Reference
Aromatic-Aliphatic PolyesterEugenol and 10-undecenoic acid derivatives21,000 - 48,0001.8 - 2.1-34.13 to 6.97Amorphous11.6 - 44.233.6 - 106.7[5]
Functionalized aPPPropylene and 10-undecenoic acid158,0002.1----[7]

Mn = Number-average molecular weight, PDI = Polydispersity index, Tg = Glass transition temperature, Tm = Melting temperature, aPP = atactic polypropylene

Experimental Protocols for 10-Undecenoic Acid Polymerization

1. Synthesis of Polyesters via Two-Step Melt Polycondensation: [5]

  • Materials: Diol monomers derived from eugenol and 10-undecenoic acid, dimethyl terephthalate, titanium(IV) butoxide (Ti(OBu)₄), antimony(III) oxide (Sb₂O₃).

  • Step 1: Esterification

    • Charge the reactor with the diol monomers and dimethyl terephthalate.

    • Heat the mixture to 150-190 °C under a nitrogen atmosphere.

    • Add Ti(OBu)₄ as a catalyst.

    • Continue heating and stirring until the theoretical amount of methanol is distilled off.

  • Step 2: Polycondensation

    • Add Sb₂O₃ as a polycondensation catalyst.

    • Gradually increase the temperature to 250-280 °C while reducing the pressure to below 100 Pa.

    • Continue the reaction until the desired viscosity is reached.

    • Cool the reactor and extrude the resulting polyester.

2. Copolymerization of Ethylene and 10-Undecenoic Acid (UA): [6]

  • Materials: Ethylene, 10-undecenoic acid (UA), tri(isobutyl)aluminum (TIBA), Cp₂ZrCl₂ (zirconocene catalyst), methylaluminoxane (MAO), toluene.

  • Procedure:

    • In a glovebox, prepare a solution of UA and TIBA in toluene and let it react for 15 minutes to protect the carboxylic acid group.

    • In a separate vial, pre-contact Cp₂ZrCl₂ with MAO in toluene for 15 minutes to activate the catalyst.

    • Introduce the UA/TIBA solution into a high-pressure reactor.

    • Inject the pre-activated catalyst into the reactor.

    • Pressurize the reactor with ethylene to the desired pressure and maintain a constant temperature.

    • After the desired reaction time, quench the polymerization by adding acidified methanol.

    • Collect the polymer, wash it with methanol, and dry it under vacuum.

Polymerization and Characterization Workflow

G cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization monomers 10-Undecenoic Acid Derivatives/Comonomers polymerization Polymerization (Melt Polycondensation or Copolymerization) monomers->polymerization catalyst Catalyst (e.g., Ti(OBu)₄, Cp₂ZrCl₂) catalyst->polymerization purification Purification (Washing, Drying) polymerization->purification polymer Specialty Polymer purification->polymer gpc GPC/SEC (Mn, PDI) polymer->gpc dma DMA (Mechanical Properties) nmr NMR Spectroscopy (Structure) dsc DSC (Tg, Tm) tga TGA (Thermal Stability)

Caption: General workflow for the synthesis and characterization of polymers from 10-undecenoic acid.

Conclusion

While direct polymerization of this compound into specialty polymers is not yet a well-documented field, its utility in the functionalization of existing polymers to create high-value materials is evident. For researchers interested in developing novel polymers from renewable resources, the extensive literature on 10-undecenoic acid provides a solid foundation of protocols and expected material properties that can guide future explorations into the polymerization of other undecenoic acid isomers. The versatility of the undecenoic acid platform, with its dual functionality, presents numerous opportunities for creating a wide range of specialty polymers with tunable properties for various applications.

References

Application Notes: 2-Undecenoic Acid and its Isomers as Versatile Linking Molecules for Biosensor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective immobilization of biorecognition molecules onto a transducer surface is a cornerstone of robust and sensitive biosensor development. Undecenoic acid and its derivatives have emerged as highly effective linking molecules for this purpose. Their bifunctional nature, possessing a terminal carboxylic acid group and a terminal alkene or a thiol group (in the case of mercaptoundecanoic acid), allows for the formation of well-ordered and stable self-assembled monolayers (SAMs) on a variety of substrates, including gold and silicon. The terminal carboxyl group provides a versatile handle for the covalent attachment of proteins, antibodies, enzymes, and nucleic acids via well-established bioconjugation chemistries, most notably using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

While 2-undecenoic acid itself is not extensively documented as a primary linking molecule, its isomer, 10-undecenoic acid (undecylenic acid), and the related thiol, 11-mercaptoundecanoic acid (MUA), are widely employed and serve as excellent models for the application of this class of molecules in biosensor fabrication. These application notes provide detailed protocols for the utilization of these undecenoic acid-based linkers, present key quantitative data for surface characterization, and illustrate the experimental workflows.

Data Presentation: Surface Characterization and Immobilization Efficiency

The successful functionalization of a biosensor surface with undecenoic acid-based linkers and the subsequent immobilization of bioreceptors can be quantified and validated using various surface-sensitive techniques. The following tables summarize typical quantitative data obtained during the fabrication process.

Table 1: Contact Angle Measurements for Surface Wettability Analysis

Surface Modification StepTypical Advancing Contact Angle (θa)Typical Receding Contact Angle (θr)Interpretation
Bare Gold Substrate< 30°VariableHydrophilic surface
After 11-MUA SAM Formation40° - 60°20° - 40°Increased hydrophobicity due to the alkyl chain, with a less hydrophobic character than a methyl-terminated SAM due to the carboxyl terminus.
After EDC/NHS ActivationDecreased contact angleDecreased contact angleActivation of carboxyl groups can increase surface polarity.
After Protein Immobilization60° - 80°30° - 50°Successful protein binding increases the surface hydrophobicity.
After Blocking with BSA~30°~10°Blocking agent renders the surface more hydrophilic and resistant to non-specific binding.

Table 2: Fourier-Transform Infrared (FTIR) Spectroscopy Peak Assignments for SAM Formation and Activation

Wavenumber (cm⁻¹)AssignmentSignificance
~2920 and ~2850Asymmetric and symmetric CH₂ stretchingConfirms the presence of the undecyl alkyl chain of the linker.[1][2]
~1710 - 1740C=O stretching of the carboxylic acidIndicates the presence of the terminal carboxyl group of the linker.[1][2]
~1650C=C stretchingConfirms the presence of the terminal alkene in 10-undecenoic acid.[2]
~1815 and ~1785C=O stretching of NHS esterConfirms the successful activation of the carboxyl groups by EDC/NHS.
~1650 and ~1550Amide I and Amide II bandsIndicates the formation of a stable amide bond between the linker and the immobilized protein.

Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters for a Redox Probe (e.g., [Fe(CN)₆]³⁻/⁴⁻)

Surface Modification StepCharge Transfer Resistance (Rct)Double Layer Capacitance (Cdl)Interpretation
Bare Gold ElectrodeLowHighFacile electron transfer to the redox probe.
After 11-MUA SAM FormationSignificantly IncreasedSignificantly DecreasedThe insulating SAM blocks electron transfer.
After Protein ImmobilizationFurther IncreasedFurther DecreasedThe immobilized protein layer further insulates the electrode surface.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key experiments involved in utilizing undecenoic acid-based linkers for biosensor fabrication.

Protocol 1: Formation of a Carboxyl-Terminated Self-Assembled Monolayer (SAM) on a Gold Surface

This protocol describes the formation of a SAM using 11-mercaptoundecanoic acid (MUA) on a gold substrate.

Materials:

  • Gold-coated substrate (e.g., glass slide, screen-printed electrode)

  • 11-Mercaptoundecanoic acid (MUA)

  • Absolute ethanol (reagent grade)

  • Deionized (DI) water

  • High-purity nitrogen gas

  • Beakers, petri dishes, and tweezers

Procedure:

  • Substrate Cleaning:

    • Sonicate the gold substrate in absolute ethanol for 15 minutes to remove organic contaminants.

    • Rinse the substrate thoroughly with DI water.

    • Dry the substrate under a gentle stream of high-purity nitrogen gas.

  • SAM Formation:

    • Prepare a 1 mM solution of MUA in absolute ethanol.

    • Completely immerse the cleaned and dried gold substrate in the MUA solution.

    • Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and allow for a well-ordered monolayer to form.

  • Rinsing and Drying:

    • Carefully remove the substrate from the MUA solution using tweezers.

    • Rinse the substrate extensively with absolute ethanol to remove any physisorbed molecules.

    • Perform a final rinse with DI water.

    • Dry the substrate under a gentle stream of nitrogen gas.

  • Storage:

    • Store the functionalized substrate in a clean, dry, and inert environment (e.g., a desiccator) until ready for the next step.

Protocol 2: Covalent Immobilization of a Biorecognition Molecule (e.g., Antibody) using EDC/NHS Chemistry

This protocol details the covalent attachment of a bioreceptor to the carboxyl-terminated SAM.

Materials:

  • Carboxyl-terminated SAM-functionalized substrate

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), 0.5 M NaCl, pH 6.0

  • Bioreceptor solution (e.g., antibody) in Phosphate Buffered Saline (PBS), pH 7.4 (typically 10-100 µg/mL)

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS, pH 7.4, or 1 M ethanolamine, pH 8.5

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • DI water

Procedure:

  • Activation of Carboxyl Groups:

    • Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in Activation Buffer immediately before use.

    • Apply the EDC/NHS solution to the carboxyl-terminated surface of the substrate, ensuring complete coverage.

    • Incubate for 15-30 minutes at room temperature.

  • Bioreceptor Immobilization:

    • After the activation step, thoroughly rinse the substrate with DI water, followed by a rinse with PBS.

    • Immediately apply the bioreceptor solution to the activated surface.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber to facilitate covalent bond formation.

  • Blocking of Unreacted Sites:

    • After incubation, wash the substrate with PBST to remove any unbound bioreceptor.

    • Immerse the substrate in Blocking Buffer for 30-60 minutes at room temperature. This step deactivates any remaining active NHS-ester groups and blocks non-specific binding sites on the surface.

  • Final Washing:

    • Wash the substrate thoroughly with PBST and then with DI water to remove excess blocking agent.

    • The bioreceptor-functionalized biosensor is now ready for use or can be stored at 4°C in a humidified container.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate the key experimental workflows and logical relationships in the biosensor fabrication process.

experimental_workflow cluster_preparation Surface Preparation cluster_functionalization Surface Functionalization cluster_immobilization Bioreceptor Immobilization Substrate Substrate Cleaning Cleaning Substrate->Cleaning Ethanol, DI Water SAM_Formation SAM Formation (11-MUA) Cleaning->SAM_Formation Activation Activation (EDC/NHS) SAM_Formation->Activation Immobilization Bioreceptor Immobilization Activation->Immobilization Blocking Blocking (BSA) Immobilization->Blocking Ready_Sensor Ready Biosensor Blocking->Ready_Sensor Final Wash edc_nhs_chemistry Carboxyl Surface-COOH O_Acylisourea O-Acylisourea intermediate (unstable) Carboxyl->O_Acylisourea + EDC EDC EDC->O_Acylisourea NHS_Ester NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS NHS NHS->NHS_Ester Amide_Bond Surface-CO-NH-Protein (Stable Amide Bond) NHS_Ester->Amide_Bond + Protein Protein-NH2 Protein->Amide_Bond

References

Application Note: Derivatization of 2-Undecenoic Acid for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the analysis of polar molecules such as free fatty acids, including 2-undecenoic acid, can be challenging due to their low volatility and tendency to exhibit poor chromatographic peak shapes.[1] Derivatization is a crucial sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and detection sensitivity.[2]

This application note provides detailed protocols for the derivatization of this compound using two common methods: esterification to form a fatty acid methyl ester (FAME) and silylation to form a trimethylsilyl (TMS) ester. It also presents typical GC-MS parameters for the analysis of the resulting derivatives and summarizes quantitative data to aid in method selection and optimization.

Derivatization Strategies

The primary goal of derivatization for the GC-MS analysis of this compound is to mask the polar carboxyl group. This is typically achieved through esterification or silylation.

  • Esterification: This process converts the carboxylic acid into an ester, most commonly a methyl ester (FAME), by reacting it with an alcohol in the presence of an acid or base catalyst. FAMEs are significantly more volatile and less polar than their corresponding free fatty acids.[3] A widely used reagent for this purpose is boron trifluoride (BF3) in methanol.[4][5]

  • Silylation: This method involves the replacement of the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group. Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are highly effective for this transformation.[4] The resulting TMS esters are volatile and thermally stable, making them suitable for GC-MS analysis.[1]

Experimental Protocols

Protocol 1: Esterification using Boron Trifluoride-Methanol (BF3-Methanol)

This protocol describes the conversion of this compound to its methyl ester.

Materials:

  • This compound standard or sample extract

  • 14% Boron trifluoride in methanol (BF3-Methanol)

  • Hexane

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 1 mL of 14% BF3-Methanol solution to the vial.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.

  • Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Phase Separation: Vortex the mixture vigorously for 1 minute and then allow the layers to separate.

  • Collection: Carefully transfer the upper hexane layer, containing the this compound methyl ester, to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: Silylation using BSTFA

This protocol details the formation of the trimethylsilyl ester of this compound.

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. Accurately weigh 1-5 mg of the this compound sample into a reaction vial.

  • Solvent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.

  • Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS system.

GC-MS Analysis Parameters

The following are typical starting parameters for the GC-MS analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature250°C
Injection Volume1 µL
Split Ratio20:1
Oven ProgramInitial temperature 100°C, hold for 2 min; ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temperature280°C
Acquisition ModeScan (m/z 40-400)

Data Presentation

The efficiency of derivatization can vary depending on the chosen method and the specific fatty acid. The following tables summarize representative quantitative data for the recovery of various unsaturated fatty acids using esterification and silylation methods.

Table 1: Recovery of Unsaturated Fatty Acids using BF3-Methanol and MSTFA Derivatization

Fatty AcidBF3-Methanol Recovery (%)MSTFA Recovery (%)
Palmitoleic Acid (C16:1)5 - 820 - 30
Oleic Acid (C18:1)5 - 820 - 30
Linoleic Acid (C18:2)1 - 420 - 30
Linolenic Acid (C18:3)1 - 420 - 30

Data adapted from a study on latent print residues, indicating relative recovery efficiencies. The lower recovery with BF3-MeOH in this specific application may not be representative of all sample matrices.

Table 2: Recovery of Unsaturated Fatty Acids using Base-Catalyzed/Acid-Catalyzed (KOH/HCl) and Base-Catalyzed/TMS-DM Derivatization

Fatty AcidKOH/HCl Recovery (%)Base-Catalyzed/TMS-DM Recovery (%)
Myristoleic acid (C14:1)98.599.2
Palmitoleic acid (C16:1)96.398.7
Oleic acid (C18:1)94.897.5
Linoleic acid (C18:2)92.195.8
Linolenic acid (C18:3)88.793.4

Data adapted from a study on bakery products. TMS-DM is a different silylating agent, but the data provides a general comparison of esterification versus a silylation-based approach.[6]

Visualization of Workflows

To provide a clear overview of the experimental processes, the following diagrams were generated using Graphviz.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_ester Esterification cluster_silyl Silylation cluster_analysis Analysis Sample This compound Sample DrySample Dry Sample (Evaporation) Sample->DrySample Add_BF3 Add BF3-Methanol DrySample->Add_BF3 Add_Solvent Add Anhydrous Solvent DrySample->Add_Solvent Heat_60C Heat at 60°C Add_BF3->Heat_60C Extract Extract with Hexane Heat_60C->Extract Dry_Hexane Dry Hexane Layer Extract->Dry_Hexane FAME This compound Methyl Ester (FAME) Dry_Hexane->FAME GCMS GC-MS Analysis FAME->GCMS Add_BSTFA Add BSTFA/TMCS Add_Solvent->Add_BSTFA Heat_70C Heat at 70°C Add_BSTFA->Heat_70C TMS_Ester This compound TMS Ester Heat_70C->TMS_Ester TMS_Ester->GCMS Data Data Acquisition & Processing GCMS->Data

Derivatization and Analysis Workflow

Derivatization_Reactions cluster_esterification Esterification Reaction cluster_silylation Silylation Reaction UDA1 This compound FAME_product Methyl 2-undecenoate (FAME) UDA1->FAME_product + CH3OH, BF3 UDA2 This compound TMS_product Trimethylsilyl 2-undecenoate (TMS Ester) UDA2->TMS_product + BSTFA

Derivatization Chemical Reactions

Conclusion

Derivatization of this compound is an essential step for reliable and sensitive GC-MS analysis. Both esterification with BF3-methanol and silylation with BSTFA are effective methods to enhance the volatility and improve the chromatographic properties of the analyte. The choice of derivatization reagent may depend on the sample matrix, potential interfering substances, and the desired recovery. The protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals to develop and implement robust analytical methods for the quantification of this compound.

References

Application Notes and Protocols for Antifungal Susceptibility Testing of 2-Undecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Undecenoic acid, also known as undecylenic acid, is an eleven-carbon monounsaturated fatty acid with well-documented antifungal properties.[1] It is the active ingredient in many topical over-the-counter antifungal treatments.[1] The fungistatic and fungicidal effects of this compound are attributed to its ability to disrupt the fungal cell membrane, interfere with critical metabolic processes like ergosterol synthesis, and inhibit the morphological transition of yeast to the more virulent hyphal form, a key factor in the pathogenicity of fungi such as Candida albicans.[2][3][4] These application notes provide a detailed protocol for determining the in vitro antifungal susceptibility of various fungal isolates to this compound using the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Mechanism of Action

The antifungal activity of this compound is multifaceted. Its lipophilic nature allows it to readily integrate into the fungal cell membrane, leading to increased permeability and the leakage of essential intracellular components.[2] Furthermore, this compound has been shown to inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane that is not present in mammalian cells, making it an attractive target for antifungal agents.[2][5] By disrupting the integrity and function of the cell membrane, this compound effectively inhibits fungal growth and proliferation. Additionally, it has been observed to inhibit the morphogenesis of Candida albicans from the yeast to the hyphal form, which is associated with active infections.[3][4]

cluster_0 This compound Action cluster_1 Fungal Cell UA This compound Membrane Cell Membrane Disruption UA->Membrane Ergosterol Ergosterol Synthesis Inhibition UA->Ergosterol Morphogenesis Inhibition of Yeast-to-Hyphae Transition UA->Morphogenesis Leakage Leakage of Intracellular Components Membrane->Leakage Death Fungal Cell Death/ Growth Inhibition Ergosterol->Death Morphogenesis->Death Leakage->Death

Antifungal Mechanism of this compound.

Data Presentation

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound against various fungal species as reported in the literature. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Fungal SpeciesStrainMIC Range (µg/mL)Reference
Candida albicansATCC 1880410 µM (~1.84 µg/mL) inhibits morphogenesis[4]
Candida albicansATCC 2836710 µM (~1.84 µg/mL) inhibits morphogenesis[4]
Candida albicansSC531410 µM (~1.84 µg/mL) inhibits morphogenesis[4]
Candida albicans-MIC90 < 0.0125% (< 125 µg/mL)[6]
Candida albicans-Optimal concentration for biofilm inhibition > 3 mM (> 552.84 µg/mL)
Cryptococcus neoformansH99-Data not available
Aspergillus fumigatus--Data not available

Note: The conversion from µM to µg/mL is based on the molar mass of this compound (184.28 g/mol ). Data for some organisms were not available in the reviewed literature.

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is adapted from the CLSI M27 guidelines for yeast susceptibility testing.[7] Due to the oily nature of this compound, modifications in the preparation of the stock solution are necessary.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolates

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C)

Protocol Workflow Diagram:

cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Reading Stock Prepare this compound Stock Solution in DMSO Dilution Serial Dilution in 96-Well Plate with RPMI Stock->Dilution Inoculum Prepare Fungal Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Fungal Suspension Inoculum->Inoculation Dilution->Inoculation Incubate Incubate at 35°C for 24-48 hours Inoculation->Incubate Read Determine MIC (Visually or Spectrophotometrically) Incubate->Read

Workflow for MIC Determination.

Step-by-Step Procedure:

  • Preparation of this compound Stock Solution:

    • Due to its limited solubility in aqueous media, a stock solution of this compound should be prepared in 100% DMSO.

    • Aseptically weigh a precise amount of this compound and dissolve it in DMSO to a final concentration of 10 mg/mL.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

    • From a fresh culture, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm) or by visual comparison. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.

    • Dilute this suspension in RPMI-1640 medium to achieve the final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, add 100 µL of RPMI-1640 medium to all wells except the first column.

    • In the first column, add 200 µL of the this compound working solution (prepared by diluting the stock solution in RPMI-1640 to twice the highest desired final concentration).

    • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • The eleventh column will serve as the growth control (no drug), and the twelfth column as the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

    • The final concentration of DMSO in the wells should not exceed 1%, as higher concentrations can inhibit fungal growth.

    • Seal the plates and incubate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically a 50% reduction) compared to the growth control well.

    • The MIC can be determined visually or by reading the absorbance at 490 nm using a microplate reader.

Conclusion

This document provides a comprehensive protocol for the in vitro antifungal susceptibility testing of this compound. By following these guidelines, researchers can obtain reliable and reproducible data on the efficacy of this fatty acid against a variety of fungal pathogens. Further research is warranted to expand the quantitative data on a broader range of clinically relevant fungi and to further elucidate the specific molecular targets within the ergosterol biosynthesis pathway.

References

Application Notes and Protocols: 2-Undecenoic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Undecenoic acid, an unsaturated fatty acid, serves as a versatile building block in the synthesis of a variety of bioactive molecules. Its unique chemical structure allows for the creation of derivatives with diverse pharmacological activities, including anticancer, antioxidant, and quorum sensing inhibitory properties. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of bioactive molecules derived from this compound, tailored for researchers in drug discovery and development.

I. Synthesis and Cytotoxicity of Undecenoic Acid-Amino Acid Hybrids against Prostate Cancer Cells

Undecenoic acid can be derivatized with amino acids to create hybrid molecules with potent cytotoxic activity against cancer cell lines. This section details the synthesis of these hybrids and the protocol for assessing their cytotoxicity against the DU145 human prostate cancer cell line.

A. Synthesis of Methyl (11-methyl leucinyl-10-hydroxy) Undecenoate

A representative protocol for the synthesis of an undecenoic acid-amino acid hybrid is provided below.[1]

Experimental Protocol:

  • Esterification of 10-Undecenoic Acid:

    • Dissolve 50 g of 10-undecenoic acid in 200 ml of 2% sulfuric acid in methanol.

    • Reflux the reaction mixture at 65°C for 2 hours.

    • Concentrate the product mixture using a rotary evaporator.

    • Extract the product with ethyl acetate.

    • Remove the ethyl acetate and pass the crude product through activated basic alumina to remove any unreacted undecylenic acid. The expected yield is up to 95%.

  • Epoxidation of Methyl Undecenoate:

    • Epoxidize the methyl undecenoate from the previous step using m-chloroperbenzoic acid to yield epoxy methyl undecenoate.

  • Ring Opening with Leucine Methyl Ester:

    • Open the epoxy ring with the amino group of the methyl ester of leucine. This will yield methyl (11-methyl leucinyl-10-hydroxy) undecenoate.

  • Sulfation (Optional):

    • The hydroxy group in the fatty amino ester derivative can be further sulfated using chlorosulfonic acid to yield the sulfated sodium salt.

B. Cytotoxicity Evaluation against DU145 Prostate Cancer Cells

The cytotoxic effects of the synthesized undecenoic acid-amino acid hybrids are evaluated using the MTT assay.

Experimental Protocol: MTT Assay

  • Cell Culture:

    • Culture DU145 human prostate cancer cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Seed the DU145 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare various concentrations of the synthesized undecenoic acid-amino acid hybrids in the culture medium.

    • Replace the medium in the wells with the medium containing the test compounds and incubate for 48 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

C. Quantitative Data: Cytotoxicity of Undecenoic Acid-Amino Acid Hybrids

The following table summarizes the cytotoxic activity of sulfated undecenoic acid-amino acid hybrids against the DU145 prostate cancer cell line.

CompoundAttached Amino AcidIC50 (µM) on DU145 Cells
Sulfated methyl (11-methyl valinyl-10-hydroxy) undecenoateValine15.2
Sulfated methyl (11-methyl tyrosinyl-10-hydroxy) undecenoateTyrosine12.5
Sulfated methyl (11-methyl leucinyl-10-hydroxy) undecenoateLeucine18.9

Data is hypothetical and for illustrative purposes based on reported promising activity.

D. Proposed Signaling Pathway for Cytotoxicity

Unsaturated fatty acid derivatives have been shown to induce apoptosis in prostate cancer cells by modulating lipid metabolism and inhibiting the PI3K/Akt signaling pathway. The introduction of these fatty acid derivatives can lead to alterations in cellular lipid composition, inducing cellular stress and ultimately apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus UDAA_Hybrid Undecenoic Acid- Amino Acid Hybrid Receptor Fatty Acid Transporter UDAA_Hybrid->Receptor PI3K PI3K Receptor->PI3K Inhibits Akt Akt PI3K->Akt Activates pAkt p-Akt (Inactive) Akt->pAkt Bad Bad pAkt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits pBad p-Bad Cytochrome_c Cytochrome c Bcl2->Cytochrome_c Inhibits Release Apoptosis Apoptosis Cytochrome_c->Apoptosis Induces

Caption: Proposed mechanism of undecenoic acid-amino acid hybrid induced apoptosis in prostate cancer cells.

II. This compound as a Quorum Sensing Inhibitor

This compound has been identified as a natural inhibitor of bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation. This makes it a promising candidate for the development of anti-virulence therapies.

A. Inhibition of LuxS/AI-2 System in Bacillus subtilis

Experimental Protocol: Vibrio harveyi Reporter Assay

  • Bacterial Strains and Growth Conditions:

    • Grow Bacillus subtilis in the presence of varying concentrations of this compound.

    • Prepare cell-free supernatants from the B. subtilis cultures.

  • Reporter Assay:

    • In a 96-well plate, mix the V. harveyi BB170 reporter strain with the cell-free supernatants from the treated B. subtilis cultures.

    • Incubate the plate at 30°C with shaking.

    • Measure the luminescence at regular intervals using a luminometer.

  • Data Analysis:

    • Calculate the percentage of QS inhibition relative to the control (untreated B. subtilis supernatant).

B. Inhibition of LasI/LasR System in Pseudomonas aeruginosa

Experimental Protocol: Chromobacterium violaceum CV026 Reporter Assay

  • Bacterial Strains and Growth Conditions:

    • Use Chromobacterium violaceum CV026 as the reporter strain, which produces the purple pigment violacein in response to N-acyl-homoserine lactones (AHLs).

    • Grow Pseudomonas aeruginosa in the presence of varying concentrations of this compound.

  • Reporter Assay:

    • Spread the C. violaceum CV026 reporter strain on an LB agar plate.

    • Spot the treated P. aeruginosa cultures onto the plate.

    • Incubate the plate at 30°C for 24-48 hours.

    • Measure the diameter of the purple violacein zones around the P. aeruginosa spots.

  • Data Analysis:

    • A reduction in the diameter of the violacein zone indicates inhibition of the LasI/LasR QS system. Quantify the inhibition by comparing the zone diameters of treated and untreated samples.

C. Quantitative Data: Quorum Sensing Inhibition by this compound
Target SystemOrganismThis compound Concentration (µg/mL)% Inhibition
LuxS/AI-2Bacillus subtilis12.536%
LuxS/AI-2Bacillus subtilis2552%
LuxS/AI-2Bacillus subtilis5064%
LasI/LasRPseudomonas aeruginosa15.62510%
LasI/LasRPseudomonas aeruginosa31.2525%
LasI/LasRPseudomonas aeruginosa62.540%
LasI/LasRPseudomonas aeruginosa12548%
LasI/LasRPseudomonas aeruginosa25054%

Data adapted from in vitro studies on quorum sensing inhibition.[2][3]

D. Signaling Pathway Diagrams

G cluster_bacillus Bacillus subtilis cluster_extracellular Extracellular LuxS LuxS AI2 AI-2 (Autoinducer) LuxS->AI2 AI2_precursor S-ribosyl- homocysteine AI2_precursor->LuxS AI2_out AI-2 AI2->AI2_out Export Virulence_Biofilm Virulence & Biofilm Formation AI2_out->Virulence_Biofilm Induces 2_UDA This compound 2_UDA->LuxS Inhibits

G cluster_pseudomonas Pseudomonas aeruginosa cluster_extracellular Extracellular LasI LasI 3OC12HSL 3-oxo-C12-HSL (AHL) LasI->3OC12HSL AHL_precursor SAM & Acyl-ACP AHL_precursor->LasI AHL_out 3-oxo-C12-HSL 3OC12HSL->AHL_out Export LasR LasR LasR_AHL LasR-AHL Complex Virulence_Genes Virulence Gene Expression LasR_AHL->Virulence_Genes Activates AHL_out->LasR 2_UDA This compound 2_UDA->LasR Inhibits binding LasRAHL_out LasRAHL_out LasRAHL_out->LasR_AHL

Caption: Inhibition of the LasI/LasR quorum sensing system in Pseudomonas aeruginosa by this compound.

III. Antioxidant Activity of Undecenoic Acid Derivatives

Derivatives of undecenoic acid, such as oxime esters, have demonstrated notable antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.

A. Experimental Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of concentrations of the undecenoic acid derivative to be tested in methanol.

    • Use ascorbic acid as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the test compound solution to each well.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

    • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

B. Quantitative Data: Antioxidant Activity

The following table presents hypothetical antioxidant activity data for an undecenoic acid oxime ester derivative.

CompoundDPPH Radical Scavenging IC50 (µg/mL)
Undecenoic Acid Oxime Ester45.8
Ascorbic Acid (Positive Control)8.2

This data is for illustrative purposes to demonstrate the potential antioxidant activity.

C. Experimental Workflow Diagram

G Start Start Prepare_Reagents Prepare DPPH Solution & Test Compounds Start->Prepare_Reagents Mix Mix Test Compound & DPPH Solution Prepare_Reagents->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate Calculate % Scavenging & IC50 Value Measure_Absorbance->Calculate End End Calculate->End

Caption: Workflow for the DPPH radical scavenging assay.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of bioactive molecules. The protocols and data presented herein provide a foundation for researchers to explore its potential in developing new therapeutic agents for cancer, infectious diseases, and conditions associated with oxidative stress. Further investigation into the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of even more potent and selective bioactive compounds.

References

Application Notes: 2-Undecenoic Acid in the Cosmetics Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Undecenoic acid, commonly known as undecylenic acid, is an unsaturated fatty acid derived from the pyrolysis of ricinoleic acid from castor oil.[1][2] It is a well-documented antifungal and antimicrobial agent with a long history of use in topical over-the-counter (OTC) preparations.[1][2] In the cosmetics industry, its utility extends beyond its therapeutic effects to include applications as a natural preservative, emulsifier, and skin conditioning agent. Its multifaceted properties make it a valuable ingredient in formulations targeting skin health, particularly in anti-dandruff, anti-acne, and personal hygiene products.

Primary Applications and Mechanisms of Action

The primary applications of this compound in cosmetics are rooted in its potent biological activities.

Antimicrobial and Antifungal Efficacy

This compound is a broad-spectrum antimicrobial agent effective against various fungi and some bacteria.[3] This makes it a functional ingredient for treating common skin conditions and for preserving cosmetic formulations.

  • Anti-Dandruff: Dandruff and seborrheic dermatitis are strongly associated with the overgrowth of Malassezia species, particularly M. globosa and M. restricta. This compound's fungistatic properties help control the proliferation of these yeasts on the scalp.

  • Anti-Acne: While not a primary acne treatment, its antifungal properties can be beneficial in cases of fungal acne (Malassezia folliculitis). Furthermore, by inhibiting the growth of certain skin bacteria, it may help regulate the skin microbiome and reduce odor in personal care products.[2]

  • Preservative: It can be used as a natural preservative to prevent the growth of fungi and other microorganisms in cosmetic formulas.[2]

Mechanism of Action: Antifungal Activity

The antifungal action of this compound is multifactorial:[3]

  • Disruption of Fungal Morphogenesis: It inhibits the transition of Candida albicans from its yeast form to its invasive hyphal form, a critical step for active infection.[1][4]

  • Cell Membrane Disruption: As a fatty acid, it integrates into the lipid bilayer of the fungal cell membrane, disrupting its integrity. This leads to increased permeability and leakage of essential intracellular components, ultimately causing cell death.[3]

  • Inhibition of Fatty Acid Synthesis: It has been shown to inhibit the enzyme enoyl-coenzyme A reductase, which is crucial for the synthesis of fatty acids required for fungal cell membrane development.[5]

cluster_0 This compound Action cluster_1 Cellular Outcome UA This compound Membrane Fungal Cell Membrane UA->Membrane Integrates & Disrupts Morphogenesis Yeast-to-Hyphal Transition UA->Morphogenesis Inhibits FAS Fatty Acid Biosynthesis UA->FAS Inhibits Permeability Increased Permeability Membrane->Permeability Virulence Reduced Virulence & Biofilm Formation Morphogenesis->Virulence Death Fungistatic / Fungicidal Effect FAS->Death Permeability->Death Virulence->Death

Antifungal Mechanism of this compound
Anti-Inflammatory Properties

Chronic skin conditions like dandruff and acne are often accompanied by inflammation. This compound exhibits anti-inflammatory properties by modulating the expression of inflammatory cytokines, which complements its antimicrobial action to soothe irritated skin.[3] The precise mechanism is not fully elucidated but is thought to involve the downregulation of key pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and various Interleukins (e.g., IL-6) released by keratinocytes in response to microbial overgrowth or other stimuli.

cluster_cytokines Pro-inflammatory Cytokines Stimuli Microbial Stimuli (e.g., Malassezia) KC Keratinocyte Stimuli->KC Activates TNF TNF-α KC->TNF Releases IL6 IL-6 KC->IL6 Releases UA This compound UA->KC Modulates Inflammation Skin Inflammation (Redness, Itching, Flaking) UA->Inflammation Reduces TNF->Inflammation IL6->Inflammation

Conceptual Overview of Skin Inflammation Modulation

Quantitative Data Summary

The efficacy of this compound can be quantified through in-vitro antimicrobial tests and clinical studies.

Table 1: In-Vitro Antimicrobial Activity

This table summarizes the Minimum Inhibitory Concentration (MIC) of this compound against key fungal species relevant to the cosmetics industry. MIC is the lowest concentration of an agent that prevents visible growth of a microorganism.

MicroorganismRelevanceMIC RangeNotes
Candida albicansOpportunistic pathogen, skin & mucosal infectionsMIC90 < 0.0125% (w/w)Effective at inhibiting both planktonic cell growth and biofilm formation.[6]
Malassezia spp.Dandruff, Seborrheic Dermatitis, Fungal Acne~500-1000 ppm (~0.05-0.1%)Efficacy varies slightly between species. Esters of the acid are also effective.
Table 2: Summary of Clinical Efficacy in Cosmetic Applications

This table presents representative data from clinical trials on formulations containing antifungal agents, including medium-chain fatty acid derivatives like this compound, for dandruff and acne.

ApplicationStudy DesignKey Outcome MetricResults
Anti-Dandruff 21-day clinical trial on subjects with moderate dandruff (n=25).Adherent Scalp Flaking Score (ASFS) & Pruritus (Itching) Score ReductionASFS Reduction: 55% by Day 7; 90% by Day 21. Pruritus Reduction: 50% by Day 7; 95.5% by Day 21.[7]
Anti-Acne 12-week trial on subjects with mild-to-moderate acne vulgaris.Reduction in Lesion CountsInflammatory Lesions: Median count reduced from 10 to 2. Non-inflammatory Lesions: Median count reduced from 25 to 8.[8]

Note: The clinical studies cited often involve complex formulations with multiple active ingredients. The results demonstrate the potential efficacy of product categories in which this compound is a key component.

Experimental Protocols

The following protocols are representative methodologies for evaluating the efficacy and safety of cosmetic ingredients like this compound.

Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a target fungal species, based on the Clinical and Laboratory Standards Institute (CLSI) M27 methodology.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal strain.

Materials:

  • 96-well microtiter plates

  • This compound stock solution (e.g., in DMSO or ethanol)

  • Fungal strain (C. albicans, M. furfur)

  • Appropriate broth medium (e.g., RPMI-1640 for Candida, modified Leeming-Notman for Malassezia)

  • Spectrophotometer or plate reader

  • Sterile pipette tips, tubes, and reservoirs

Procedure:

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. Harvest the cells and suspend them in sterile saline. Adjust the suspension density to a 0.5 McFarland standard (~1-5 x 10⁶ CFU/mL). Further dilute this suspension in the broth medium to achieve a final inoculum concentration of ~0.5-2.5 x 10³ CFU/mL in the test wells.

  • Serial Dilution: Add 100 µL of broth medium to all wells of a 96-well plate. Pipette 100 µL of the this compound stock solution into the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing across the plate to the 10th column. Discard 100 µL from the 10th column. Wells in column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no inoculum).

  • Inoculation: Add 100 µL of the final diluted fungal inoculum to wells in columns 1 through 11. Do not add inoculum to column 12.

  • Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 35°C for Candida, 32°C for Malassezia) for 24-72 hours, depending on the organism's growth rate.

  • Reading Results: The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of growth (e.g., ~50% reduction) compared to the drug-free growth control well. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 600 nm).

Protocol: In-Vitro Biofilm Inhibition Assay (C. albicans)

This protocol assesses the ability of this compound to prevent the formation of Candida albicans biofilms.

Objective: To quantify the reduction in biofilm formation in the presence of this compound.

Materials:

  • Flat-bottomed 96-well polystyrene plates

  • C. albicans strain (e.g., SC5314)

  • Yeast nitrogen base (YNB) medium supplemented with glucose

  • This compound solutions at various concentrations

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • XTT reduction assay kit (optional, for metabolic activity)

Procedure:

  • Inoculum Preparation: Prepare a standardized C. albicans cell suspension (1 x 10⁷ cells/mL) in YNB medium.

  • Treatment and Adhesion: Add 100 µL of the cell suspension to each well. Add 100 µL of YNB medium containing this compound at 2x the desired final concentrations (e.g., ranging from 0 to 8 mM). Include a drug-free control.

  • Biofilm Formation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm development.

  • Washing: Gently wash the wells twice with Phosphate-Buffered Saline (PBS) to remove non-adherent, planktonic cells.

  • Quantification (Crystal Violet Method):

    • Add 150 µL of methanol to each well and incubate for 15 minutes to fix the biofilm.

    • Remove methanol and allow plates to air dry.

    • Stain the biofilm by adding 150 µL of 0.1% Crystal Violet solution to each well and incubating for 20 minutes.

    • Wash the wells thoroughly with water until the control wells are clear of excess stain.

    • Solubilize the bound dye by adding 200 µL of 30% acetic acid to each well.

    • Read the absorbance at 570 nm using a microplate reader. The reduction in absorbance in treated wells compared to the control indicates biofilm inhibition.

cluster_prep Preparation cluster_growth Biofilm Growth cluster_quant Quantification A 1. Prepare C. albicans Inoculum (1x10⁷ cells/mL) B 2. Add Inoculum & 2-Undecenoic Acid to 96-well plate A->B C 3. Incubate at 37°C for 24-48h B->C D 4. Wash with PBS to remove planktonic cells C->D E 5. Fix with Methanol D->E F 6. Stain with 0.1% Crystal Violet E->F G 7. Wash to remove excess stain F->G H 8. Solubilize dye with Acetic Acid G->H I 9. Read Absorbance at 570 nm H->I

Workflow for Biofilm Inhibition Assay
Protocol: In-Vitro Skin Irritation Test (Reconstructed Human Epidermis Model)

This protocol is a simplified representation based on the OECD Test Guideline 439 to predict the skin irritation potential of a formulation containing this compound.

Objective: To assess whether a test substance causes skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis (RhE) model.

Materials:

  • Commercially available RhE tissue models (e.g., EpiDerm™, SkinEthic™)

  • Assay medium provided by the tissue manufacturer

  • Test substance (formulation with this compound)

  • Negative Control: Sterile PBS or water

  • Positive Control: 5% Sodium Dodecyl Sulfate (SDS) solution

  • MTT solution (e.g., 1 mg/mL in PBS)

  • Isopropanol or acid-isopropanol (MTT extractant)

  • 6-well or 24-well plates

Procedure:

  • Tissue Pre-incubation: Upon receipt, place the RhE tissue inserts into wells containing fresh, pre-warmed assay medium and incubate for at least 1 hour at 37°C, 5% CO₂.

  • Application of Test Substance: Remove the medium. Apply a sufficient amount of the test substance (e.g., 25 mg for a solid, 30 µL for a liquid) topically onto the surface of the RhE tissue, ensuring even coverage. Apply the negative and positive controls to separate tissues in triplicate.

  • Exposure: Incubate the treated tissues for 60 minutes at 37°C, 5% CO₂.

  • Rinsing: Thoroughly rinse the surface of each tissue with PBS to remove all residual test substance.

  • Post-incubation: Transfer the washed tissues to new wells with fresh assay medium and incubate for a recovery period of 42 hours at 37°C, 5% CO₂.

  • MTT Viability Assay:

    • Transfer each tissue to a new plate containing MTT solution. Incubate for 3 hours. During this time, viable cells with active mitochondria will convert the yellow MTT tetrazolium salt into a purple formazan precipitate.

    • Remove the tissues from the MTT solution and gently blot dry.

    • Place each tissue into a tube or well containing a fixed volume of isopropanol to extract the formazan.

    • Shake for at least 2 hours at room temperature in the dark to ensure complete extraction.

  • Data Analysis: Transfer aliquots of the extract to a 96-well plate and measure the optical density (OD) at ~570 nm. Calculate the percentage viability for each tissue relative to the negative control:

    • % Viability = (OD_test_substance / OD_negative_control) x 100

  • Classification: If the mean tissue viability is ≤ 50%, the test substance is classified as an irritant (UN GHS Category 2). If viability is > 50%, it is considered a non-irritant. The positive control (SDS) should reduce viability to ≤ 40% for the test to be valid.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Undecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-undecenoic acid synthesized in the laboratory.

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization

  • Question: My yield of this compound is very low after recrystallization. What are the possible causes and solutions?

  • Answer: Low recovery is a common issue in recrystallization. Here are several potential causes and how to address them:

    • Too much solvent: Using an excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor even at low temperatures.

      • Solution: Before filtering, try to evaporate some of the solvent to concentrate the solution and induce further crystallization. For future attempts, use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.[1]

      • Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the growth of larger, purer crystals.

    • Inappropriate solvent choice: The ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures.

      • Solution: Perform small-scale solvent screening tests with various solvents (e.g., hexane, ethanol/water mixtures, acetone/water mixtures) to find the optimal one.

    • Premature crystallization during hot filtration: If you are performing a hot filtration to remove insoluble impurities, the product might crystallize on the filter paper or in the funnel.

      • Solution: Use a pre-heated funnel and filter flask, and use a slight excess of hot solvent to ensure the product stays in solution during this step.

Issue 2: Oiling Out During Recrystallization

  • Question: Instead of crystals, an oil is forming as my solution of this compound cools. What should I do?

  • Answer: "Oiling out" occurs when the solute comes out of solution above its melting point. This is more common with lower-melting point solids like this compound.

    • Re-dissolve and add more solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional solvent. This will lower the saturation temperature.

    • Change solvent system: Consider using a lower-boiling point solvent or a different solvent mixture.

    • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seed crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.

Issue 3: Incomplete Separation with Acid-Base Extraction

  • Question: After performing an acid-base extraction to purify my this compound, I'm finding that my final product is still impure, or my recovery is poor. What could be wrong?

  • Answer: Incomplete separation during acid-base extraction can stem from several factors:

    • Incomplete deprotonation or protonation: The pH of the aqueous layer must be appropriate to either deprotonate the carboxylic acid (making it water-soluble) or protonate it (making it water-insoluble).

      • Solution: When extracting with a base (e.g., sodium bicarbonate), ensure the pH is sufficiently high to deprotonate the this compound. When re-acidifying to precipitate the product, ensure the pH is low enough for complete protonation. Use a pH meter or pH paper to verify.

    • Insufficient mixing: The two phases must be mixed thoroughly to allow for the complete transfer of the ionized acid into the aqueous layer.

      • Solution: Shake the separatory funnel vigorously, remembering to vent frequently to release any pressure buildup.

    • Emulsion formation: An emulsion is a suspension of one liquid in another, which can make it difficult to separate the layers.

      • Solution: To break an emulsion, you can try adding a saturated brine solution (NaCl), which increases the polarity of the aqueous layer. Alternatively, gentle swirling or allowing the mixture to stand for an extended period can help.

    • Precipitation at the interface: The sodium salt of the fatty acid may not be fully soluble in the aqueous layer, leading to precipitation at the interface.

      • Solution: Dilute the aqueous layer with more water to dissolve the precipitate.

Issue 4: Poor Separation in Column Chromatography

  • Question: I am trying to purify this compound using column chromatography, but the fractions are not pure. How can I improve the separation?

  • Answer: Poor resolution in column chromatography can be due to several factors related to the column setup and elution:

    • Inappropriate solvent system (mobile phase): If the mobile phase is too polar, all compounds will elute quickly with little separation. If it is not polar enough, the compounds may not move down the column.

      • Solution: Develop an appropriate solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the this compound. A common mobile phase for fatty acids on silica gel is a mixture of hexane and ethyl acetate, with a small amount of acetic or formic acid to reduce tailing.

    • Improperly packed column: Channels or cracks in the silica gel will lead to poor separation.

      • Solution: Ensure the silica gel is packed uniformly. A "wet slurry" packing method is generally reliable.

    • Column overloading: Using too much crude sample for the amount of silica gel will result in broad, overlapping bands.

      • Solution: A general rule of thumb is to use a 30:1 to 50:1 ratio of silica gel to crude sample by weight.

    • Sample application: If the initial band of the sample at the top of the column is too wide, the separation will be poor.

      • Solution: Dissolve the crude sample in a minimal amount of the mobile phase and apply it carefully to the top of the column in as narrow a band as possible.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities in crude this compound?

    • A1: Common impurities depend on the synthetic route. If synthesized via a Knoevenagel-type condensation, unreacted starting materials (nonanal and malonic acid or its derivatives) and byproducts of side reactions are common. If derived from natural sources like castor oil, other fatty acids, aldehydes, alcohols, and esters may be present.

  • Q2: How can I prevent the oxidation of this compound during purification?

    • A2: The double bond in this compound is susceptible to oxidation. To minimize this, avoid prolonged exposure to heat, light, and air. When removing solvents under reduced pressure, use a rotary evaporator with a water bath at a moderate temperature. Storing the purified product under an inert atmosphere (e.g., nitrogen or argon) can also prevent degradation.

  • Q3: Is there a risk of isomerizing the double bond during purification?

    • A3: Yes, the α,β-unsaturated double bond can potentially isomerize under harsh acidic or basic conditions, or at high temperatures. It is advisable to use mild bases for extraction (like sodium bicarbonate) and to avoid unnecessarily high temperatures during distillation or solvent removal.

  • Q4: What is the best method for purifying this compound on a laboratory scale?

    • A4: The "best" method depends on the nature and quantity of the impurities.

      • Recrystallization is a good choice if the crude product is a solid and the impurities have different solubility profiles. It is often effective for removing minor impurities.

      • Acid-base extraction is very effective for separating the acidic this compound from neutral or basic impurities.

      • Column chromatography offers the highest resolution and is suitable for separating compounds with similar polarities, but it is more time-consuming and requires more solvent.

  • Q5: How can I confirm the purity of my final product?

    • A5: Several analytical techniques can be used to assess the purity of this compound:

      • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components. A pure compound should ideally show a single spot.

      • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity.

      • Gas Chromatography (GC): Can be used after converting the carboxylic acid to a more volatile ester (e.g., a methyl ester).

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can confirm the structure and identify impurities if they are present in sufficient quantity.

      • Melting Point: A sharp melting point close to the literature value is a good indicator of purity. Impurities tend to broaden and depress the melting range.

Data on Purification Methods

The following table summarizes typical quantitative data for various purification methods applicable to this compound. Please note that actual yields and purities can vary significantly based on the initial purity of the crude material and the specific experimental conditions.

Purification MethodTypical Recovery/YieldTypical PurityNotes
Recrystallization 70-90%>95%Highly dependent on solvent choice and initial purity. Low-temperature crystallization can improve yields for fatty acids.[2]
Acid-Base Extraction >90%>98%Very effective for removing neutral and basic impurities. Yield can be affected by emulsion formation or incomplete precipitation.[3]
Column Chromatography 80-95%>99%Provides high purity but can be material-intensive. Yield depends on the separation efficiency and fraction collection.
Molecular Distillation >90%>98.5%An industrial method, but demonstrates the potential for high purity via distillation under high vacuum.

Experimental Protocols

1. Purification by Recrystallization

This protocol describes a general procedure for the recrystallization of this compound. The choice of solvent is critical and should be determined by small-scale trials. A mixed solvent system, such as hexane/ethyl acetate or ethanol/water, is often effective.

  • Materials:

    • Crude this compound

    • Recrystallization solvent(s) (e.g., hexane, ethyl acetate, ethanol, water)

    • Erlenmeyer flask

    • Hot plate

    • Filter paper and funnel (for hot filtration, if needed)

    • Büchner funnel and filter flask (for vacuum filtration)

    • Ice bath

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent (or the more soluble solvent in a mixed system).

    • Gently heat the mixture on a hot plate while stirring until the solvent boils.

    • Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding a large excess.

    • If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

    • If using a mixed solvent system, add the second (less soluble) solvent dropwise to the hot solution until a slight cloudiness persists. Then, add a few drops of the first solvent to re-dissolve the precipitate.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

    • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Allow the crystals to dry completely.

2. Purification by Acid-Base Extraction

This protocol is designed to separate this compound from neutral and basic impurities.

  • Materials:

    • Crude this compound

    • Organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Dilute hydrochloric acid (e.g., 1 M HCl)

    • Separatory funnel

    • Beakers and Erlenmeyer flasks

    • pH paper or pH meter

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the crude this compound in an appropriate organic solvent (e.g., diethyl ether) in a separatory funnel.

    • Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel.

    • Stopper the funnel and shake vigorously, venting frequently to release pressure from the evolved CO₂.

    • Allow the layers to separate. The top layer will likely be the organic layer (confirm by adding a drop of water).

    • Drain the lower aqueous layer into a clean Erlenmeyer flask.

    • Repeat the extraction of the organic layer with fresh sodium bicarbonate solution 1-2 more times, combining the aqueous extracts.

    • The organic layer now contains any neutral impurities and can be set aside.

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add dilute hydrochloric acid while stirring until the solution is acidic (pH ~2), which will cause the this compound to precipitate out.

    • If the product precipitates as a solid, collect it by vacuum filtration, wash with cold water, and dry.

    • If the product separates as an oil, extract it back into an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

3. Purification by Column Chromatography

This protocol provides a method for purifying this compound using silica gel flash column chromatography.

  • Materials:

    • Crude this compound

    • Silica gel (230-400 mesh)

    • Chromatography column

    • Sand

    • Mobile phase (e.g., a mixture of hexane and ethyl acetate, with ~1% acetic acid)

    • Collection tubes or flasks

    • TLC plates and chamber

  • Procedure:

    • Select the Mobile Phase: Use TLC to determine the optimal solvent system. Test various ratios of hexane and ethyl acetate. Add a small amount of acetic acid to the solvent system to improve peak shape. The ideal system will give the this compound an Rf value of approximately 0.3.

    • Pack the Column: Secure the column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the mobile phase and pour it into the column, allowing it to settle into a uniform bed. Add a layer of sand on top of the silica gel.

    • Load the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully apply the sample to the top of the silica gel.

    • Elute the Column: Carefully add the mobile phase to the top of the column and apply gentle pressure (if using flash chromatography) to push the solvent through the column.

    • Collect Fractions: Collect the eluent in a series of fractions.

    • Analyze Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

    • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purification Workflow

Purification_Workflow crude_product Crude this compound dissolve Dissolve in Organic Solvent crude_product->dissolve acid_base Acid-Base Extraction (with NaHCO3) dissolve->acid_base separate_layers Separate Layers acid_base->separate_layers organic_layer Organic Layer (Neutral Impurities) separate_layers->organic_layer aqueous_layer Aqueous Layer (Sodium 2-undecenoate) separate_layers->aqueous_layer acidify Acidify with HCl aqueous_layer->acidify precipitate Precipitated/Oiled-out This compound acidify->precipitate filtration_extraction Filtration or Extraction precipitate->filtration_extraction partially_pure Partially Purified This compound filtration_extraction->partially_pure recrystallization Recrystallization partially_pure->recrystallization Option 1 column_chromatography Column Chromatography partially_pure->column_chromatography Option 2 pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product analysis Purity Analysis (TLC, HPLC, NMR) pure_product->analysis

Caption: A general workflow for the purification of crude this compound.

References

Technical Support Center: Overcoming Solubility Challenges of 2-Undecenoic Acid in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 2-Undecenoic acid in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is a medium-chain fatty acid with very low solubility in water. Its estimated water solubility is approximately 28.17 mg/L at 25°C, rendering it practically insoluble for many experimental applications that require higher concentrations in aqueous buffers.[1]

Q2: What is the pKa of this compound, and why is it important for solubility?

The predicted pKa of 10-undecenoic acid is approximately 4.78.[2][3] The pKa is a critical parameter because the solubility of this carboxylic acid is highly dependent on the pH of the aqueous medium. At a pH below its pKa, the acid will be in its protonated, less soluble form (R-COOH). At a pH above its pKa, it will be in its deprotonated, more soluble carboxylate salt form (R-COO⁻).

Q3: What are the common methods to improve the aqueous solubility of this compound?

Several methods can be employed to enhance the solubility of this compound in aqueous media. These include:

  • pH Adjustment: Increasing the pH of the solution above the pKa of the acid to form a more soluble salt.

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent to increase the polarity of the solvent system.

  • Surfactants: Employing surfactants to form micelles that encapsulate the hydrophobic this compound molecules.

  • Cyclodextrins: Using cyclodextrins to form inclusion complexes with the fatty acid, thereby increasing its aqueous solubility.

  • Salt Formation: Preparing a more soluble salt of the acid, for instance, with a basic amino acid like L-arginine.

Troubleshooting Guides

Problem: Precipitation of this compound in aqueous buffer.

Symptom: The solution appears cloudy, or a solid precipitate forms after adding this compound to the aqueous buffer.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Concentration exceeds solubility limit The concentration of this compound is too high for the aqueous medium. Refer to the data tables below to determine the appropriate solubilization method for your target concentration.
pH of the medium is too low The pH of your buffer is below the pKa of this compound, leading to the precipitation of the less soluble protonated form. Adjust the pH of the buffer to be at least 2 units above the pKa (i.e., pH > 6.8) to ensure the formation of the more soluble carboxylate salt.
Inadequate mixing or dissolution time The compound may require more energy to dissolve. Gentle heating (up to 37°C) and sonication can aid in dissolution. Ensure vigorous vortexing and allow sufficient time for the compound to dissolve.
Co-solvent percentage is too low If using a co-solvent, the percentage of the organic solvent may be insufficient to maintain solubility upon dilution in the aqueous buffer. Prepare a higher concentration stock solution in the pure organic solvent and dilute it carefully while vortexing.

Data Presentation

Table 1: Solubility of Undecanoic Acid in Common Solvents

Note: Specific data for this compound is limited; this data for the closely related saturated fatty acid, undecanoic acid, provides a useful estimate.

Solvent Solubility Notes
Water~0.0737 mg/mL (at 30°C)Practically insoluble.
Ethanol~25 mg/mLGood for preparing high-concentration stock solutions.
DMSO~10 mg/mLSuitable for stock solutions.
DMSO:PBS (pH 7.2) (1:1)~0.25 mg/mLDemonstrates the utility of co-solvents for aqueous dilutions.[4]
Table 2: Critical Micelle Concentration (CMC) of Common Surfactants
Surfactant Approximate CMC Notes
Tween® 20 (Polysorbate 20)55 µM (~0.006% w/v)Forms micelles at a low concentration.[5]
Tween® 80 (Polysorbate 80)13 µM (~0.001% w/v)Has a lower CMC than Tween® 20 due to its longer fatty acid chain.[5]

Experimental Protocols

Protocol 1: Solubilization using pH Adjustment

This protocol is suitable for preparing solutions of this compound where the experimental conditions can tolerate a pH above 6.8.

Materials:

  • This compound

  • 1 M Sodium Hydroxide (NaOH)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS)

  • pH meter

Procedure:

  • Weigh the desired amount of this compound.

  • Add the this compound to the desired volume of the aqueous buffer.

  • While stirring, slowly add 1 M NaOH dropwise to the suspension.

  • Monitor the pH of the solution using a pH meter.

  • Continue adding NaOH until the this compound is fully dissolved and the pH is stable at the desired level (at least 2 units above the pKa, e.g., pH 7.0-8.0).

  • Sterile filter the solution if required for cell culture experiments.

Protocol 2: Solubilization using Co-solvents (DMSO)

This method is useful for preparing a concentrated stock solution that can be diluted into an aqueous medium.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Aqueous buffer of choice (e.g., cell culture medium)

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). Ensure the compound is fully dissolved. Gentle warming to 37°C and sonication can assist.[6]

  • To prepare the working solution, rapidly dilute the DMSO stock solution into the pre-warmed aqueous buffer while vortexing vigorously.

  • The final concentration of DMSO in the working solution should be kept as low as possible (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

Protocol 3: Solubilization using Surfactants (Tween® 20)

This protocol is suitable for creating a stable dispersion of this compound in an aqueous medium.

Materials:

  • This compound stock solution in ethanol (e.g., 25 mg/mL)

  • Tween® 20 (Polysorbate 20)

  • Sterile aqueous buffer (e.g., PBS)

  • Vortex mixer

Procedure:

  • Prepare a 10% (v/v) stock solution of Tween® 20 in sterile water.

  • In a sterile tube, add the required volume of the this compound stock solution in ethanol.

  • Add the Tween® 20 stock solution to achieve a final concentration of 0.05% to 0.1% (v/v). The optimal concentration may need to be determined empirically for your specific application.

  • Vortex the mixture thoroughly to ensure the formation of a stable micellar dispersion.

  • Add the aqueous buffer to reach the final desired volume and concentration of this compound.

Protocol 4: Solubilization using Cyclodextrin Encapsulation

This method can significantly increase the aqueous solubility of this compound by forming an inclusion complex.

Materials:

  • This compound

  • Beta-cyclodextrin (β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and heating plate

Procedure:

  • Prepare an aqueous slurry of the chosen cyclodextrin (e.g., 40% β-CD in water).[7]

  • Dissolve the this compound in a minimal amount of a water-miscible solvent like ethanol.

  • Slowly add the this compound solution to the cyclodextrin slurry while stirring vigorously. A 1:1 or 1:2 molar ratio of this compound to cyclodextrin is a good starting point.[7]

  • Continue stirring the mixture for several hours (e.g., 4-8 hours) at a controlled temperature (e.g., room temperature or slightly elevated) to facilitate complex formation.

  • The resulting solution/suspension can be used directly, or the complex can be isolated by methods such as freeze-drying.

Protocol 5: Solubilization by Salt Formation with L-Arginine

This protocol creates a more water-soluble salt of this compound.

Materials:

  • This compound

  • L-Arginine

  • Ethanol

  • Deionized Water

  • Rotary evaporator or vacuum oven

Procedure:

  • Dissolve this compound and L-Arginine in a 1:1 molar ratio in a minimal amount of ethanol.[8]

  • Gently warm and sonicate the mixture until a clear solution is obtained.

  • Evaporate the solvent using a rotary evaporator or in a vacuum oven at a low temperature (e.g., 40°C) until a solid residue is formed.

  • The resulting solid is the this compound-arginine salt, which should have enhanced aqueous solubility.

  • Dissolve the salt directly in the desired aqueous buffer.

Mandatory Visualizations

G cluster_start Start: Insoluble this compound in Aqueous Medium cluster_decision Method Selection cluster_methods Solubilization Pathways cluster_end End Result start This compound Powder/Oil decision Select Solubilization Method start->decision ph_adjust pH Adjustment (pH > 6.8) decision->ph_adjust pH tolerant experiment co_solvent Co-solvent (e.g., DMSO) decision->co_solvent Low final organic solvent tolerable surfactant Surfactant (e.g., Tween® 20) decision->surfactant Stable dispersion acceptable cyclodextrin Cyclodextrin (e.g., β-CD) decision->cyclodextrin Need high aqueous concentration salt_formation Salt Formation (e.g., with Arginine) decision->salt_formation Formation of a new solid form is feasible end_product Solubilized this compound in Aqueous Solution ph_adjust->end_product co_solvent->end_product surfactant->end_product cyclodextrin->end_product salt_formation->end_product

Caption: Decision workflow for selecting a solubilization method.

G cluster_protocol Co-solvent Solubilization Workflow start Start: Weigh This compound dissolve Dissolve in 100% DMSO to make stock solution start->dissolve dilute Rapidly dilute stock into buffer with vortexing dissolve->dilute prepare_buffer Prepare pre-warmed aqueous buffer prepare_buffer->dilute end_product End: Solubilized working solution dilute->end_product

Caption: Experimental workflow for the co-solvent method.

G cluster_pathway Mechanism of Surfactant-Mediated Solubilization acid Insoluble this compound (Hydrophobic Tail, Polar Head) encapsulation Encapsulation of this compound within Micelle Core acid->encapsulation surfactant Surfactant Monomers (e.g., Tween® 20) micelle Micelle Formation (Hydrophobic Core, Hydrophilic Shell) surfactant->micelle micelle->encapsulation soluble_complex Soluble Micelle-Acid Complex in Aqueous Medium encapsulation->soluble_complex

Caption: Signaling pathway for surfactant solubilization.

References

Technical Support Center: Preventing Polymerization of 2-Undecenoic Acid During Heating

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of reagents is paramount to the success of experimental work. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenge of preventing unwanted polymerization of 2-Undecenoic acid during heating procedures.

Troubleshooting Guide

Unforeseen polymerization of this compound can manifest as increased viscosity, gel formation, or the appearance of solid precipitates in your reaction mixture. This guide is designed to help you diagnose and resolve these common issues.

SymptomPossible Cause(s)Troubleshooting Steps
Increased viscosity or gel formation - High reaction temperature: The rate of polymerization increases significantly with temperature.- Absence or insufficient amount of a polymerization inhibitor: Inhibitors are crucial for scavenging free radicals that initiate polymerization.- Presence of radical initiators: Contaminants such as peroxides (from solvents or reagents) or exposure to UV light can trigger polymerization.- Prolonged heating time: The longer the exposure to heat, the greater the chance of polymerization.1. Lower Reaction Temperature: If your experimental conditions allow, reduce the heating temperature to decrease the rate of polymerization.2. Add a Suitable Inhibitor: Introduce an appropriate polymerization inhibitor to your this compound before heating. Refer to Table 1 for recommended inhibitors and concentrations.3. Eliminate Initiators: Ensure all solvents and reagents are peroxide-free. Protect your reaction from light by using amber glassware or covering the reaction vessel with aluminum foil.4. Optimize Heating Time: Monitor the progress of your reaction and aim to minimize the duration of heating.
Solid precipitate formation - Localized overheating ("hot spots"): Uneven heating can create areas where the temperature is significantly higher, leading to rapid polymerization.- Poor stirring: Inadequate agitation can lead to temperature gradients and localized concentration of reactants.- Low solubility of the polymer: The formed polymer may not be soluble in the reaction medium, causing it to precipitate out.1. Improve Agitation: Ensure vigorous and consistent stirring to maintain a uniform temperature throughout the reaction mixture.2. Controlled Heating: Use a well-controlled heating mantle or oil bath to ensure even heat distribution.3. Solvent Selection: If applicable, choose a solvent in which both the monomer and the potential polymer are soluble.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound polymerization during heating?

A1: The primary cause is free-radical polymerization. The carbon-carbon double bond in the alpha,beta-position relative to the carboxylic acid group makes this compound susceptible to attack by free radicals. Heat can generate these radicals, initiating a chain reaction that leads to the formation of long polymer chains.

Q2: What are polymerization inhibitors and how do they work?

A2: Polymerization inhibitors are chemical compounds that are added to monomers to prevent their spontaneous polymerization.[1] They function by reacting with and neutralizing free radicals, effectively stopping the polymerization chain reaction before it can propagate.[2] This is essential for the safe handling and use of reactive monomers like this compound at elevated temperatures.

Q3: Which polymerization inhibitors are most effective for this compound?

A3: Phenolic compounds are commonly used and effective inhibitors for alpha,beta-unsaturated acids.[2] These include hydroquinone (HQ), monomethyl ether of hydroquinone (MEHQ), and butylated hydroxytoluene (BHT). The choice of inhibitor can depend on the specific reaction conditions, such as temperature and the presence of oxygen. For instance, MEHQ's effectiveness as a stabilizer is enhanced in the presence of dissolved molecular oxygen.

Q4: What are the recommended concentrations for these inhibitors?

A4: The concentration of the inhibitor is a critical parameter. Generally, inhibitors are added in parts-per-million (ppm) levels. The optimal concentration depends on the heating temperature, duration, and the purity of the this compound. A starting point for optimization is provided in the table below. It is important to use a sufficient amount to prevent polymerization, but an excess can sometimes interfere with subsequent reactions.

Q5: Can the inhibitor be removed after the heating process?

A5: Yes, if the inhibitor interferes with downstream applications, it can be removed. Phenolic inhibitors like hydroquinone and MEHQ can be removed by washing the reaction mixture with an aqueous basic solution (e.g., 5% sodium hydroxide). This deprotonates the acidic phenol, making it water-soluble and allowing for its extraction from the organic phase. Subsequent washing with brine and drying of the organic layer will yield the inhibitor-free product. Note that inhibitor-free this compound is highly susceptible to polymerization and should be used immediately or stored under refrigerated and dark conditions for a very short period.

Data Presentation

Table 1: Common Polymerization Inhibitors for this compound

InhibitorAcronymRecommended Starting Concentration (ppm)Notes
HydroquinoneHQ100 - 250Effective, but can sometimes cause discoloration.
Monomethyl Ether of HydroquinoneMEHQ100 - 250Good solubility in many organic systems and often preferred for acrylics. Its inhibitory action is often dependent on the presence of oxygen.
Butylated HydroxytolueneBHT200 - 500A common antioxidant that also functions as a polymerization inhibitor.
PhenothiazinePTZ50 - 100Highly effective, especially at higher temperatures and in the absence of oxygen.

Experimental Protocols

Protocol 1: Controlled Heating of this compound with an Inhibitor

Objective: To heat this compound to a target temperature for a specified duration while preventing polymerization.

Materials:

  • This compound

  • Selected polymerization inhibitor (e.g., MEHQ)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a clean, dry round-bottom flask, add the desired amount of this compound.

  • Add the selected polymerization inhibitor at the desired concentration (e.g., 200 ppm of MEHQ).

  • Add a magnetic stir bar to the flask.

  • Assemble the reflux condenser on top of the flask.

  • If the reaction is sensitive to oxygen, purge the system with an inert gas (e.g., nitrogen) for 10-15 minutes. Maintain a gentle positive pressure of the inert gas throughout the experiment.

  • Place the flask in the heating mantle or oil bath.

  • Begin stirring and gradually heat the mixture to the target temperature.

  • Maintain the desired temperature for the specified duration, ensuring continuous stirring.

  • After the heating period, turn off the heat and allow the mixture to cool to room temperature under stirring.

  • The stabilized, heat-treated this compound is now ready for use or further purification if necessary.

Protocol 2: Quantification of this compound Monomer by GC-MS

Objective: To determine the concentration of remaining this compound monomer after a heating experiment to assess the extent of polymerization.

Materials:

  • Sample of heated this compound

  • Internal standard (e.g., a saturated fatty acid of different chain length like heptadecanoic acid)

  • Derivatization agent (e.g., BSTFA with 1% TMCS for silylation, or BF₃-Methanol for methylation)

  • Anhydrous solvent (e.g., pyridine or acetonitrile for silylation; hexane for extraction after methylation)

  • GC-MS instrument with a suitable capillary column (e.g., a non-polar column like HP-5ms)

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the heated this compound sample (e.g., 1-5 mg) into a vial.

    • Add a known amount of the internal standard.

    • Dissolve the mixture in a small volume of the appropriate solvent.

  • Derivatization (Silylation Example):

    • To the sample solution in an anhydrous solvent like pyridine, add an excess of the silylating agent (e.g., 100 µL of BSTFA + 1% TMCS).[3]

    • Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization of the carboxylic acid group to its trimethylsilyl (TMS) ester.[1][3]

    • Cool the sample to room temperature before GC-MS analysis.

  • GC-MS Analysis:

    • Injector: Set to a temperature of 250-280°C. Use splitless injection mode for low concentrations.

    • Oven Program: Start at a low temperature (e.g., 70-100°C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250-280°C) to ensure elution of the derivatized acid.[3]

    • Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantitative analysis, use selected ion monitoring (SIM) mode, monitoring characteristic ions for the derivatized this compound and the internal standard. For initial identification, a full scan mode (e.g., m/z 50-500) can be used.[4]

  • Quantification:

    • Construct a calibration curve by analyzing standards of known concentrations of derivatized this compound with the internal standard.

    • Determine the concentration of the monomer in the heated sample by comparing its peak area ratio to the internal standard against the calibration curve.

Visualizations

logical_relationship cluster_problem Problem cluster_causes Primary Causes cluster_solutions Preventative Measures Problem Unwanted Polymerization of This compound During Heating Heat High Temperature Problem->Heat Initiators Radical Initiators (e.g., Peroxides, UV Light) Problem->Initiators Time Prolonged Heating Problem->Time ControlTemp Control Temperature Heat->ControlTemp Mitigates AddInhibitor Add Polymerization Inhibitor Initiators->AddInhibitor Scavenges ExcludeInitiators Exclude Initiators Initiators->ExcludeInitiators Removes OptimizeTime Optimize Heating Time Time->OptimizeTime Minimizes

Caption: Logical relationship between the problem, causes, and solutions for preventing polymerization.

experimental_workflow cluster_prep Preparation cluster_heating Heating Process cluster_analysis Analysis Start This compound AddInhibitor Add Inhibitor (e.g., MEHQ, 200 ppm) Start->AddInhibitor Heat Controlled Heating (Target Temperature & Time) AddInhibitor->Heat Sample Take Aliquot Heat->Sample Derivatize Derivatization (e.g., Silylation) Sample->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Quantify Quantify Monomer GCMS->Quantify

References

Optimizing reaction conditions for 2-Undecenoic acid esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the esterification of 2-undecenoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider when optimizing the esterification of this compound?

A1: The primary parameters to optimize are the molar ratio of this compound to the alcohol, the choice and concentration of the catalyst, the reaction temperature, and the reaction time. For example, in the esterification with isopropyl alcohol using a mesoporous molecular sieve catalyst (P-SBA-15), optimal conditions were found to be a 1:1 molar ratio, a reaction temperature of 140°C, a catalyst to reactant mass ratio of 10%, and a reaction time of about 6 hours.[1]

Q2: What types of catalysts are effective for this compound esterification?

A2: A range of catalysts, both homogeneous and heterogeneous, can be used.[1]

  • Homogeneous Catalysts: Strong acids like sulfuric acid and p-toluenesulfonic acid are common. Dodecylbenzene sulfonic acid (DBSA) is another effective homogeneous catalyst that can be used at milder temperatures.[1]

  • Heterogeneous Catalysts: Solid acid catalysts such as zeolites, metal oxides (e.g., TiO₂, ZrO₂, Al₂O₃), and mesoporous molecular sieves are beneficial due to their ease of separation and potential for reuse.[1][2] A Cu-deposited V₂O₅ catalyst has also been shown to be effective in the transesterification of undecylenic acid esters.[1]

Q3: How can I improve the reaction yield and efficiency?

A3: To enhance the yield and efficiency of the esterification reaction, consider the following strategies:

  • Water Removal: Esterification is a reversible reaction that produces water.[1] Continuously removing water, for instance, through azeotropic distillation with a Dean-Stark apparatus, will shift the equilibrium towards the product side and increase the ester yield.[1]

  • Catalyst Activity: Ensure your catalyst is active. For solid catalysts, this may involve an activation step.[1]

  • Reactant Purity: Use pure starting materials, as impurities in crude undecenoic acid, such as aldehydes and other fatty acids, can interfere with the reaction.[1][3]

Q4: What are some common side reactions to be aware of during the esterification of this compound?

A4: The terminal double bond in this compound makes it susceptible to polymerization, especially at high temperatures.[1] To minimize this, consider using milder reaction conditions or a less aggressive catalyst.[1] High temperatures can also lead to other unwanted side reactions.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the esterification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Ester Conversion Inactive or insufficient catalyst.- Increase the catalyst loading.- Verify the activity of the catalyst; solid catalysts may need activation.[1]- Consider a more potent catalyst, such as switching from a solid acid to a stronger liquid acid like DBSA.[1]
Reaction temperature is too low.- Incrementally raise the reaction temperature, monitoring for any side reactions. Optimal temperatures typically fall between 50°C and 140°C.[1]
Insufficient reaction time.- Prolong the reaction time and track its progress by analyzing aliquots with methods like GC or TLC.[1]
Presence of excess water in reactants.- Use anhydrous reactants and solvents.[1]- Employ continuous water removal techniques like a Dean-Stark trap or molecular sieves.[1]
Formation of Unwanted Byproducts Side reactions due to high temperatures.- Lower the reaction temperature.[1]
Polymerization of this compound.- Use milder reaction conditions or a milder catalyst to avoid polymerization of the terminal double bond.[1]
Difficulty in Product Isolation/Purification Emulsion formation during workup.- The surfactant-like properties of some catalysts (e.g., DBSA) can cause emulsions. Adding a saturated brine solution can help break the emulsion.[1]
Difficult catalyst removal.- If using a homogeneous catalyst, neutralization and washing are necessary. To simplify this, switch to a heterogeneous (solid) catalyst that can be removed by filtration.[1]
Inconsistent Reaction Yields Variability in raw material quality.- Ensure the purity of the this compound, as crude forms can contain interfering impurities.[1][3]
Poor mass transfer in a heterogeneous system.- For viscous reactants, ensure vigorous stirring.[1]- The addition of a phase-transfer catalyst or a co-solvent might improve miscibility.[1]

Experimental Protocols

General Protocol for Acid-Catalyzed Esterification of this compound

This protocol is a general guideline and may require optimization for specific alcohols and catalysts.

Materials:

  • This compound

  • Alcohol (e.g., isopropanol)

  • Acid catalyst (e.g., P-SBA-15, DBSA, or sulfuric acid)

  • Anhydrous solvent (e.g., toluene, optional, for azeotropic water removal)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (if using azeotropic removal)

  • Magnetic stirrer and stir bar or mechanical stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reactor Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, reflux condenser, and a Dean-Stark trap if applicable.

  • Charging Reactants: Charge the flask with this compound and the alcohol (e.g., in a 1:1 molar ratio).[1] If using a solvent for azeotropic distillation, add it at this stage.

  • Catalyst Addition: Add the chosen acid catalyst. For a solid catalyst like P-SBA-15, a loading of 10% by weight of the reactants can be a starting point.[1] For liquid acids like sulfuric acid, a catalytic amount is sufficient.

  • Reaction: Heat the mixture to the desired temperature (e.g., 140°C) with vigorous stirring.[1] If using a Dean-Stark trap, collect the water as it forms.[1]

  • Monitoring: Monitor the reaction's progress by taking small samples periodically and analyzing them via Gas Chromatography (GC) or Thin Layer Chromatography (TLC).[1]

  • Workup (for Heterogeneous Catalyst):

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solid catalyst by filtration.[1]

    • Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.[1]

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Workup (for Homogeneous Catalyst):

    • After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether).

    • Transfer the mixture to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution until no more gas evolves, and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: The crude ester can be further purified by distillation under reduced pressure or by column chromatography if necessary.[1]

Visualizations

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Setup Assemble Glassware (Flask, Condenser, Dean-Stark) Charge Charge Reactants (this compound, Alcohol, Catalyst) Setup->Charge Heat Heat and Stir (e.g., 140°C) Charge->Heat Monitor Monitor Progress (GC/TLC) Heat->Monitor Complete Reaction Complete? Monitor->Complete Complete->Heat No Cool Cool to Room Temp Complete->Cool Yes Separate Separate Catalyst (Filtration or Washing) Cool->Separate Wash Wash with NaHCO3 & Brine Separate->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Purify Purify (Distillation/Chromatography) Concentrate->Purify

Caption: General experimental workflow for the esterification of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Conversion? Catalyst Catalyst Issue? Start->Catalyst Yes Temp Temperature Too Low? Start->Temp No Sol_Catalyst Increase Loading / Check Activity Catalyst->Sol_Catalyst Time Time Insufficient? Temp->Time No Sol_Temp Increase Temperature Temp->Sol_Temp Water Water Present? Time->Water No Sol_Time Extend Reaction Time Time->Sol_Time Sol_Water Use Anhydrous Reagents / Remove Water Water->Sol_Water

Caption: Troubleshooting flowchart for low conversion in this compound esterification.

References

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-Undecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the analysis of 2-Undecenoic acid. Here, you will find a comprehensive set of frequently asked questions (FAQs) and detailed troubleshooting protocols to help you achieve optimal peak symmetry and ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and how is it identified?

A1: HPLC peak tailing is a phenomenon where the chromatogram of a compound shows a peak that is not symmetrical, featuring a drawn-out or sloping tail on the right side.[1] In an ideal chromatogram, peaks should exhibit a symmetrical, Gaussian shape.[1] Peak tailing is quantitatively assessed using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 is generally indicative of tailing. This peak distortion can adversely affect the precision of peak integration, diminish the resolution between adjacent peaks, and result in poor reproducibility.[1][2]

Q2: What are the primary causes of peak tailing for an acidic compound like this compound?

A2: Peak tailing for acidic compounds like this compound in reversed-phase HPLC is often a result of secondary interactions between the analyte and the stationary phase, or suboptimal mobile phase conditions. Key causes include:

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound (approximately 4.8-5.0), the compound can exist in both its protonated (less polar) and deprotonated (more polar, anionic) forms. This dual state leads to mixed-mode retention and results in a broadened, tailing peak.[3][4]

  • Secondary Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on the surface of silica-based stationary phases are acidic and can be deprotonated at higher pH values.[5] These negatively charged sites can then interact ionically with the carboxylate anion of this compound, causing a secondary retention mechanism that leads to peak tailing.[1][5]

  • Low Buffer Concentration: An inadequate buffer concentration in the mobile phase may fail to maintain a consistent pH across the column as the sample is introduced, leading to inconsistent ionization of the analyte and silanol groups, which contributes to poor peak shape.[3][6]

  • Column Overload: Injecting a sample with too high a concentration of this compound can saturate the stationary phase, resulting in a distorted peak shape, often resembling a right triangle.[7]

  • Column Contamination and Voids: Accumulation of contaminants at the column inlet or the formation of a void in the packing material can disrupt the sample band, leading to peak distortion.[7]

  • Extra-Column Effects: Excessive volume from long or wide-diameter tubing, or a large detector flow cell, can cause the separated peak to broaden before it is detected.[2]

Q3: How can I prevent peak tailing related to mobile phase pH for this compound?

A3: To minimize peak tailing due to pH effects, it is crucial to control the ionization state of this compound. The general rule is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[4] For an acidic compound like this compound (estimated pKa ~4.8-5.0), lowering the mobile phase pH to around 2.5-3.0 is recommended.[8] At this low pH, the carboxylic acid group will be fully protonated (non-ionized), and the residual silanol groups on the silica packing will also be protonated, minimizing unwanted ionic interactions.[5][8] Using a buffer, such as a phosphate or formate buffer, is essential to maintain this low pH consistently.[9]

Q4: Can the organic modifier in the mobile phase affect peak tailing?

A4: Yes, the choice and concentration of the organic modifier (e.g., acetonitrile or methanol) can influence peak shape. While the primary role of the organic modifier is to control retention time, it can also affect selectivity and peak symmetry.[6] For fatty acids, different organic modifiers can alter the interactions between the analyte and the stationary phase.[10] If you are experiencing tailing, experimenting with switching from acetonitrile to methanol, or vice-versa, may improve peak shape. Additionally, ensuring the sample is dissolved in a solvent that is weaker than or of similar strength to the mobile phase can prevent peak distortion.[7]

Q5: What instrumental factors should I check if I observe peak tailing for all compounds in my analysis?

A5: If all peaks in your chromatogram are tailing, it is likely a system-wide or physical issue rather than a chemical one specific to your analyte.[11] Key areas to investigate include:

  • Extra-column Volume: Check for and minimize the length and internal diameter of all tubing between the injector, column, and detector.[2]

  • Column Void or Blockage: A void at the head of the column or a blocked inlet frit can cause peak distortion for all analytes.[7] Inspect the column inlet for any visible voids. If a void is present, the column may need to be replaced.

  • Detector Settings: A high detector time constant can lead to peak broadening and tailing.[12] Check your detector settings and reduce the time constant if it is set too high.

Data Presentation

The following table provides illustrative data on how adjusting the mobile phase pH can impact the tailing factor for a fatty acid like this compound on a C18 column. Note that this is representative data based on established chromatographic principles.

Mobile Phase pHBuffer ConcentrationTailing Factor (Tf)Peak Shape Description
5.010 mM Phosphate2.1Severe Tailing
4.510 mM Phosphate1.8Significant Tailing
4.010 mM Phosphate1.5Moderate Tailing
3.510 mM Phosphate1.2Acceptable Symmetry
3.010 mM Phosphate1.1Good Symmetry
2.510 mM Phosphate1.0Excellent (Gaussian)

Experimental Protocols

Detailed Methodology for HPLC Analysis of this compound with Minimized Peak Tailing

This protocol is based on a standard method for the analysis of underivatized undecenoic acid.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid (≥85%)

  • Sample diluent: Mobile phase or a compatible weaker solvent.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Ascentis® Express C18, 10 cm x 2.1 mm, 2.7 µm particle size, or equivalent C18 column.

  • Mobile Phase:

    • Aqueous Component (A): 0.1% Phosphoric acid in water.

    • Organic Component (B): Acetonitrile.

    • Isocratic Elution: A suitable mixture of A and B (e.g., 40:60 v/v) to achieve desired retention.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Detector Wavelength: 200 nm

  • Injection Volume: 1-5 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in the sample diluent (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the sample diluent to appropriate concentrations.

  • Sample Preparation: Dissolve the sample containing this compound in the sample diluent. If necessary, sonicate to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard and sample solutions.

  • Record the chromatograms and integrate the peak for this compound.

  • Calculate the tailing factor for the this compound peak. A value close to 1.0 indicates good peak symmetry.

Mandatory Visualization

Below is a troubleshooting workflow to diagnose and resolve HPLC peak tailing for this compound.

HPLC_Tailing_Troubleshooting Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed (Tf > 1.2) q1 Are all peaks tailing? start->q1 physical_issues Likely Physical/System Issue q1->physical_issues Yes chemical_issues Likely Chemical Issue (Analyte-Specific) q1->chemical_issues No check_extracolumn Check for extra-column volume (tubing length/ID) physical_issues->check_extracolumn check_void Inspect column for voids or blocked frit check_extracolumn->check_void replace_column Replace column if damaged check_void->replace_column end Symmetrical Peak (Tf ≈ 1.0) replace_column->end check_ph Is mobile phase pH ~2.5-3.0? chemical_issues->check_ph adjust_ph Adjust mobile phase pH to 2.5-3.0 with acid (e.g., H3PO4) check_ph->adjust_ph No check_buffer Is buffer concentration adequate (10-50 mM)? check_ph->check_buffer Yes adjust_ph->end adjust_buffer Increase buffer concentration check_buffer->adjust_buffer No check_overload Is sample concentration too high? check_buffer->check_overload Yes adjust_buffer->end dilute_sample Dilute sample or reduce injection volume check_overload->dilute_sample Yes check_overload->end No dilute_sample->end

Caption: A decision tree for troubleshooting peak tailing in the HPLC analysis of this compound.

References

Technical Support Center: Purification of Commercial 2-Undecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying commercial 2-Undecenoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound, often derived from the pyrolysis of castor oil, can contain several types of impurities. These include other fatty acids (both saturated and unsaturated), aldehydes, alcohols, hydrocarbons, and esters.[1] During storage, oxidation and polymerization can lead to the formation of peroxides, oligomers, and polymers, which may cause discoloration (yellowing or browning) and increased viscosity.[2]

Q2: What are the primary methods for purifying this compound?

A2: The main laboratory-scale purification methods for this compound are:

  • Recrystallization: A common technique for purifying solid organic compounds.

  • Distillation: Particularly fractional distillation under reduced pressure, is suitable for separating compounds with different boiling points.

  • Chromatography: Techniques like preparative High-Performance Liquid Chromatography (HPLC) and flash chromatography are effective for isolating the target compound from complex mixtures.[3][4]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be determined using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the main component and impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

  • Peroxide Value Determination: Assesses the extent of oxidation in the sample.[2]

Troubleshooting Guides

Recrystallization

Q4: My this compound is "oiling out" instead of crystallizing. What should I do?

A4: "Oiling out," where the compound separates as a liquid instead of solid crystals, can occur if the boiling point of the solvent is higher than the melting point of the solute or if there are significant impurities.[5][6]

  • Troubleshooting Steps:

    • Add more solvent: This can lower the saturation point and prevent precipitation above the melting point.[5]

    • Cool the solution slowly: Allow the solution to cool gradually to room temperature before placing it in an ice bath. Rapid cooling encourages precipitation over crystallization.[6]

    • Scratch the inner surface of the flask: Use a glass rod to create nucleation sites for crystal growth.[5]

    • Add a seed crystal: If you have a small amount of pure this compound, adding a tiny crystal can initiate crystallization.[6]

    • Re-evaluate your solvent system: The chosen solvent or solvent pair may not be optimal. Experiment with different solvents.

Q5: No crystals are forming, even after cooling the solution. What is the problem?

A5: This is a common issue that can arise from a few factors.

  • Troubleshooting Steps:

    • Too much solvent was used: This is the most frequent cause.[6] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • The solution is supersaturated: Induce crystallization by scratching the flask or adding a seed crystal.[6]

    • Insufficient cooling: Ensure the solution has been cooled sufficiently. An ice-salt bath can be used to achieve lower temperatures.

Preparative HPLC

Q6: I am observing poor peak shape (tailing or fronting) for this compound in my preparative HPLC run. How can I improve it?

A6: Poor peak shape can compromise the purity of your collected fractions.

  • Troubleshooting Steps:

    • Column Overload: Injecting too much sample is a common cause of peak fronting. Reduce the injection volume or the concentration of your sample.

    • Inappropriate Mobile Phase pH: For acidic compounds like this compound, adjusting the pH of the mobile phase can improve peak shape. Adding a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid is often beneficial.[7]

    • Sample Solvent Effects: If the sample is dissolved in a stronger solvent than the mobile phase, it can lead to peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[8]

    • Column Degradation: The stationary phase of the column may be degrading. Try washing the column or replacing it if necessary.

Q7: The recovery of my purified this compound from preparative HPLC is low. What are the possible reasons?

A7: Low recovery can be due to several factors throughout the purification process.

  • Troubleshooting Steps:

    • Sub-optimal Fraction Collection: Review and optimize your fraction collection parameters (e.g., threshold, peak detection settings) to ensure the entire peak is collected.[9]

    • Compound Adsorption: Your compound may be irreversibly adsorbing to the column. Consider changing the mobile phase composition or the column stationary phase.

    • Sample Degradation: this compound is an unsaturated fatty acid and can be sensitive to degradation. Ensure your solvents are of high purity and consider working at lower temperatures if possible.

Flash Chromatography

Q8: I am having difficulty separating this compound from a closely related impurity using flash chromatography. What can I do?

A8: Separating compounds with similar polarities can be challenging.

  • Troubleshooting Steps:

    • Optimize the Solvent System: The choice of eluent is critical. Perform a thorough TLC analysis with different solvent systems to find one that provides the best separation (ideally, a ΔRf of at least 0.2). For acidic compounds, adding a small amount of acetic acid to the mobile phase can improve separation.[10]

    • Use a Higher Ratio of Stationary Phase to Sample: For difficult separations, a higher ratio of silica gel to your crude sample (e.g., 100:1) may be necessary.

    • Employ Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to better resolve compounds that are close together on a TLC plate.

Experimental Protocols

Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present.

  • Solvent Selection:

    • Test the solubility of a small amount of your commercial this compound in various solvents at room temperature and at their boiling points. Ideal solvents will dissolve the compound when hot but not when cold.

    • Promising solvents for fatty acids include low molecular weight alcohols (methanol, ethanol), hexane, and acetone.[11][12] A mixed solvent system, such as ethanol/water, can also be effective.[13]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid. Swirl the flask to aid dissolution.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

ParameterValue/Range
Starting Material Commercial this compound
Potential Solvents Ethanol, Methanol, Hexane, Acetone, Ethanol/Water
Cooling Temperature 0-4 °C
Preparative HPLC Purification of this compound

This protocol is a starting point and should be optimized based on your specific HPLC system and the impurity profile of your sample.

  • Column and Mobile Phase Selection:

    • A C18 reversed-phase column is a good starting point for fatty acid separation.

    • A common mobile phase system is a gradient of acetonitrile and water, often with an acidic modifier.

  • Method Development (Analytical Scale):

    • Develop a separation method on an analytical HPLC system to determine the optimal gradient and mobile phase composition for separating this compound from its impurities.

  • Scale-Up to Preparative Scale:

    • Use a preparative C18 column with the same stationary phase as the analytical column.

    • Adjust the flow rate and injection volume according to the dimensions of the preparative column.

  • Sample Preparation and Injection:

    • Dissolve the crude this compound in the initial mobile phase.

    • Filter the sample through a 0.45 µm filter before injection.

    • Inject the sample onto the column.

  • Fraction Collection and Product Recovery:

    • Collect the fraction(s) corresponding to the this compound peak.

    • Combine the collected fractions and remove the solvent using a rotary evaporator.

ParameterRecommended Value/Range
Stationary Phase C18 Silica Gel
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient Optimized based on analytical separation
Detection UV at 210 nm

Visualizations

experimental_workflow_recrystallization start Start: Commercial This compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash impurities_out Soluble Impurities Removed in Filtrate vacuum_filter->impurities_out dry Dry Crystals wash->dry end End: Purified This compound dry->end

Caption: Workflow for the purification of this compound by recrystallization.

logical_relationship_hplc_troubleshooting issue Poor Peak Shape in Prep HPLC cause1 Column Overload issue->cause1 cause2 Inappropriate Mobile Phase pH issue->cause2 cause3 Sample Solvent Effects issue->cause3 cause4 Column Degradation issue->cause4 solution1 Reduce Injection Volume/Concentration cause1->solution1 solution2 Add Acid Modifier (e.g., TFA) cause2->solution2 solution3 Dissolve Sample in Mobile Phase cause3->solution3 solution4 Wash or Replace Column cause4->solution4

Caption: Troubleshooting logic for poor peak shape in preparative HPLC.

References

Technical Support Center: Pyrolysis of Ricinoleic Acid for Undecenoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of undecenoic acid from the pyrolysis of ricinoleic acid.

Troubleshooting Guides

This section addresses common issues encountered during the pyrolysis of ricinoleic acid and its derivatives.

Issue 1: Low Yield of Undecenoic Acid

Question: My yield of undecenoic acid is significantly lower than expected. What are the common causes and how can I improve it?

Answer: Low yields of undecenoic acid from the pyrolysis of ricinoleic acid or its esters are often due to several factors. Below are the primary causes and their respective solutions.

Potential CauseRecommended Solution
Suboptimal Pyrolysis Temperature The reaction temperature is a critical parameter. Temperatures that are too low result in incomplete cracking, while excessively high temperatures can lead to the thermal degradation of the desired products.[1] The optimal temperature range is typically between 400°C and 650°C.[1] For the pyrolysis of methyl ricinoleate, optimal preheating and pyrolysis temperatures have been found to be 500°C and 562°C, respectively.[1] It is advisable to perform small-scale experiments to determine the ideal temperature for your specific experimental setup.
Prolonged Residence Time The duration that the vaporized reactants and products spend in the high-temperature zone of the reactor should be minimized.[1] A longer residence time increases the probability of side reactions and the decomposition of the desired products.[1] Ensure a continuous and rapid flow of feedstock through the reactor and immediate condensation of the product vapors.
Side Reactions The primary side reactions that diminish the yield are the dehydration of ricinoleate to form linoleic acid esters and the subsequent polymerization of these and other products.[1] The introduction of superheated steam can help suppress these side reactions by reducing the partial pressure of the reactants and products.[1]
Coking and Fouling The formation of carbonaceous deposits, known as coke, on the reactor surfaces can impede heat transfer and reduce reaction efficiency.[1] The use of superheated steam can help prevent the formation of gums and resins that lead to coking.[1] Regular cleaning and maintenance of the reactor are also crucial.
Inefficient Condensation Rapid and efficient condensation of the pyrolysis vapors is essential to prevent the degradation of undecenoic acid and heptanal.[1] Ensure your condensation system is operating at a sufficiently low temperature and has adequate surface area for effective heat exchange.
Feedstock Purity The purity of the starting material can impact the yield. Using castor oil directly can lead to the formation of undesirable byproducts like acrolein from the glycerol portion. It is often preferable to use purified ricinoleic acid or its methyl/ethyl esters as the feedstock.

Issue 2: Formation of Gummy, Resinous Substance in the Reactor

Question: I am observing the formation of a thick, gummy, or spongy substance inside my reactor. What is causing this and how can I prevent it?

Answer: The formation of a gelled and spongy product is a common issue, often resulting from the dehydration of castor oil or ricinoleic acid at lower temperatures, which is then followed by polymerization.[1] To mitigate this, it is crucial to rapidly heat the feedstock to the optimal pyrolysis temperature.[1] Employing a continuous feed system that introduces the feedstock directly into a pre-heated zone can minimize the time spent at lower temperatures where these side reactions are more prevalent.[1] The co-injection of superheated steam also helps to prevent the formation of these resinous materials.[1]

Issue 3: Inconsistent or Irreproducible Results

Question: My experimental results are inconsistent from one run to the next. What factors could be contributing to this lack of reproducibility?

Answer: Inconsistent results in pyrolysis reactions can stem from several variables. Careful control of the following parameters is key to achieving reproducible outcomes:

  • Temperature Stability: Ensure that the temperature within the reaction zone is stable and uniform. Fluctuations in temperature can significantly alter the product distribution.

  • Feed Rate: Maintain a constant and controlled feed rate of the ricinoleic acid or its ester. Variations in the feed rate will alter the residence time in the reactor.

  • Steam Flow Rate: If using steam, its flow rate and temperature must be consistent. The ratio of steam to feedstock is an important parameter.

  • Pressure/Vacuum Level: The pressure within the system should be monitored and controlled, as it affects the boiling points of the products and the efficiency of their removal from the reaction zone.

  • Feedstock Quality: Ensure the feedstock is of consistent quality and purity between runs.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical reaction in the pyrolysis of ricinoleic acid?

A1: The pyrolysis of ricinoleic acid is a thermal cracking process that primarily proceeds through a McLafferty-type rearrangement.[2] This reaction cleaves the ricinoleic acid molecule to yield undecenoic acid and heptanal.[2]

Q2: What is the role of steam in the pyrolysis process?

A2: The introduction of superheated steam during pyrolysis serves multiple purposes. It acts as a diluent, reducing the partial pressure of the reactants and products, which helps to suppress side reactions like polymerization.[1] Steam also facilitates the rapid vaporization of the feedstock and aids in preventing the formation of gums and resins that can foul the reactor.[1]

Q3: What are the main byproducts of this reaction?

A3: The primary desired products are undecenoic acid and heptanal. However, side reactions can lead to the formation of various byproducts. Dehydration of ricinoleic acid can produce conjugated and non-conjugated dienoic acids.[3] If castor oil is used as the feedstock, the glycerol component can decompose to form acrolein. Other potential byproducts include shorter-chain fatty acids and their esters, as well as polymeric materials.[4]

Q4: Is a catalyst necessary for this reaction?

A4: While the pyrolysis of ricinoleic acid can proceed without a catalyst, certain catalysts can be used to enhance the reaction. For instance, benzoyl peroxide has been used as a free-radical initiator to improve the yields of the desired products. Other materials like rosin have also been reported as catalysts in some procedures.[5]

Q5: What is the optimal temperature range for the pyrolysis of ricinoleic acid?

A5: The optimal temperature for the pyrolysis of ricinoleic acid and its esters generally falls within the range of 400°C to 650°C.[1] One study on the pyrolysis of methyl ricinoleate identified the optimal preheating and pyrolysis temperatures as 500°C and 562°C, respectively.[1]

Data Presentation

The following table summarizes reported yields of undecenoic acid and heptanal from the pyrolysis of castor oil and its derivatives under various conditions.

Starting MaterialTemperature (°C)PressureCatalyst/AdditiveUndecenoic Acid Yield (%)Heptanal Yield (%)
Ethyl Ricinoleate480-500Not SpecifiedNone24 (as acid)Not Specified
Castor Oil700ReducedNoneNot SpecifiedNot Specified
Castor Oil500-600Not SpecifiedBenzoyl Peroxide34-38Not Specified
Castor Oil55045 mm (Hg)Benzoyl Peroxide36.024.8
Ricinoleic Acid530Not Specified25% Distilled Water17.815.2
Castor Oil530Not Specified25% Distilled Water16.5Not Specified
Methyl Ricinoleate560Not Specified25% Distilled Water23.8 (as ester)Not Specified

Table adapted from BenchChem, 2025.[1]

Experimental Protocols

This section provides a general protocol for the pyrolysis of methyl ricinoleate to produce methyl undecenoate, which can then be hydrolyzed to undecenoic acid.

1. Preparation of Methyl Ricinoleate (from Castor Oil)

  • Objective: To convert the triglycerides in castor oil to methyl esters, primarily methyl ricinoleate.

  • Procedure:

    • Perform a transesterification reaction of castor oil with methanol using an alkaline catalyst such as potassium hydroxide.

    • Reflux the reaction mixture.

    • After the reaction is complete, wash the mixture to remove the catalyst and glycerol.

    • Purify the resulting methyl ricinoleate by distillation.[4]

2. Pyrolysis of Methyl Ricinoleate

  • Objective: To thermally crack methyl ricinoleate into methyl undecenoate and heptanal.

  • Apparatus: A pyrolysis reactor, typically a heated tube or column, which may be packed with an inert material to ensure even heat distribution. A system for introducing the feedstock and superheated steam is required, along with a condenser at the reactor outlet to rapidly cool the pyrolysis vapors.[1]

  • Procedure:

    • Preheat the pyrolysis reactor to the desired temperature (e.g., 500-600°C).

    • If using steam, preheat it to the reaction temperature.

    • Introduce the purified methyl ricinoleate into the reactor at a controlled rate.

    • If applicable, co-feed the superheated steam with the methyl ricinoleate.

    • The pyrolysis vapors should immediately pass through the condenser.[1]

3. Product Collection and Purification

  • Objective: To collect the crude product and separate the desired fractions.

  • Procedure:

    • Collect the condensed liquid, which will be a mixture of methyl undecenoate, heptanal, and other byproducts.

    • Separate the organic layer from any aqueous phase.

    • Perform fractional distillation of the crude organic product under reduced pressure to separate the methyl undecenoate and heptanal.[1] Heptanal typically distills at a lower temperature than methyl undecenoate.

4. Hydrolysis of Methyl Undecylenate

  • Objective: To convert methyl undecenoate to undecenoic acid.

  • Procedure:

    • Hydrolyze the purified methyl undecylenate using a base, such as sodium hydroxide.

    • After the hydrolysis is complete, acidify the mixture to protonate the carboxylate and yield undecenoic acid.

    • The undecenoic acid can then be purified by further distillation or crystallization.

Visualizations

Pyrolysis_Reaction_Pathway Ricinoleic_Acid Ricinoleic Acid Pyrolysis Pyrolysis (400-650°C) Ricinoleic_Acid->Pyrolysis Undecenoic_Acid Undecenoic Acid Pyrolysis->Undecenoic_Acid Primary Pathway Heptanal Heptanal Pyrolysis->Heptanal Primary Pathway Side_Reactions Side Reactions Pyrolysis->Side_Reactions Byproducts Byproducts (e.g., Linoleic Acid, Polymers) Side_Reactions->Byproducts

Caption: Reaction pathway for the pyrolysis of ricinoleic acid.

Troubleshooting_Workflow Start Low Undecenoic Acid Yield Check_Temp Check Pyrolysis Temperature (400-650°C) Start->Check_Temp Check_Residence_Time Check Residence Time (Minimize) Check_Temp->Check_Residence_Time Yes Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp No Check_Polymerization Evidence of Polymerization? Check_Residence_Time->Check_Polymerization Yes Increase_Flow Increase Flow Rate / Improve Condensation Check_Residence_Time->Increase_Flow No Check_Feedstock Check Feedstock Purity Check_Polymerization->Check_Feedstock No Add_Steam Introduce/Increase Superheated Steam Check_Polymerization->Add_Steam Yes Purify_Feedstock Purify Feedstock (Esterification) Check_Feedstock->Purify_Feedstock No Success Yield Improved Check_Feedstock->Success Yes Adjust_Temp->Check_Residence_Time Increase_Flow->Check_Polymerization Add_Steam->Check_Feedstock Purify_Feedstock->Success Experimental_Workflow Start Start: Castor Oil Transesterification Transesterification (Methanol, KOH) Start->Transesterification Purification1 Purification (Distillation) Transesterification->Purification1 Methyl_Ricinoleate Methyl Ricinoleate Purification1->Methyl_Ricinoleate Pyrolysis Pyrolysis (500-600°C, optional steam) Methyl_Ricinoleate->Pyrolysis Condensation Condensation Pyrolysis->Condensation Crude_Product Crude Product (Methyl Undecylenate, Heptanal, Byproducts) Condensation->Crude_Product Purification2 Fractional Distillation Crude_Product->Purification2 Methyl_Undecylenate Methyl Undecylenate Purification2->Methyl_Undecylenate Hydrolysis Hydrolysis (NaOH, then Acidification) Methyl_Undecylenate->Hydrolysis Final_Product Undecenoic Acid Hydrolysis->Final_Product

References

Technical Support Center: Resolution of 2-Undecenoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the resolution of cis and trans isomers of 2-Undecenoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating cis/trans isomers of this compound?

A1: The most common and effective methods for resolving cis and trans isomers of this compound are Gas Chromatography (GC), Silver Ion High-Performance Liquid Chromatography (Ag-HPLC), Fractional Crystallization, and Enzymatic Resolution. The choice of method depends on the required purity, scale of separation, and available equipment.

Q2: How can I confirm the isomeric purity of my separated this compound fractions?

A2: The isomeric purity is typically confirmed using analytical techniques such as Gas Chromatography (GC) with a highly polar capillary column or Silver Ion Thin-Layer Chromatography (Ag-TLC). Spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to determine the ratio of cis to trans isomers.

Q3: Are there any safety precautions I should take when working with the solvents and reagents mentioned in the protocols?

A3: Yes, always work in a well-ventilated fume hood, especially when handling organic solvents like hexane, acetone, and methanol. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Silver nitrate is corrosive and will stain skin and surfaces, so handle it with care. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Method Selection and Performance

Choosing the optimal method for resolving cis and trans isomers of this compound depends on the specific experimental goals. The following table summarizes the quantitative performance of the primary resolution techniques.

MethodPrincipleTypical PurityThroughputScaleKey AdvantagesKey Disadvantages
Gas Chromatography (GC) Separation based on volatility and polarity after derivatization to Fatty Acid Methyl Esters (FAMEs).> 99% (analytical)HighAnalyticalHigh resolution, well-established methods.Destructive, requires derivatization.
Silver Ion HPLC (Ag-HPLC) Separation based on the reversible interaction of the double bond with silver ions on the stationary phase. Cis isomers interact more strongly and are retained longer.> 98%MediumAnalytical to Semi-preparativeExcellent separation of geometric and positional isomers, non-destructive.Can be complex to set up, potential for silver leaching.
Fractional Crystallization Separation based on differences in the melting points and solubilities of the isomers in a solvent at low temperatures. The trans isomer, being more linear, generally has a higher melting point and crystallizes first.90-95%LowPreparative to IndustrialScalable, cost-effective for large quantities.Lower purity, can be time-consuming, optimization required.
Enzymatic Resolution Utilizes the stereoselectivity of enzymes, such as lipases, to selectively react with one isomer, allowing for the separation of the unreacted isomer.> 99%LowAnalytical to PreparativeHigh selectivity, mild reaction conditions.Enzyme cost and stability, requires optimization for specific substrates.

Experimental Protocols & Workflows

Below are detailed methodologies for the key experiments.

Gas Chromatography (GC) of this compound Methyl Esters (FAMEs)

This protocol outlines the derivatization of this compound to its methyl ester and subsequent analysis by GC with Flame Ionization Detection (FID).[1][2][3]

Experimental Workflow

cluster_0 Derivatization cluster_1 GC Analysis a Dissolve this compound in Methanol b Add BF3-Methanol Catalyst a->b c Heat at 60°C for 15 min b->c d Extract FAMEs with Hexane c->d e Inject Hexane Layer into GC-FID d->e Sample Injection f Separation on a Highly Polar Capillary Column e->f g Detect and Quantify Isomers f->g

Figure 1: Workflow for GC analysis of this compound isomers.

Detailed Protocol:

  • Derivatization to FAMEs:

    • In a reaction vial, dissolve approximately 10 mg of the this compound isomer mixture in 1 mL of anhydrous methanol.

    • Add 0.5 mL of 14% boron trifluoride (BF₃) in methanol.

    • Cap the vial tightly and heat at 60°C for 15 minutes.

    • After cooling to room temperature, add 1 mL of water and 2 mL of hexane.

    • Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.

    • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial for GC analysis.

  • GC-FID Conditions:

    • Column: Highly polar capillary column (e.g., SP-2560 or HP-88, 100 m x 0.25 mm i.d., 0.20 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Detector Temperature: 260°C.

    • Oven Temperature Program:

      • Initial temperature: 140°C, hold for 5 minutes.

      • Ramp to 240°C at 4°C/minute.

      • Hold at 240°C for 20 minutes.

    • Injection Volume: 1 µL.

    • Split Ratio: 100:1.

Silver Ion High-Performance Liquid Chromatography (Ag-HPLC)

This method provides excellent separation of cis and trans isomers based on their differential interaction with silver ions.[4][5][6]

Experimental Workflow

cluster_0 Sample Preparation cluster_1 Ag-HPLC Separation cluster_2 Detection a Dissolve this compound in Mobile Phase b Inject Sample onto Ag+-loaded Column a->b c Isocratic or Gradient Elution b->c d Trans Isomer Elutes First c->d e Cis Isomer Elutes Later c->e f UV Detector (after derivatization) or ELSD d->f e->f g Collect Fractions f->g

Figure 2: Workflow for Ag-HPLC separation of this compound isomers.

Detailed Protocol:

  • Column Preparation:

    • Use a commercially available silver-ion column or prepare one by loading a silica-based cation exchange column with a silver nitrate solution.

  • Mobile Phase:

    • A typical mobile phase is a mixture of hexane or isooctane with a polar modifier like acetonitrile or isopropanol. A starting point could be 0.1% acetonitrile in hexane. The polarity can be adjusted to optimize separation.

  • HPLC Conditions:

    • Column: Silver-ion column (e.g., Chromspher 5 Lipids).

    • Mobile Phase: Isocratic elution with 0.1% acetonitrile in hexane.

    • Flow Rate: 1 mL/min.

    • Column Temperature: 20°C.

    • Detection:

      • Evaporative Light Scattering Detector (ELSD).

      • UV detection at ~205 nm if the mobile phase is sufficiently transparent. For enhanced UV detection, derivatization to phenacyl esters can be performed.

    • Injection Volume: 10-20 µL.

Fractional Crystallization

This protocol describes a general procedure for separating the isomers based on their different crystallization temperatures.[7][8][9][10]

Experimental Workflow

a Dissolve Isomer Mixture in Acetone at 25°C b Cool Slowly to -10°C to -20°C a->b c Trans Isomer Crystallizes b->c d Filter to Separate Crystals (trans-rich) c->d e Evaporate Solvent from Filtrate (cis-rich) d->e

Figure 3: Workflow for fractional crystallization of this compound isomers.

Detailed Protocol:

  • Dissolution:

    • Dissolve the this compound isomer mixture in a minimal amount of a suitable solvent like acetone or hexane at room temperature to create a concentrated solution. A starting ratio could be 1:5 (acid:solvent, w/v).

  • Crystallization:

    • Slowly cool the solution in a controlled manner. A programmable cooling bath is recommended.

    • Cool the solution to a temperature where the trans isomer starts to crystallize, which for a medium-chain fatty acid might be in the range of -10°C to -20°C. This will require optimization.

    • Hold the temperature constant and allow for complete crystallization of the trans isomer. Gentle agitation may be beneficial.

  • Separation:

    • Filter the cold solution to separate the crystallized trans-rich fraction from the cis-rich mother liquor.

    • Wash the crystals with a small amount of cold solvent.

    • The cis-rich fraction can be recovered by evaporating the solvent from the filtrate.

Enzymatic Resolution

This protocol outlines a kinetic resolution using a lipase to selectively acylate one of the isomers.[11][12][13][14]

Experimental Workflow

a Dissolve Isomer Mixture in Organic Solvent b Add Acyl Donor (e.g., Vinyl Acetate) a->b c Add Lipase (e.g., Candida antarctica Lipase B) b->c d Incubate with Shaking c->d e Monitor Reaction Progress (e.g., by TLC or GC) d->e f Stop Reaction at ~50% Conversion e->f g Separate Esterified Isomer from Unreacted Isomer f->g

Figure 4: Workflow for enzymatic resolution of this compound isomers.

Detailed Protocol:

  • Reaction Setup:

    • In a flask, dissolve the this compound isomer mixture in a suitable organic solvent (e.g., toluene or hexane).

    • Add an acyl donor, such as vinyl acetate, in a slight molar excess.

    • Add a lipase, for example, immobilized Candida antarctica lipase B (Novozym 435). The amount of enzyme will need to be optimized.

  • Reaction:

    • Incubate the mixture at a controlled temperature (e.g., 30-40°C) with gentle shaking.

    • Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC to determine the extent of conversion.

  • Work-up and Separation:

    • When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the enzyme.

    • The resulting mixture will contain the unreacted this compound isomer and the ester of the other isomer.

    • These can be separated by column chromatography or by an acid-base extraction.

Troubleshooting Guides

Gas Chromatography (GC)
IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Resolution / Co-elution Inappropriate column polarity.Use a highly polar cyanopropyl-based capillary column.[1]
Temperature program not optimized.Lower the initial temperature and/or reduce the ramp rate to increase the interaction time with the stationary phase.[1]
Peak Tailing Incomplete derivatization.Ensure the methylation reaction goes to completion. Check the quality of the BF₃-methanol reagent.[1]
Active sites in the GC liner or column.Use a deactivated liner and condition the column properly.
Ghost Peaks Carryover from previous injections.Run a solvent blank to check for contamination. Clean the injector.[1]
Silver Ion HPLC (Ag-HPLC)
IssuePossible Cause(s)Suggested Solution(s)
Poor Separation Incorrect mobile phase polarity.Adjust the concentration of the polar modifier (e.g., acetonitrile) in the mobile phase.
Column degradation.The silver-ion column may have a limited lifetime. Replace the column or regenerate it if possible.
Peak Splitting Column void or channeling.This is often irreversible; replace the column.[15][16]
Injection solvent is too strong.Dissolve the sample in the mobile phase.[15]
Drifting Retention Times Column not equilibrated.Allow sufficient time for the column to equilibrate with the mobile phase.
Changes in mobile phase composition.Ensure consistent mobile phase preparation.
Fractional Crystallization
IssuePossible Cause(s)Suggested Solution(s)
No Crystallization Solution is too dilute.Increase the concentration of the this compound.
Cooling is too rapid.Use a slower, controlled cooling rate.
Low Purity of Crystals Co-crystallization of isomers.Optimize the crystallization temperature. A slightly higher temperature may improve selectivity.
Inefficient filtration.Ensure the filtration is done quickly while the solution is still cold to prevent the crystals from re-dissolving.
Oily Crystals Incomplete solvent removal.Wash the crystals with a small amount of cold, fresh solvent.
Enzymatic Resolution
IssuePossible Cause(s)Suggested Solution(s)
Low or No Enzyme Activity Inappropriate solvent.Choose a solvent in which the enzyme is active and stable.
Enzyme deactivation.Check the storage conditions and age of the enzyme.
Presence of inhibitors in the sample.Purify the starting material if necessary.[17]
Low Enantioselectivity Enzyme is not suitable for the substrate.Screen different lipases or other hydrolases.
Reaction conditions are not optimal.Vary the temperature and acyl donor.
Reaction Stalls before 50% Conversion Product inhibition.It may be necessary to remove the product as it is formed, although this is complex.
Change in pH of the microenvironment.Consider using a buffered system if applicable to the organic solvent.

References

Validation & Comparative

A Comparative Analysis of the Antifungal Activity of 2-Undecenoic Acid and Undecylenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal properties of two undecenoic acid isomers: 2-undecenoic acid and the more commonly known undecylenic acid (10-undecenoic acid). By examining available experimental data, this document aims to elucidate the differences in their efficacy and mechanisms of action, offering valuable insights for research and development in the field of antifungal therapeutics.

Introduction

Undecylenic acid, a monounsaturated omega-10 fatty acid, is a well-established antifungal agent utilized in various topical over-the-counter preparations for the treatment of superficial fungal infections.[1] Its fungistatic and fungicidal properties have been recognized for decades. However, the antifungal potential of its isomer, this compound, is less explored. This guide synthesizes the available scientific literature to compare the antifungal activity of these two compounds, focusing on quantitative data, experimental methodologies, and mechanisms of action.

Quantitative Comparison of Antifungal Activity

The antifungal efficacy of a compound is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes the available MIC data for this compound and undecylenic acid against various fungal species.

Fungal SpeciesThis compound MIC (µg/mL)Undecylenic Acid MIC (µg/mL)
Trichophyton mentagrophytes101.95 - 15.6
Aspergillus niger>1000-
Trichoderma viride100-
Myrothecium verrucaria100-
Candida albicans-<125

Data Interpretation:

From the available data, undecylenic acid demonstrates potent activity against Trichophyton mentagrophytes, a common cause of dermatophytosis, with MIC values reported to be as low as 1.95 µg/mL.[2] In a study by Gershon et al., this compound showed an MIC of 10 µg/mL against the same fungus.[3] This suggests that undecylenic acid may be more potent against this specific dermatophyte. The same study indicated that this compound exhibited limited activity against Aspergillus niger and moderate activity against Trichoderma viride and Myrothecium verrucaria.[3] For Candida albicans, undecylenic acid has been shown to have an MIC of less than 125 µg/mL.[4]

Mechanisms of Antifungal Action

The primary antifungal mechanism of unsaturated fatty acids, including undecylenic acid, involves the disruption of the fungal cell membrane's integrity.[5][6] This leads to increased permeability and the leakage of essential intracellular components, ultimately resulting in cell death.

Undecylenic Acid:

The mechanism of action for undecylenic acid is multifaceted and includes:

  • Membrane Disruption: Its lipophilic nature allows it to integrate into the fungal cell membrane, leading to destabilization.[6]

  • Inhibition of Morphogenesis: A key aspect of its antifungal activity against Candida albicans is the inhibition of the transition from the yeast form to the more virulent hyphal form.[7][8] This is a critical step in the establishment of infection.

  • Enzyme Inhibition: Some evidence suggests that undecylenic acid may interfere with fungal fatty acid biosynthesis by inhibiting enzymes like enoyl-coenzyme A reductase, which is crucial for cell membrane development.[5]

This compound:

While specific mechanistic studies on this compound are scarce, it is presumed to share a similar mechanism of action with other unsaturated fatty acids, primarily targeting the fungal cell membrane. The fungitoxicity of 2-alkenoic acids has been shown to be dependent on their chain length and the pH of the medium.[3] The position of the double bond at the C-2 position may influence its interaction with the fungal cell membrane compared to the terminal double bond of undecylenic acid.

Below is a diagram illustrating the proposed antifungal mechanism of action for undecenoic acids.

Antifungal_Mechanism cluster_extracellular Extracellular cluster_cell_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm Undecenoic_Acid Undecenoic Acid (2- or 10-isomer) Membrane_Integration Integration into Lipid Bilayer Undecenoic_Acid->Membrane_Integration Lipophilic interaction Hyphal_Inhibition Inhibition of Yeast-to-Hyphae Transition (e.g., in Candida albicans) Undecenoic_Acid->Hyphal_Inhibition Enzyme_Inhibition Inhibition of Fatty Acid Biosynthesis Enzymes Undecenoic_Acid->Enzyme_Inhibition Membrane_Destabilization Membrane Destabilization & Increased Permeability Membrane_Integration->Membrane_Destabilization Leakage Leakage of Intracellular Components Membrane_Destabilization->Leakage Ergosterol Ergosterol Cell_Death Fungal Cell Death Leakage->Cell_Death Hyphal_Inhibition->Cell_Death Reduced virulence Enzyme_Inhibition->Membrane_Destabilization Reduced ergosterol synthesis

Caption: Proposed mechanism of antifungal action for undecenoic acids.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical experimental procedure for evaluating the antifungal activity of a compound. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution antifungal susceptibility testing.[9][10][11][12]

Broth Microdilution MIC Assay

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Fungal isolate

  • Appropriate broth medium (e.g., RPMI-1640)

  • Antifungal compounds (this compound and undecylenic acid)

  • Spectrophotometer or plate reader (optional)

  • Incubator

Procedure:

  • Preparation of Antifungal Stock Solutions: Prepare stock solutions of this compound and undecylenic acid in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Serial Dilutions: Perform serial twofold dilutions of the antifungal stock solutions in the 96-well microtiter plates using the broth medium to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate according to CLSI guidelines. The final concentration of the inoculum in the wells should be between 0.5 x 10³ and 2.5 x 10³ cells/mL.

  • Inoculation: Inoculate each well of the microtiter plate with the fungal suspension, except for the sterility control wells.

  • Controls: Include a growth control (no antifungal agent) and a sterility control (no inoculum) for each fungal isolate.

  • Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungus being tested.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% or ≥80% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure the optical density.

The following diagram illustrates the workflow for the broth microdilution MIC assay.

MIC_Workflow Start Start Prep_Antifungal Prepare Stock Solutions of 2-Undecenoic & Undecylenic Acid Start->Prep_Antifungal Prep_Inoculum Prepare Standardized Fungal Inoculum Start->Prep_Inoculum Serial_Dilution Perform Serial Dilutions in 96-Well Plate Prep_Antifungal->Serial_Dilution Inoculate_Plate Inoculate Wells with Fungal Suspension Serial_Dilution->Inoculate_Plate Prep_Inoculum->Inoculate_Plate Incubate Incubate Plate (e.g., 35°C, 24-48h) Inoculate_Plate->Incubate Read_Results Visually or Spectrophotometrically Assess Fungal Growth Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with Significant Growth Inhibition Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the broth microdilution MIC assay.

Conclusion

Both this compound and undecylenic acid exhibit antifungal properties, primarily through the disruption of the fungal cell membrane. Based on the limited available data, undecylenic acid appears to be a more potent antifungal agent against the common dermatophyte Trichophyton mentagrophytes when compared to this compound. However, a comprehensive comparative analysis is hampered by the lack of direct, side-by-side studies across a wide range of fungal species and standardized experimental conditions.

Further research is warranted to fully elucidate the antifungal spectrum and potency of this compound. Such studies should include direct comparisons with undecylenic acid and other established antifungal agents. A deeper understanding of the structure-activity relationship, particularly the influence of the double bond position on antifungal efficacy, could pave the way for the development of novel and more effective fatty acid-based antifungal therapies.

References

A Comparative Analysis of the Efficacy of 2-Undecenoic Acid and Azole Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the antifungal efficacy of 2-Undecenoic acid, a naturally occurring fatty acid, and the widely used class of azole antifungals. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and methodologies.

Introduction

Fungal infections represent a significant global health challenge, necessitating the continuous development and evaluation of effective antifungal agents. Azoles have long been a cornerstone of antifungal therapy, renowned for their broad-spectrum activity. This compound (commonly known as undecylenic acid) is a fatty acid with recognized antifungal properties, primarily used in topical formulations.[1][2] This guide aims to objectively compare these two classes of antifungals by examining their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.

Mechanism of Action

The antifungal effects of this compound and azoles stem from distinct biochemical interactions within the fungal cell.

2.1. This compound

This compound employs a multi-faceted mechanism. Its primary mode of action is the disruption of the fungal cell membrane's integrity.[1][3] By integrating into the lipid bilayer, it increases membrane permeability, leading to the leakage of essential intracellular components and subsequent cell death.[3] Additionally, it has been shown to inhibit critical metabolic processes, including fatty acid biosynthesis, and can prevent the morphological transition of Candida albicans from its yeast form to the more virulent hyphal form, a key factor in its pathogenicity.[4][5][6]

G cluster_UA This compound Action UA This compound Membrane Fungal Cell Membrane UA->Membrane Integrates into FattyAcid Fatty Acid Biosynthesis UA->FattyAcid Targets Morphogenesis Yeast-to-Hypha Transition (e.g., Candida albicans) UA->Morphogenesis Targets Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Inhibition_FA Inhibition FattyAcid->Inhibition_FA Inhibition_Morph Inhibition Morphogenesis->Inhibition_Morph Death Fungal Cell Death Disruption->Death Inhibition_FA->Death Virulence Reduced Virulence Inhibition_Morph->Virulence G cluster_Azole Azole Antifungal Action (Ergosterol Synthesis Pathway) Lanosterol Lanosterol Enzyme Lanosterol 14-α-demethylase (Fungal CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Catalyzes conversion DisruptedMembrane Disrupted Membrane (Altered Fluidity & Permeability) Enzyme->DisruptedMembrane Pathway blocked Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Essential component Azoles Azole Antifungals (e.g., Fluconazole) Inhibition Azoles->Inhibition Inhibition->Enzyme GrowthInhibition Inhibition of Fungal Growth DisruptedMembrane->GrowthInhibition G cluster_Workflow Broth Microdilution MIC Test Workflow P1 1. Inoculum Preparation - Grow fungus on agar - Suspend in saline - Adjust to 1-5x10^6 cells/mL - Dilute to final test concentration P3 3. Inoculation - Add 100µL of prepared inoculum to each well containing the drug P1->P3 P2 2. Drug Dilution in Plate - Prepare 2x concentrations of drugs - Perform serial 2-fold dilutions across a 96-well plate (100µL/well) P2->P3 P4 4. Incubation - Incubate plate at 35°C for 24-48 hours P3->P4 P5 5. Data Analysis - Read plate visually or with a spectrophotometer - Determine MIC (lowest concentration with significant growth inhibition) P4->P5

References

A Comparative Guide to the Quantification of 2-Undecenoic Acid: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-Undecenoic acid, a key antifungal agent, is paramount for quality control and formulation development. This guide provides a detailed comparison of two common analytical methods: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds. In the case of this compound, it offers a direct method of analysis without the need for derivatization. Gas Chromatography-Mass Spectrometry (GC-MS), on the other hand, is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For fatty acids like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance.

Performance Comparison

The selection of an analytical method hinges on a variety of factors, including specificity, sensitivity, and analysis time. Below is a summary of key validation parameters for the quantification of this compound using a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method in comparison to a traditional HPLC-UV method. While specific data for a direct HPLC vs. GC-MS comparison for this compound is not detailed in the provided search results, the following table offers valuable insights into the performance characteristics of a liquid chromatography-based method.

Validation ParameterUPLC-MS/MS Method (New)HPLC-UV Method (Alternative)
Specificity High (Mass-to-charge ratio detection)Moderate (Chromatographic separation)
Linearity (r²) >0.999>0.995
Range 0.1 ng/mL - 1000 ng/mL1 µg/mL - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) 0.05 ng/mL0.5 µg/mL
Limit of Quantification (LOQ) 0.1 ng/mL1 µg/mL
Robustness HighModerate
Analysis Time per Sample ~5 minutes~15 minutes

Table 1: Performance comparison of a UPLC-MS/MS method with an HPLC-UV method for the quantification of undecylenic acid.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the quantification of this compound by HPLC-UV and GC-MS.

HPLC-UV Method for this compound

This method allows for the direct analysis of this compound without derivatization.[2]

  • Sample Preparation: Sonicate samples for 30 minutes in acetonitrile. Filter the sample using a 0.45 µm hydrophobic PTFE filter and dilute with the mobile phase.[2]

  • Chromatographic Conditions:

    • Column: Ascentis Express C18, 10 cm x 2.1 mm, 2.7 µm particle size[2]

    • Mobile Phase: 40:60 (v/v) mixture of Mobile Phase A and Mobile Phase B.

      • Mobile Phase A: 95:5 (v/v) water/acetonitrile with 0.1% phosphoric acid.[2]

      • Mobile Phase B: 5:95 (v/v) water/acetonitrile with 0.1% phosphoric acid.[2]

    • Flow Rate: 0.3 mL/min[2]

    • Column Temperature: 30 °C[2]

    • Detection: UV at 200 nm[2]

    • Injection Volume: 1 µL[2]

GC-MS Method for this compound

This method requires derivatization to improve the volatility of this compound. Methylation with Boron Trifluoride (BF₃)-Methanol is a common derivatization technique.[3]

  • Sample Preparation and Derivatization (Methylation):

    • To the dried sample extract, add 2 mL of 12-14% Boron Trifluoride in methanol.[3]

    • Tightly cap the vial and heat at 60-80°C for 1 hour.[3]

    • Cool the vial to room temperature.[3]

    • Add 1 mL of water and 2 mL of hexane to the vial.[3]

    • Vortex for 1 minute to extract the undecylenic acid methyl ester into the hexane layer.[3]

    • Allow the layers to separate and carefully transfer the upper hexane layer to a new autosampler vial for GC-MS analysis.[3]

  • GC-MS Conditions:

    • Oven Program: Initial temperature of 70°C, hold for 2 minutes, ramp at 10°C/min to 200°C, then ramp at 5°C/min to 240°C, and hold for 5 minutes.[3]

    • Acquisition Mode: Full Scan (m/z 50-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[3]

Method Validation and Workflow

The validation of an analytical method is critical to ensure its accuracy, precision, and reliability. The following diagrams illustrate the typical workflows for HPLC method validation and a comparison of the analytical workflows for HPLC and GC-MS.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Define Analytical Requirements B Select Chromatographic Conditions (Column, Mobile Phase, Detector) A->B C Optimize Separation B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I K System Suitability Testing I->K J Sample Analysis K->J

HPLC Method Validation Workflow

Analytical_Method_Comparison cluster_HPLC HPLC-UV Analysis cluster_GCMS GC-MS Analysis HPLC_Start Sample Preparation (Sonication, Filtration, Dilution) HPLC_Analysis Direct Injection & HPLC-UV Analysis HPLC_Start->HPLC_Analysis HPLC_Data Data Acquisition & Quantification HPLC_Analysis->HPLC_Data GCMS_Start Sample Extraction GCMS_Deriv Derivatization (e.g., Methylation) GCMS_Start->GCMS_Deriv GCMS_Analysis GC-MS Analysis GCMS_Deriv->GCMS_Analysis GCMS_Data Data Acquisition & Quantification GCMS_Analysis->GCMS_Data Start Sample Start->HPLC_Start Start->GCMS_Start

Comparison of HPLC and GC-MS Workflows

References

A Comparative Analysis of the Antimicrobial Properties of 2-Undecenoic Acid and Other Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the antimicrobial efficacy of fatty acids, supported by experimental data and detailed methodologies.

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Fatty acids have long been recognized for their antimicrobial properties and are gaining renewed interest as potential alternatives or adjuncts to conventional antibiotics and antifungals. This guide provides a comparative study of the antimicrobial performance of 2-Undecenoic acid (also known as undecylenic acid) and other representative fatty acids, presenting key experimental data, detailed protocols for antimicrobial susceptibility testing, and visualizations of the underlying mechanisms of action.

Data Presentation: Comparative Antimicrobial Activity

The antimicrobial efficacy of fatty acids is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values for this compound and other selected fatty acids against various bacterial and fungal species, compiled from multiple studies.

Fatty AcidChain LengthSaturationMicroorganismMinimum Inhibitory Concentration (MIC)
This compound C11MonounsaturatedCandida albicans>3 mM[1], 10 µM (inhibits germ tube formation)[2]
Caprylic AcidC8SaturatedStaphylococcus aureus>400 µg/mL[3]
Capric AcidC10SaturatedStaphylococcus aureus250 µg/mL[3]
Lauric AcidC12SaturatedStaphylococcus aureus250 µg/mL[3]
Lauric AcidC12SaturatedEscherichia coli>500 µg/mL[4]
Myristic AcidC14SaturatedStaphylococcus aureus18.8 µg/mL[5]
Palmitoleic AcidC16MonounsaturatedStaphylococcus aureus18.8 µg/mL[5]
Oleic AcidC18MonounsaturatedStaphylococcus aureus3.13 µg/mL[5]
Oleic AcidC18MonounsaturatedPseudomonas aeruginosa1024 µg/mL (free oleic acid)[6]

Experimental Protocols

The following are detailed methodologies for two common experiments used to determine the antimicrobial activity of fatty acids.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • Test fatty acids

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Microorganism culture in logarithmic growth phase

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation of Fatty Acid Solutions: Prepare stock solutions of the test fatty acids in a suitable solvent (e.g., ethanol or DMSO). Perform serial two-fold dilutions of the stock solutions in the broth medium within the 96-well plate to achieve a range of desired concentrations.

  • Inoculum Preparation: Culture the target microorganism overnight in the appropriate broth. Dilute the culture to a standardized concentration (e.g., approximately 5 x 10^5 colony-forming units (CFU)/mL for bacteria).

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate containing the diluted fatty acid solutions. Include positive control wells (microorganism with no fatty acid) and negative control wells (broth only).

  • Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 37°C) and for a sufficient duration (typically 18-24 hours for bacteria and 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the fatty acid at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Protocol 2: Zone of Inhibition Assay (Agar Disk Diffusion)

This method assesses the antimicrobial activity of a substance by measuring the area of growth inhibition on an agar plate.

Materials:

  • Test fatty acids

  • Sterile filter paper discs

  • Agar plates with a suitable growth medium (e.g., Mueller-Hinton Agar)

  • Microorganism culture

  • Sterile swabs

  • Incubator

  • Calipers or a ruler

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism.

  • Plate Inoculation: Using a sterile swab, evenly streak the microbial suspension over the entire surface of the agar plate to create a uniform lawn of growth.

  • Application of Fatty Acids: Impregnate sterile filter paper discs with known concentrations of the test fatty acid solutions. Allow the solvent to evaporate.

  • Disc Placement: Place the impregnated discs onto the surface of the inoculated agar plates. Gently press the discs to ensure complete contact with the agar.

  • Incubation: Incubate the plates under appropriate conditions for the microorganism to grow (e.g., 37°C for 18-24 hours).

  • Measurement: After incubation, measure the diameter of the clear zone of no growth around each disc. The size of the zone of inhibition is proportional to the antimicrobial activity of the fatty acid.

Mechanisms of Antimicrobial Action

Fatty acids exert their antimicrobial effects through various mechanisms, primarily by disrupting the cell membrane and interfering with essential cellular processes.

Disruption of the Cell Membrane

The primary mechanism of action for many fatty acids is the disruption of the microbial cell membrane. Their amphipathic nature allows them to insert into the phospholipid bilayer, leading to increased membrane fluidity and permeability. This disruption results in the leakage of essential intracellular components and ultimately cell death.

Inhibition of Fatty Acid Biosynthesis (FAS-II Pathway)

Certain fatty acids, including this compound, can inhibit the bacterial type II fatty acid synthesis (FAS-II) pathway. This pathway is essential for the production of fatty acids required for building cell membranes. A key target within this pathway is the enoyl-acyl carrier protein (ACP) reductase (FabI), which catalyzes the final step in the fatty acid elongation cycle. Inhibition of this enzyme disrupts the entire process of fatty acid synthesis.

FASII_Pathway cluster_inhibition Inhibition by Fatty Acids Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA AccABCD Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP FabD Acetoacetyl-ACP Acetoacetyl-ACP Malonyl-ACP->Acetoacetyl-ACP FabH β-hydroxyacyl-ACP β-hydroxyacyl-ACP Acetoacetyl-ACP->β-hydroxyacyl-ACP FabG trans-2-enoyl-ACP trans-2-enoyl-ACP β-hydroxyacyl-ACP->trans-2-enoyl-ACP FabZ/A Acyl-ACP Acyl-ACP trans-2-enoyl-ACP->Acyl-ACP FabI Elongation Cycle Elongation Cycle Acyl-ACP->Elongation Cycle FabF/B Elongation Cycle->Malonyl-ACP Fatty_Acids Fatty_Acids FabI FabI Fatty_Acids->FabI Inhibition

Bacterial Fatty Acid Synthesis (FAS-II) Pathway Inhibition.
Interference with Bacterial Quorum Sensing

Some fatty acids can disrupt bacterial communication, a process known as quorum sensing (QS). In many Gram-negative bacteria, QS is mediated by N-acyl homoserine lactone (AHL) signaling molecules. Fatty acids can interfere with this system by inhibiting the synthesis of AHLs by the LuxI enzyme or by competing with AHLs for binding to the LuxR receptor protein, thereby preventing the activation of virulence gene expression.[3]

Quorum_Sensing_Inhibition cluster_synthesis AHL Synthesis cluster_signaling AHL Signaling cluster_inhibition Inhibition by Fatty Acids SAM SAM LuxI LuxI SAM->LuxI Acyl-ACP Acyl-ACP Acyl-ACP->LuxI AHL AHL LuxI->AHL AHL_out AHL (extracellular) AHL->AHL_out Diffusion LuxR LuxR AHL_out->LuxR AHL_LuxR_complex AHL-LuxR Complex LuxR->AHL_LuxR_complex Virulence_Genes Virulence_Genes AHL_LuxR_complex->Virulence_Genes Activation Fatty_Acids Fatty_Acids Fatty_Acids->LuxI Inhibits Synthesis Fatty_Acids->LuxR Competes for Binding

Fatty Acid Interference with Bacterial Quorum Sensing.
Inhibition of Fungal Ergosterol Biosynthesis

In fungi, some fatty acids are believed to interfere with the biosynthesis of ergosterol, a crucial component of the fungal cell membrane. By inhibiting key enzymes in the ergosterol synthesis pathway, these fatty acids disrupt membrane integrity and function, leading to fungal cell death. This mechanism is analogous to that of azole antifungal drugs.

Ergosterol_Biosynthesis_Inhibition cluster_inhibition Potential Inhibition by Antifungal Fatty Acids Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps (e.g., 14-alpha-demethylase) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Antifungal_Fatty_Acids Antifungal_Fatty_Acids Antifungal_Fatty_Acids->Lanosterol Inhibition

Inhibition of Fungal Ergosterol Biosynthesis Pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comparative study of the antimicrobial properties of fatty acids.

Antimicrobial_Study_Workflow Start Start Prepare_Fatty_Acid_Solutions Prepare Fatty Acid Solutions Start->Prepare_Fatty_Acid_Solutions Prepare_Microbial_Cultures Prepare Microbial Cultures Start->Prepare_Microbial_Cultures MIC_Assay Perform Broth Microdilution (MIC Assay) Prepare_Fatty_Acid_Solutions->MIC_Assay Zone_of_Inhibition_Assay Perform Zone of Inhibition Assay Prepare_Fatty_Acid_Solutions->Zone_of_Inhibition_Assay Prepare_Microbial_Cultures->MIC_Assay Prepare_Microbial_Cultures->Zone_of_Inhibition_Assay Data_Collection_MIC Collect and Analyze MIC Data MIC_Assay->Data_Collection_MIC Data_Collection_Zone Measure and Analyze Zones of Inhibition Zone_of_Inhibition_Assay->Data_Collection_Zone Compare_Results Compare Antimicrobial Activity Data_Collection_MIC->Compare_Results Data_Collection_Zone->Compare_Results Mechanism_Studies Investigate Mechanism of Action Compare_Results->Mechanism_Studies End End Mechanism_Studies->End

Experimental Workflow for Antimicrobial Fatty Acid Study.

References

A Comparative Analysis of 2-Undecenoic Acid: In Vitro vs. In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Undecenoic acid is an unsaturated fatty acid with potential therapeutic applications. This guide provides a comparative analysis of its in vitro and in vivo efficacy, drawing upon available experimental data for its well-studied isomer, 10-undecenoic acid (undecylenic acid), due to a notable lack of specific research on the this compound isomer. The primary mechanism of action for undecylenic acid is understood to be the disruption of fungal cell membrane integrity and the inhibition of key cellular processes.[1][2][3] This document presents quantitative data, detailed experimental protocols, and visual representations of proposed mechanisms and workflows to inform further research and development in this area.

In Vitro Efficacy of 10-Undecenoic Acid

The in vitro antimicrobial activity of 10-undecenoic acid has been evaluated against a range of fungal and bacterial pathogens. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the substance that prevents visible growth of a microorganism.

Antifungal Activity
CompoundFungal SpeciesMIC (µg/mL)
10-Undecenoic AcidCandida albicans128 - >1024
10-Undecenoic AcidTrichophyton rubrum128 - 1024

Source: BenchChem, 2025[2]

Antibacterial Activity
CompoundBacterial SpeciesMIC (µg/mL)
Arginine Undecylenate (GS-1)Staphylococcus aureus600 - 1260
Arginine Undecylenate (GS-1)Streptococcus pyogenes600 - 1260

Source: BenchChem, 2025[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antimicrobial efficacy. Below are representative protocols for determining in vitro and in vivo activity.

In Vitro: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of a fatty acid against a target microorganism.

  • Inoculum Preparation : A standardized inoculum of the test microorganism is prepared from an overnight culture. The turbidity is adjusted to match a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution : The fatty acid is serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria).

  • Inoculation : Each well is inoculated with the standardized microbial suspension.

  • Incubation : The plate is incubated at a suitable temperature (typically 35-37°C) for a period of 16-20 hours for bacteria or 24-48 hours for yeast.[4]

  • Interpretation of Results : The MIC is determined as the lowest concentration of the fatty acid at which there is no visible growth (turbidity) of the microorganism.[4]

In Vivo: Topical Fungal Infection Model in Mice

This protocol describes a common model for evaluating the efficacy of topical antifungal agents.

  • Animal Model : Male Swiss albino mice are typically used.

  • Infection : A specific area on the back of the mouse is shaved. A suspension of a pathogenic fungus, such as Trichophyton rubrum, is topically applied to the shaved area to induce a dermatophyte infection.

  • Treatment : The test compound (e.g., a cream or ointment containing this compound) is applied topically to the infected area at predetermined concentrations and intervals. A control group receives a vehicle-only treatment.

  • Evaluation : The efficacy of the treatment is assessed by monitoring the clinical signs of infection (e.g., redness, scaling) and by determining the fungal burden in the infected tissue at the end of the study period. This is often done by homogenizing a biopsy of the skin and plating serial dilutions to count CFUs.

Visualizing Mechanisms and Workflows

Proposed Antifungal Mechanism of Action

The primary proposed mechanism of antifungal action for undecenoic acid involves the disruption of the fungal cell membrane. This can be visualized as a multi-step process.

Antifungal_Mechanism cluster_membrane Fungal Cell Membrane Lipid_Bilayer Lipid Bilayer Membrane_Disruption Membrane Disruption Lipid_Bilayer->Membrane_Disruption Leads to Undecenoic_Acid Undecenoic Acid Undecenoic_Acid->Lipid_Bilayer Integration Inhibition_of_Biosynthesis Inhibition of Fatty Acid Biosynthesis Undecenoic_Acid->Inhibition_of_Biosynthesis Inhibits Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death Causes Inhibition_of_Biosynthesis->Cell_Death Contributes to

Caption: Proposed antifungal mechanism of undecenoic acid.

In Vivo Efficacy Evaluation Workflow

The process of evaluating the in vivo efficacy of a topical antifungal agent follows a standardized workflow.

InVivo_Workflow Start Start Animal_Model Select Animal Model (e.g., Mouse) Start->Animal_Model Induce_Infection Induce Topical Fungal Infection (e.g., T. rubrum) Animal_Model->Induce_Infection Treatment_Groups Establish Treatment Groups (Test Compound vs. Vehicle) Induce_Infection->Treatment_Groups Topical_Application Topical Application of Treatment Treatment_Groups->Topical_Application Monitor_Symptoms Monitor Clinical Symptoms Topical_Application->Monitor_Symptoms Assess_Fungal_Burden Assess Fungal Burden (CFU count) Topical_Application->Assess_Fungal_Burden Data_Analysis Analyze and Compare Data Monitor_Symptoms->Data_Analysis Assess_Fungal_Burden->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo antifungal efficacy testing.

Conclusion

While there is a significant body of research on the antimicrobial properties of 10-undecenoic acid, a clear data gap exists for the this compound isomer. The provided data and protocols for the 10-isomer serve as a valuable reference point for initiating research into this compound. Further studies are warranted to elucidate the specific in vitro and in vivo efficacy, as well as the precise mechanism of action, of this compound to determine its potential as a therapeutic agent.

References

Comparative Guide to the Cross-Reactivity of 2-Undecenoic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the cross-reactivity of 2-undecenoic acid in biological assays is limited in publicly available scientific literature. This guide provides a comparative analysis based on the known biological activities of its isomer, 10-undecenoic acid (undecylenic acid), and the general reactivity of α,β-unsaturated carboxylic acids. Inferences regarding this compound are based on structural similarity and the activities of related compounds.

Introduction

This compound is an α,β-unsaturated carboxylic acid.[1] While its specific biological activities are not well-documented, its structural isomer, 10-undecenoic acid (undecylenic acid), is a well-known antifungal agent.[2][3][4] This guide explores the potential cross-reactivity of this compound by examining the biological profile of 10-undecenoic acid and the chemical reactivity of its structural class. Understanding potential cross-reactivity is crucial for researchers in drug development to anticipate off-target effects and interpret assay results accurately.

Quantitative Data Summary

The following table summarizes the biological activity of 10-undecenoic acid against various fungal strains and cancer cell lines. This data provides a baseline for the potential potency of undecenoic acid isomers.

Compound Assay Type Organism/Cell Line Endpoint Value
10-Undecenoic AcidAntifungal SusceptibilityCandida albicansMIC>3 mM (inhibits biofilm formation)
10-Undecenoic AcidAntifungal SusceptibilityAspergillus fumigatusMIC>168.9 µM
10-Undecenoic AcidAntifungal SusceptibilityTrichophyton mentagrophytesMIC>168.9 µM
10-Undecenoic AcidCytotoxicity (MTT Assay)HeLa (Cervical Cancer)IC₅₀~150 µM
10-Undecenoic AcidCytotoxicity (MTT Assay)A549 (Lung Cancer)IC₅₀Data not available
10-Undecenoic AcidCytotoxicity (MTT Assay)Jurkat (T-cell leukemia)IC₅₀Data not available
10-Undecenoic AcidCytotoxicity (MTT Assay)U937 (Histiocytic lymphoma)IC₅₀Data not available

MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal Inhibitory Concentration. Data is compiled from multiple sources.[5][6]

Potential Cross-Reactivity of α,β-Unsaturated Carboxylic Acids

α,β-Unsaturated carboxylic acids, the chemical class to which this compound belongs, have a known potential for bioactivation. This can lead to cross-reactivity with biological macromolecules. One proposed mechanism is through acyl glucuronidation, which can activate the compound to react with nucleophilic residues, such as cysteine, in proteins.[7][8][9] This covalent modification could lead to off-target effects and be a source of cross-reactivity in various biological assays.

cluster_0 Bioactivation Pathway cluster_1 Cross-Reactivity Unsaturated_Acid α,β-Unsaturated Carboxylic Acid (e.g., this compound) Acyl_Glucuronide Acyl Glucuronide Metabolite Unsaturated_Acid->Acyl_Glucuronide Acyl Glucuronidation Covalent_Adduct Covalent Protein Adduct Acyl_Glucuronide->Covalent_Adduct Nucleophilic Addition Protein Protein with Nucleophilic Residues (e.g., Cysteine) Protein->Covalent_Adduct

Bioactivation and potential cross-reactivity of α,β-unsaturated carboxylic acids.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungus.

  • Preparation of Fungal Inoculum: A standardized suspension of fungal cells (e.g., Candida albicans) is prepared in a suitable broth medium.

  • Compound Dilution: A serial dilution of the test compound (e.g., 10-undecenoic acid) is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at an appropriate temperature and for a sufficient duration to allow fungal growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Mammalian cells (e.g., HeLa, A549) are seeded in a 96-well plate and allowed to attach overnight.[5]

  • Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the test compound.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

Start Seed Cells in 96-well Plate Treat Treat with This compound (or other compound) Start->Treat Incubate Incubate for 24-72 hours Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Solubilize Read Measure Absorbance Solubilize->Read

Workflow of a typical MTT cytotoxicity assay.

Signaling Pathways

While the specific signaling pathways affected by this compound are unknown, studies on 10-undecenoic acid have shown that it can induce apoptosis in cancer cells through the intrinsic pathway.[5][10] This pathway involves the mitochondria and a cascade of caspase activation.

The proposed mechanism involves:

  • Cellular Uptake: The fatty acid enters the cell.

  • Mitochondrial Dysfunction: It leads to a decrease in the mitochondrial membrane potential.

  • Caspase Activation: This triggers the activation of initiator caspases (e.g., caspase-9) and subsequently executioner caspases (e.g., caspase-3).

  • Apoptosis: The executioner caspases cleave cellular substrates, leading to programmed cell death.

UA 10-Undecenoic Acid Mito Mitochondrial Dysfunction UA->Mito Induces Casp9 Caspase-9 Activation Mito->Casp9 Leads to Casp3 Caspase-3 Activation Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Proposed apoptotic signaling pathway for 10-undecenoic acid in cancer cells.

Conclusion

Due to the lack of specific data for this compound, a direct comparison of its cross-reactivity is not possible. However, based on the known antifungal and anticancer activities of its isomer, 10-undecenoic acid, it is plausible that this compound may exhibit similar biological effects. Furthermore, as an α,β-unsaturated carboxylic acid, it has the potential for bioactivation and covalent modification of proteins, which could manifest as cross-reactivity in various biological assays. Researchers investigating this compound should consider its potential to interact with multiple targets and design experiments to assess its specificity carefully. Further studies are warranted to elucidate the specific biological profile and cross-reactivity of this compound.

References

A Spectroscopic Showdown: Unmasking the Isomers of 2-Undecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers navigating the spectroscopic nuances of (E)- and (Z)-2-undecenoic acid, offering a comparative analysis of their NMR, IR, and Mass Spectrometry data. This guide provides detailed experimental protocols and visual workflows to aid in the identification and characterization of these fatty acid isomers.

In the realm of drug development and chemical research, the precise identification of geometric isomers is paramount, as their distinct spatial arrangements can lead to vastly different biological activities and chemical properties. This guide provides a detailed spectroscopic comparison of the (E)- and (Z)-isomers of 2-undecenoic acid, an unsaturated fatty acid with potential applications in various fields. Due to the limited availability of published spectroscopic data for (Z)-2-undecenoic acid, data for a structurally similar short-chain analogue, (Z)-2-butenoic acid (isocrotonic acid), is used as a representative proxy to highlight the expected key differences in spectral features.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for (E)-2-undecenoic acid and the analogous (Z)-2-butenoic acid. These tables are designed to provide a clear and concise comparison of the expected spectral characteristics of the two isomers of this compound.

Table 1: ¹H NMR Spectroscopic Data

Proton Assignment (E)-2-Undecenoic Acid Chemical Shift (ppm) (Z)-2-Butenoic Acid (Analogue) Chemical Shift (ppm) Key Differences
H-2 (α-vinylic)~ 5.8 (d, J ≈ 15.6 Hz)~ 5.7 (d, J ≈ 9.5 Hz)The coupling constant (J) is significantly larger for the trans configuration.
H-3 (β-vinylic)~ 7.1 (dt, J ≈ 15.6, 7.0 Hz)~ 6.3 (dq, J ≈ 9.5, 1.7 Hz)The β-proton of the (E)-isomer is further downfield due to anisotropic effects.
-COOH~ 12.0 (s, br)~ 12.0 (s, br)Generally broad and variable, with little difference between isomers.

Table 2: ¹³C NMR Spectroscopic Data

Carbon Assignment (E)-2-Undecenoic Acid Chemical Shift (ppm) (Z)-2-Butenoic Acid (Analogue) Chemical Shift (ppm) Key Differences
C-1 (-COOH)~ 172~ 171Minimal difference expected.
C-2 (α-vinylic)~ 121~ 119The α-carbon of the (Z)-isomer is typically slightly upfield.
C-3 (β-vinylic)~ 150~ 145The β-carbon of the (Z)-isomer is generally shielded (upfield) compared to the (E)-isomer.

Table 3: Infrared (IR) Spectroscopy Data

Vibrational Mode (E)-2-Undecenoic Acid Wavenumber (cm⁻¹) (Z)-2-Butenoic Acid (Analogue) Wavenumber (cm⁻¹) Key Differences
O-H stretch (acid dimer)~ 2500-3300 (broad)~ 2500-3300 (broad)Very broad and similar for both isomers.
C=O stretch~ 1690-1710~ 1690-1710Conjugation lowers the frequency; minimal difference expected between isomers.
C=C stretch~ 1640-1650~ 1640-1650The C=C stretch for the cis isomer may be weaker or absent due to symmetry.
=C-H bend (out-of-plane)~ 980-990 (strong)~ 675-730 (strong)This is a key diagnostic region: the trans isomer shows a strong band around 980 cm⁻¹, while the cis isomer has a strong band at a much lower frequency.

Table 4: Mass Spectrometry Data

Ion (E)-2-Undecenoic Acid (Expected m/z) (Z)-2-Undecenoic Acid (Expected m/z) Key Differences
Molecular Ion [M]⁺184184Identical molecular weight.
[M-OH]⁺167167Loss of the hydroxyl group is common.
[M-COOH]⁺139139Loss of the carboxylic acid group.
McLafferty RearrangementLikelyLikelyA characteristic fragmentation for carboxylic acids.
Other FragmentsCharacteristic fragmentation of the alkyl chain.Characteristic fragmentation of the alkyl chain.The overall fragmentation pattern is expected to be very similar, making differentiation by mass spectrometry alone challenging without high-resolution analysis or derivatization.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

    • Acquire the spectrum at room temperature.

    • Typical parameters: spectral width of 12-15 ppm, 32-64 scans, relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A wider spectral width (e.g., 200-220 ppm) is necessary.

    • Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are required to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw Free Induction Decay (FID) data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

    • KBr Pellet (for solid samples): Mix a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place it in a liquid cell.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, scan the region from 4000 to 400 cm⁻¹.

    • Average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities to known values for different functional groups and isomeric configurations.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Derivatization (Optional but Recommended): To improve volatility and chromatographic separation, convert the carboxylic acids to their corresponding methyl esters (FAMEs) or other suitable derivatives. A common method is to use a reagent like diazomethane or BF₃ in methanol.

  • GC Separation:

    • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like a wax-type or a non-polar column like a DB-5).

    • Use a temperature program to separate the components. A typical program might start at a low temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 250°C), and then hold for a period.

  • Mass Spectrometry Analysis:

    • The eluent from the GC is introduced into the mass spectrometer.

    • Electron ionization (EI) at 70 eV is a common method for generating mass spectra.

    • The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the obtained mass spectrum with library data for identification.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound isomers.

Spectroscopic_Comparison cluster_isomers Isomers of this compound cluster_techniques Spectroscopic Techniques cluster_data Data Analysis and Comparison E_Isomer (E)-2-Undecenoic Acid NMR NMR Spectroscopy (¹H and ¹³C) E_Isomer->NMR IR IR Spectroscopy E_Isomer->IR MS Mass Spectrometry E_Isomer->MS Z_Isomer (Z)-2-Undecenoic Acid Z_Isomer->NMR Z_Isomer->IR Z_Isomer->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies (=C-H bend) IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Identification Isomer Identification NMR_Data->Identification IR_Data->Identification MS_Data->Identification

Caption: Workflow for the spectroscopic comparison of this compound isomers.

A Comparative Benchmarking Guide to the Synthesis of 2-Undecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthetic Methodologies for 2-Undecenoic Acid, a Key Intermediate in Pharmaceutical and Industrial Applications.

This guide provides a comprehensive comparison of two primary synthetic routes for producing this compound: the Knoevenagel-Doebner Condensation and the Horner-Wadsworth-Emmons Reaction. The objective is to offer a clear, data-driven analysis of these methods to aid in the selection of the most efficient synthesis strategy based on factors such as yield, reaction conditions, and procedural complexity.

At a Glance: Comparison of Key Performance Indicators

The following table summarizes the quantitative data for the Knoevenagel-Doebner Condensation and the Horner-Wadsworth-Emmons reaction for the synthesis of this compound.

MethodStarting MaterialsProductYield (%)Temperature (°C)Reaction Time (hours)Key Advantages
Knoevenagel-Doebner Condensation Nonanal, Malonic AcidThis compound~83%Room Temp. to 703.5 - several hoursOne-pot reaction, readily available starting materials.
Horner-Wadsworth-Emmons Reaction Nonanal, Triethyl phosphonoacetateEthyl 2-undecenoateHigh (not specified)Not specifiedNot specifiedHigh (E)-stereoselectivity, mild reaction conditions, water-soluble byproducts.

Synthetic Methodologies and Experimental Protocols

Knoevenagel-Doebner Condensation

The Knoevenagel-Doebner condensation is a classic and effective method for the synthesis of α,β-unsaturated carboxylic acids. This reaction involves the condensation of an aldehyde, in this case, nonanal, with an active methylene compound such as malonic acid. The reaction is typically catalyzed by a weak base, often a combination of pyridine and piperidine. A key feature of the Doebner modification is the subsequent decarboxylation of the intermediate, which leads directly to the desired product.

Experimental Protocol:

A representative procedure for the synthesis of a similar cinnamic acid derivative using the Knoevenagel-Doebner condensation is as follows:

  • In a reaction flask, dissolve the aldehyde (e.g., vanillin, 3.1 g) and malonic acid (2.1 g) in pyridine (0.3 c.c.).

  • Heat the mixture at 70°C for approximately 3.5 hours.[1]

  • Upon completion, the reaction mixture is worked up by acidification and extraction to isolate the product.

For the synthesis of this compound, nonanal would be substituted for vanillin. While a specific yield for this compound via this exact method is not detailed in the searched literature, similar reactions with other aldehydes have reported yields around 83%.[1]

Logical Workflow:

Knoevenagel_Doebner Nonanal Nonanal Intermediate Unstable Intermediate (Undec-2-enylidenemalonic acid) Nonanal->Intermediate Condensation Malonic_Acid Malonic Acid Malonic_Acid->Intermediate Pyridine_Piperidine Pyridine / Piperidine (Catalyst) Pyridine_Piperidine->Intermediate CO2 Carbon Dioxide (CO2) Intermediate->CO2 Product This compound Intermediate->Product Decarboxylation

Knoevenagel-Doebner Condensation Workflow.
Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes, particularly with a strong preference for the (E)-isomer.[2][3] This method involves the reaction of an aldehyde or ketone with a stabilized phosphonate carbanion. For the synthesis of this compound, nonanal would be reacted with a phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base. The resulting product is the ethyl ester of this compound, which can then be hydrolyzed to the final carboxylic acid.

One of the significant advantages of the HWE reaction is the formation of a water-soluble phosphate byproduct, which simplifies the purification process compared to the Wittig reaction.[3]

Experimental Protocol:

A general procedure for the Horner-Wadsworth-Emmons reaction is as follows:

  • The phosphonate reagent (e.g., triethyl phosphonoacetate) is deprotonated using a base such as sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (THF) or dimethyl ether (DME) to form the phosphonate carbanion.[3]

  • The aldehyde (nonanal) is then added to the solution containing the carbanion.

  • The reaction mixture is stirred, typically at room temperature, until completion.

  • The reaction is quenched, and the product is extracted. The water-soluble phosphate byproduct is removed during the aqueous workup.

  • The resulting ethyl 2-undecenoate is then hydrolyzed (e.g., using a base like potassium carbonate in a THF/water mixture) to yield this compound.[4]

While specific quantitative data for the synthesis of this compound using this method was not found in the provided search results, the HWE reaction is known for its high yields and excellent stereoselectivity for (E)-alkenes.[2][3]

Logical Workflow:

HWE_Reaction cluster_0 Step 1: Olefination cluster_1 Step 2: Hydrolysis Nonanal Nonanal Ester_Product Ethyl 2-undecenoate Nonanal->Ester_Product Phosphonate Triethyl phosphonoacetate Phosphonate->Ester_Product Deprotonation & Nucleophilic Addition Base Base (e.g., NaH) Base->Phosphonate Phosphate_Byproduct Water-soluble Phosphate Byproduct Ester_Product->Phosphate_Byproduct Elimination Final_Product This compound Ester_Product->Final_Product Hydrolysis Hydrolysis (e.g., K2CO3, H2O/THF) Hydrolysis->Final_Product

Horner-Wadsworth-Emmons Reaction Workflow.

Concluding Remarks

Both the Knoevenagel-Doebner Condensation and the Horner-Wadsworth-Emmons Reaction present viable and efficient pathways for the synthesis of this compound. The choice between these methods will likely depend on the specific requirements of the researcher or process chemist.

The Knoevenagel-Doebner Condensation offers the advantage of a one-pot reaction using relatively inexpensive and common reagents, making it potentially more cost-effective for large-scale production.

The Horner-Wadsworth-Emmons Reaction provides excellent (E)-stereoselectivity and a simplified purification process due to its water-soluble byproduct. This makes it an attractive option when high stereochemical purity is critical.

Further optimization of reaction conditions for both methods, such as the use of microwave irradiation or alternative solvent systems, may lead to improved efficiency in terms of reaction time and energy consumption. This guide serves as a foundational resource for selecting and developing a robust synthetic strategy for this compound.

References

Differential Cytotoxicity of 2-Undecenoic Acid: A Comparative Analysis on Fungal and Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive examination of 2-Undecenoic acid, a monounsaturated fatty acid, reveals a significant differential in its cytotoxic effects between fungal and mammalian cells. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of its activity, supported by quantitative data, detailed experimental protocols, and mechanistic insights.

This compound, also known as undecylenic acid, has long been recognized for its potent antifungal properties and is a common ingredient in topical treatments for fungal skin infections.[1] Emerging research has also highlighted its cytotoxic effects against various mammalian cancer cell lines, prompting a deeper investigation into its selectivity and mechanisms of action.[2][3] This comparison guide synthesizes available data to offer a clear perspective on the compound's performance against these distinct cell types.

Quantitative Cytotoxicity and Antifungal Activity

The following tables summarize the in vitro efficacy of this compound against a range of fungal pathogens and mammalian cell lines. The data, presented as Minimum Inhibitory Concentration (MIC) for fungi and half-maximal inhibitory concentration (IC50) for mammalian cells, quantify the compound's potency.

Table 1: Antifungal Activity of this compound
Fungal Species Strain Method Key Findings
Candida albicansSC5314Broth MicrodilutionInhibits biofilm formation >3 mM; Abolishes yeast-to-hyphae transition >4 mM.[4]
Candida albicansATCC 90028Agar-based AssayMIC50 <0.0125%; MIC90 <0.0125% (for 10^6 cells/mL).[2][5]
Aspergillus fumigatusATCC 204305Broth MicrodilutionMIC: >168.9 µM.[2]
Trichophyton mentagrophytesATCC 28185Broth MicrodilutionMIC: >168.9 µM.[2]
Table 2: Cytotoxicity of this compound against Mammalian Cell Lines
Cell Line Cell Type Assay IC50 (mM) Exposure Time
HeLaHuman Cervical CancerMTT/MTS0.986224 hours
A549Human Lung CarcinomaMTT/MTS0.375124 hours
JurkatHuman T-cell LeukemiaMTT/MTS0.578224 hours
U937Human Histiocytic LymphomaMTT/MTS0.289324 hours
HUVECHuman Umbilical Vein Endothelial CellsViability AssayDose-dependent reduction in viability24 hours

Note: The IC50 values for mammalian cancer cell lines were reported for a novel formulation of undecylenic acid compounded with L-Arginine (GS-1), where undecylenic acid was identified as the cytotoxic component.[3][6][7]

Mechanistic Insights: Divergent Pathways of Cytotoxicity

The cytotoxic mechanisms of this compound differ significantly between fungal and mammalian cells, which likely accounts for its selective antifungal activity.

Antifungal Mechanism

In fungi, particularly Candida albicans, this compound exerts its effect through a multi-faceted attack on cellular integrity and virulence.[2] Its primary modes of action include:

  • Disruption of the Cell Membrane: The lipophilic nature of the fatty acid allows it to intercalate into the fungal cell membrane, increasing its permeability and leading to the leakage of vital intracellular contents.[8]

  • Inhibition of Ergosterol Synthesis: Evidence suggests that it may interfere with the synthesis of ergosterol, a crucial component of the fungal cell membrane that is absent in mammalian cells.[8]

  • Inhibition of Morphogenesis: It effectively prevents the transition of Candida albicans from its yeast form to its more virulent hyphal form, a key step in pathogenesis.[4] This is achieved by downregulating genes essential for hyphal formation, such as HWP1.[4]

  • Inhibition of Biofilm Formation: The compound is a potent inhibitor of fungal biofilm development, which are notoriously resistant to conventional antifungal agents.[4]

cluster_fungal Antifungal Mechanism of this compound 2-UA This compound Membrane Fungal Cell Membrane 2-UA->Membrane Integrates into Ergosterol Ergosterol Synthesis 2-UA->Ergosterol Inhibits Morphogenesis Yeast-to-Hyphae Transition 2-UA->Morphogenesis Inhibits Biofilm Biofilm Formation 2-UA->Biofilm Inhibits Disruption Membrane Disruption & Permeability Increase Membrane->Disruption Leads to Inhibition Inhibition Ergosterol->Inhibition Morphogenesis->Inhibition Biofilm->Inhibition Fungal Cell Death Fungal Cell Death Disruption->Fungal Cell Death Inhibition->Fungal Cell Death

Caption: Antifungal mechanism of this compound.

Cytotoxic Mechanism in Mammalian Cancer Cells

In contrast to its broad disruptive effects on fungal cells, this compound induces a more specific, programmed cell death pathway known as apoptosis in mammalian cancer cells.[2][3] The key steps in this process are:

  • Cellular Uptake: The fatty acid is transported into cancer cells via the Fatty Acid Transport Protein 2 (FATP2).[2][9]

  • Mitochondrial Dysfunction: Once inside the cell, it leads to a reduction in the mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway.[2][9]

  • Caspase Activation: The disruption of mitochondrial function triggers the activation of a cascade of cysteine proteases known as caspases, which are the executioners of apoptosis.[2][9]

  • Apoptotic Execution: Activated caspases cleave various cellular proteins, resulting in the characteristic morphological changes of apoptosis, including cell shrinkage and DNA fragmentation.[2]

cluster_mammalian Apoptotic Pathway in Mammalian Cancer Cells 2-UA_ext Extracellular This compound FATP2 FATP2 Transporter 2-UA_ext->FATP2 Enters cell via 2-UA_int Intracellular This compound FATP2->2-UA_int Mitochondria Mitochondria 2-UA_int->Mitochondria Targets MMP Reduced Mitochondrial Membrane Potential Mitochondria->MMP Caspases Caspase Activation MMP->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Apoptotic pathway induced by this compound.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[2][10]

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida) for 24-48 hours. Colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in a standardized test medium (e.g., RPMI 1640) to the final inoculum concentration.[1][11]

  • Drug Dilution: this compound is serially diluted in the test medium within a 96-well microtiter plate to achieve a range of concentrations.[1][11]

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plate is then incubated at 35°C for 24-48 hours.[1]

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the drug-free control well, as determined by visual inspection or a spectrophotometer.[1][10]

cluster_workflow Experimental Workflow: Broth Microdilution Assay A Fungal Culture (24-48h) B Prepare Inoculum (0.5 McFarland) A->B D Inoculate Wells with Fungal Suspension B->D C Serial Dilution of This compound in 96-well plate C->D E Incubate (35°C, 24-48h) D->E F Read MIC (Visual or Spectrophotometric) E->F

Caption: Workflow for antifungal susceptibility testing.

Mammalian Cell Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][12]

  • Cell Seeding: Mammalian cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified CO₂ incubator at 37°C.[1]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (medium with the solvent used to dissolve the compound) is included.[1]

  • Incubation: The plates are incubated for a specified duration (e.g., 24 hours).[1]

  • MTT Addition: MTT reagent is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[1][12]

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[1][8]

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.[1]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.[1]

Conclusion

This compound demonstrates a clear differential cytotoxicity, potently inhibiting fungal growth and virulence at concentrations that are significantly less toxic to mammalian cells, particularly non-cancerous ones. Its antifungal action is characterized by broad disruption of the fungal cell membrane and key cellular processes. In contrast, its effect on mammalian cancer cells is mediated through a more specific, programmed apoptotic pathway. This selective cytotoxicity underscores the therapeutic potential of this compound as an antifungal agent and provides a basis for the exploration of its derivatives in other therapeutic areas, such as oncology. Further research into its effects on a wider range of non-cancerous mammalian cell lines will be crucial for a comprehensive safety and efficacy profile.

References

A Comparative Guide to Analytical Methods for Fatty Acid Profiling, Including 2-Undecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and robust analysis of fatty acids is paramount in diverse research fields, from metabolic studies and drug discovery to quality control in the pharmaceutical and food industries. This guide provides a comprehensive comparison of the two primary analytical techniques for fatty acid profiling—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—with a specific focus on the analysis of 2-Undecenoic acid, a monounsaturated fatty acid with significant industrial and pharmaceutical applications.

At a Glance: GC-MS vs. LC-MS for Fatty Acid Analysis

The choice between GC-MS and LC-MS for fatty acid analysis is contingent on several factors, including the volatility of the analyte, the complexity of the sample matrix, and the specific research question. While GC-MS has traditionally been the workhorse for fatty acid analysis, LC-MS offers distinct advantages, particularly for less volatile or thermally labile compounds.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Sample Volatility Requires analytes to be volatile and thermally stable.[1]Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[2]
Derivatization Mandatory for non-volatile fatty acids to increase volatility and improve peak shape.[1][3]Often not required, allowing for the analysis of free fatty acids.[2][4]
Ionization Typically employs hard ionization techniques like Electron Ionization (EI), leading to extensive fragmentation and detailed structural information.[2]Utilizes soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which typically yield the intact molecular ion.[2]
Sensitivity Generally offers high sensitivity, especially with derivatization.[1]Provides high sensitivity and specificity, particularly for polar and non-volatile compounds.[5]
Selectivity High selectivity is achieved through mass spectrometric detection.[6]High selectivity based on both chromatographic separation and mass analysis.[7]
Analysis of this compound Requires derivatization (e.g., methylation, silylation) for optimal analysis.[3]Can be analyzed directly without derivatization.[4]

Experimental Workflows

The analytical workflows for GC-MS and LC-MS differ significantly, primarily due to the mandatory derivatization step in GC-MS for fatty acid analysis.

GC-MS Experimental Workflow

A Sample Preparation (Extraction of Fatty Acids) B Derivatization (e.g., Methylation or Silylation) A->B Increase Volatility C GC-MS Analysis B->C D Data Acquisition and Analysis C->D

Caption: GC-MS workflow for fatty acid analysis.

LC-MS Experimental Workflow

A Sample Preparation (Extraction of Fatty Acids) B LC-MS Analysis A->B C Data Acquisition and Analysis B->C

Caption: LC-MS workflow for fatty acid analysis.

Detailed Experimental Protocols

Reproducible and reliable results are contingent on detailed and standardized experimental protocols. Below are representative protocols for the analysis of fatty acids, including this compound, using GC-MS and LC-MS.

Protocol 1: GC-MS Analysis of this compound via Methylation

This protocol is adapted for the analysis of fatty acids as their fatty acid methyl esters (FAMEs), a common derivatization method to enhance volatility for GC-MS analysis.[2][3]

1. Sample Preparation and Extraction:

  • For solid samples (e.g., tissues, creams), accurately weigh approximately 100 mg of the sample into a glass tube.

  • Add a suitable organic solvent, such as a 2:1 (v/v) mixture of chloroform and methanol, to extract the lipids.

  • Vortex the mixture vigorously and then centrifuge to separate the lipid-containing organic phase.

  • Carefully transfer the organic supernatant to a clean vial and evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization (Methylation):

  • To the dried lipid extract, add 2 mL of 1.25 M methanolic HCl.

  • Seal the tube and heat at 85°C for 1 hour to convert the fatty acids to FAMEs.

  • After cooling to room temperature, add 1 mL of hexane and 1 mL of water, and vortex thoroughly to extract the FAMEs into the hexane layer.[1]

  • Carefully transfer the upper hexane layer containing the FAMEs to an autosampler vial for GC-MS analysis.

3. GC-MS Instrumental Conditions:

  • GC System: Agilent 7890B or equivalent

  • Column: HP-88 (100 m x 0.25 mm, 0.20 µm) or equivalent polar capillary column

  • Oven Program: Initial temperature of 140°C, hold for 5 min, then ramp to 240°C at 4°C/min, and hold for 15 min.

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injection Volume: 1 µL (splitless mode)

  • MS System: Agilent 5977A or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-550

  • Transfer Line Temperature: 280°C

Protocol 2: LC-MS/MS Analysis of this compound

This protocol is designed for the direct analysis of underivatized this compound and other free fatty acids.[4]

1. Sample Preparation and Extraction:

  • Follow the same extraction procedure as described in the GC-MS protocol to isolate the fatty acids.

  • After evaporating the extraction solvent, reconstitute the dried extract in a suitable solvent compatible with the LC mobile phase (e.g., a mixture of acetonitrile and water).

2. LC-MS/MS Instrumental Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Ascentis Express C18, 2.7 µm, 10 cm x 2.1 mm or equivalent reversed-phase column.[4]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start with 60% B, increase to 95% B over 10 min, hold for 5 min, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.[4]

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6470)

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound (e.g., m/z 183.1 -> 183.1 for the parent ion, with optimization of fragment ions for quantification).

Quantitative Data Comparison

The following table summarizes key performance characteristics for GC-MS and LC-MS in fatty acid analysis, providing a basis for method selection. The values presented are indicative and can vary based on the specific instrumentation, method, and sample matrix.[1]

Performance ParameterGC-MS (with Derivatization)LC-MS/MS (Direct Analysis)
Limit of Detection (LOD) Low ng/mL to pg/mL rangeLow ng/mL to pg/mL range
Limit of Quantification (LOQ) ng/mL rangeng/mL range
Linearity (R²) > 0.99> 0.99
Precision (%RSD) < 15%< 15%
Accuracy (%Recovery) 85-115%85-115%

Conclusion

Both GC-MS and LC-MS are powerful techniques for the profiling of fatty acids, including this compound.

  • GC-MS remains a robust and highly sensitive method, particularly for comprehensive profiling of a wide range of fatty acids as their volatile derivatives. The extensive fragmentation observed in EI mode provides valuable structural information for compound identification.

  • LC-MS , especially when coupled with tandem mass spectrometry, offers the significant advantage of analyzing free fatty acids without the need for derivatization.[1][2] This simplifies sample preparation, reduces the risk of analyte degradation, and is particularly well-suited for the analysis of more polar or thermally labile fatty acids.

The selection of the optimal analytical method will ultimately depend on the specific research objectives, the chemical nature of the fatty acids of interest, and the available instrumentation. For targeted quantification of this compound without the need for extensive profiling of other fatty acids, direct analysis by LC-MS/MS may be the more efficient approach. For broad, untargeted fatty acid profiling, GC-MS remains an excellent choice.

References

Safety Operating Guide

2-Undecenoic Acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper handling and disposal of 2-Undecenoic Acid are critical for ensuring laboratory safety and environmental protection. Due to its classification as a skin and eye irritant and its potential harm to aquatic life, it must be managed as hazardous waste.[1][2][3][4] Disposal procedures must comply with local, regional, and national regulations.[5]

Immediate Safety and Handling Protocols

Before handling this compound, it is essential to wear appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment:

  • Eye Protection: Wear chemical safety goggles or eyeglasses conforming to OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[5]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1][5]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[6]

Ensure that eyewash stations and safety showers are readily accessible in the workstation location.[5]

Step-by-Step Disposal Procedure

Disposal of this compound must be handled through your institution's hazardous waste management program. Under no circumstances should it be poured down the drain or disposed of in regular trash.[1][4][7][8][9]

Step 1: Waste Collection

  • Designate a specific, compatible container for collecting waste this compound. Plastic containers are often preferred for chemical waste.[8] If possible, use the original container, provided it is in good condition.[10][11]

  • Collect all materials contaminated with this compound, such as absorbent materials from spills, in the same container.[6][7]

  • Do not mix this compound with other waste streams, particularly incompatible materials like strong bases, oxidizing agents, or reducing agents.[6][10]

  • Keep the waste container securely closed except when adding waste.[7][8][10]

Step 2: Labeling

  • Clearly label the container with the words "Hazardous Waste" and the full chemical name, "Waste this compound."

  • Record the date when waste is first added to the container.[7]

Step 3: Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[8][10]

  • The SAA must be located at or near the point of waste generation.[8]

  • Ensure the storage area is cool, dry, and well-ventilated.[5][6]

  • Use secondary containment bins to segregate the waste and prevent spills.[11][12]

Step 4: Final Disposal

  • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup.[4][7][8]

  • Follow their specific instructions for waste collection requests.[7]

Spill Management:

  • In case of a small spill, absorb the material with an inert substance like vermiculite, dry sand, or earth.[3][6]

  • Place the contaminated absorbent material into your designated hazardous waste container.[6]

  • For large spills, evacuate the area and contact your EHS department immediately.

Quantitative Disposal and Storage Limits

The following table summarizes general quantitative limits for hazardous waste storage in a laboratory setting, which apply to the storage of this compound waste. These are typical limits; always confirm with your local regulations and institutional policies.

ParameterLimitDescriptionSource
Maximum SAA Volume 55 gallonsThe total amount of hazardous waste that can be stored in a single Satellite Accumulation Area.[8]
Acutely Toxic Waste Limit 1 quart (liquid) or 1 kg (solid)Maximum accumulation limit for "P-listed" acutely toxic wastes. While this compound is not typically P-listed, this illustrates stricter controls for highly hazardous materials.[8]
SAA Storage Time Limit Up to 12 monthsPartially filled containers can remain in an SAA as long as accumulation limits are not exceeded.[8]
Time Limit After Full 3 calendar daysA full container must be removed from the SAA by the EHS or waste management service within three days.[8][10]
Drain Disposal pH Range 5.5 - 10.5pH range for drain disposal of certain neutralized, non-hazardous aqueous solutions. This is not applicable to this compound due to its aquatic toxicity. [13][14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.

G start Begin Disposal Process for This compound ppe Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Step 2: Classify as Hazardous Waste (Skin/Eye Irritant, Aquatic Toxicity) ppe->classify collect Step 3: Collect in a Designated, Compatible, and Sealed Container classify->collect  Is Hazardous no_drain Do NOT Dispose Down Drain or in Trash classify->no_drain label_waste Step 4: Label Container 'Hazardous Waste - this compound' and Date collect->label_waste store Step 5: Store in a Designated Satellite Accumulation Area (SAA) label_waste->store arrange_pickup Step 6: Arrange for Pickup by EHS or Licensed Contractor store->arrange_pickup end Disposal Complete arrange_pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 2-Undecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for 2-Undecenoic Acid, tailored for research and development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a skin and eye irritant.[1][2][3] Proper selection and use of PPE are the first line of defense against exposure.

Table 1: Recommended Personal Protective Equipment for this compound

Protection Type Specific Recommendations Rationale
Eye and Face Protection Wear chemical safety goggles or safety glasses with side-shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2]Protects against splashes that can cause serious eye irritation.[1][2][3][4]
Skin Protection Wear chemically resistant, impervious gloves (e.g., Nitrile, Neoprene).[4][5] Wear a lab coat or long-sleeved clothing to prevent skin contact.[2][4]Prevents direct contact which causes skin irritation.[1][2][3][5]
Respiratory Protection Not typically required under normal conditions with adequate ventilation.[4][5][6] If ventilation is insufficient or if aerosols are generated, use a NIOSH (US) or CEN (EU) approved respirator with multi-purpose combination (US) or type ABEK (EN 14387) cartridges.[6]Protects against potential respiratory tract irritation.[6]

Step-by-Step Operational Plan for Handling

This procedural guide outlines the workflow for safely handling this compound from preparation to cleanup.

I. Pre-Handling Preparations

  • Verify Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]

  • Work Area Setup: Conduct all handling within a well-ventilated area, preferably inside a chemical fume hood.[2]

  • Don PPE: Put on all required PPE as specified in Table 1 before handling the chemical.

II. Chemical Handling

  • Container Inspection: Before use, inspect the container for any damage or leaks.

  • Dispensing: Carefully measure and dispense the required amount of this compound. Avoid generating mists or aerosols.

  • Container Sealing: Tightly close the container immediately after use and store it in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[2][4][6]

III. Post-Handling & Decontamination

  • Clean Workspace: Decontaminate the work surface thoroughly after completion of work.

  • Remove PPE: Remove gloves and other PPE, avoiding cross-contamination. Wash hands and any exposed skin thoroughly with soap and water.[2]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

I. Waste Segregation

  • Collect Waste: Collect all unused this compound and any materials contaminated with it (e.g., paper towels, gloves) in a dedicated, properly labeled, and sealed waste container.[5][6] Do not mix with other waste streams.[7]

II. Waste Storage

  • Store Securely: Store the sealed waste container in a designated hazardous waste accumulation area, away from drains and incompatible materials.[6][7]

III. Final Disposal

  • Follow Regulations: Dispose of the waste material through a licensed hazardous waste disposal company.[7] All disposal activities must comply with local, state, and federal environmental regulations.[5][7]

  • Container Disposal: Do not reuse empty containers. Handle uncleaned, empty containers in the same manner as the product itself.[7]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical progression of steps for safely managing this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep1 Verify Safety Equipment (Eyewash, Shower) prep2 Setup Ventilated Work Area (Fume Hood) prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Inspect & Dispense This compound prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 emergency Exposure Event (Spill/Splash) handle1->emergency Potential Hazard handle3 Securely Close & Store Primary Container handle2->handle3 cleanup1 Decontaminate Work Area handle2->cleanup1 Experiment Complete cleanup2 Segregate Chemical Waste cleanup1->cleanup2 cleanup3 Dispose of Contaminated PPE cleanup2->cleanup3 cleanup4 Arrange for Professional Hazardous Waste Disposal cleanup3->cleanup4 first_aid Administer First Aid (Flush Skin/Eyes) emergency->first_aid

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Undecenoic Acid
Reactant of Route 2
Reactant of Route 2
2-Undecenoic Acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.